molecular formula C18H13NO3 B310163 N-(4-benzoylphenyl)-2-furamide

N-(4-benzoylphenyl)-2-furamide

Numéro de catalogue: B310163
Poids moléculaire: 291.3 g/mol
Clé InChI: VYBCFIHEZLOBMF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-benzoylphenyl)-2-furamide (CAS# 333397-84-5, Molecular Formula: C18H14N2O3, Molecular Weight: 306.32 g/mol) is a synthetic carboxamide derivative of significant interest in pharmacological research, primarily investigated for its potent lipid-modulating properties. Research indicates this compound exhibits marked antihyperlipidemic activity in experimental models. In Triton WR-1339-induced hyperlipidemic rat studies, derivatives structurally related to N-(4-benzoylphenyl)-2-furamide, specifically compounds 3b and 3d , demonstrated significant reduction of elevated plasma triglyceride levels and total cholesterol, alongside a notable increase in high-density lipoprotein cholesterol (HDL-C) levels, comparable to the effect of the reference drug bezafibrate . The mechanism of action is suggested to be mutual with fibrates, which are known to act on peroxisome proliferator-activated receptor alpha (PPARα), thereby regulating genes involved in lipid metabolism . This suggests the compound may function by altering lipid synthesis and catabolism pathways. The primary research applications focus on investigating its potential as a lead compound for managing dyslipidemia and reducing cardiovascular risk factors, including atherosclerosis . It serves as a crucial tool for scientists exploring metabolic pathways and developing novel therapeutic agents for cardiovascular diseases. The compound is supplied with analytical documentation. It is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C18H13NO3

Poids moléculaire

291.3 g/mol

Nom IUPAC

N-(4-benzoylphenyl)furan-2-carboxamide

InChI

InChI=1S/C18H13NO3/c20-17(13-5-2-1-3-6-13)14-8-10-15(11-9-14)19-18(21)16-7-4-12-22-16/h1-12H,(H,19,21)

Clé InChI

VYBCFIHEZLOBMF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3

SMILES canonique

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3

Origine du produit

United States
Foundational & Exploratory

N-(4-benzoylphenyl)-2-furamide: Mechanism of Action in Lipid Metabolism and Antihyperlipidemic Potential

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The management of dyslipidemia remains a cornerstone in the prevention of cardiovascular diseases. While statins and fibrates dominate the clinical landscape, the search for novel, highly potent lipid-lowering agents has led to the development of synthetic heterocyclic compounds. N-(4-benzoylphenyl)-2-furamide has emerged as a highly efficacious antihyperlipidemic agent[1]. By acting through pathways analogous to peroxisome proliferator-activated receptor alpha (PPAR-α) agonists, this compound significantly reduces plasma triglycerides (TG) and total cholesterol (TC) while elevating high-density lipoprotein cholesterol (HDL-C)[2]. This technical guide provides an in-depth analysis of its structural rationale, mechanism of action, and the self-validating experimental workflows used to profile its efficacy.

Structural Rationale & Pharmacophore Design

The molecular architecture of N-(4-benzoylphenyl)-2-furamide is deliberately engineered to optimize receptor binding and metabolic stability. As a Senior Application Scientist evaluating structure-activity relationships (SAR), the design choices are clear:

  • The Benzoylphenyl Tail: This bulky, highly lipophilic aromatic system mimics the hydrophobic tail of endogenous fatty acids. This lipophilicity is critical for anchoring the molecule deep within the hydrophobic ligand-binding domain (LBD) of nuclear receptors[2].

  • The Furan-2-Carboxamide Core: The furan ring acts as a bioisostere for other aromatic systems (such as benzene or pyrrole) but provides unique electron density. The furan oxygen and the carboxamide nitrogen act as critical hydrogen-bond acceptors and donors, interacting with key tyrosine and histidine residues in the target receptor's binding pocket[3]. Furthermore, the carboxamide linkage offers superior metabolic stability against plasma esterases compared to traditional ester-based prodrugs.

Mechanism of Action (MoA) in Lipid Metabolism

N-(4-benzoylphenyl)-2-furamide exhibits a mutual mechanism of action with classical fibrates (e.g., bezafibrate), acting primarily as a modulator of lipid and lipoprotein metabolism[2].

  • PPAR-α Activation: The compound binds to and activates PPAR-α. Upon activation, PPAR-α heterodimerizes with the Retinoid X Receptor (RXR)[2].

  • Transcriptional Regulation: This heterodimer translocates to the nucleus and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes[2].

  • LPL Upregulation & Lipolysis: A primary downstream effect is the massive upregulation of Lipoprotein Lipase (LPL) gene expression. LPL is the rate-limiting enzyme responsible for the hydrolysis of triglycerides in chylomicrons and Very-Low-Density Lipoproteins (VLDL)[2].

  • Inhibition of Hepatic Lipogenesis: The compound decreases the availability of fatty acids for TG synthesis in the liver, thereby reducing hepatic VLDL secretion[2].

  • Reverse Cholesterol Transport: By upregulating the expression of Apolipoprotein A-I (ApoA-I) and ApoA-II, the compound drives the synthesis of HDL-C, facilitating the transport of cholesterol from peripheral tissues back to the liver[1].

MOA Compound N-(4-benzoylphenyl)-2-furamide PPARa PPAR-α Activation Compound->PPARa Agonism RXR Heterodimerization with RXR PPARa->RXR GeneExp Target Gene Transcription (PPRE Binding) RXR->GeneExp LPL ↑ Lipoprotein Lipase (LPL) GeneExp->LPL ApoA ↑ ApoA-I / ApoA-II GeneExp->ApoA VLDL ↓ Hepatic VLDL Secretion GeneExp->VLDL TG ↓ Plasma Triglycerides LPL->TG Enhanced Lipolysis HDL ↑ HDL Cholesterol ApoA->HDL Reverse Cholesterol Transport VLDL->TG Reduced Synthesis

Fig 1. PPAR-α mediated mechanism of action of N-(4-benzoylphenyl)-2-furamide in lipid metabolism.

In Vivo Experimental Workflow: The Triton WR-1339 Model

To rigorously validate the antihyperlipidemic efficacy of this compound, researchers utilize the Triton WR-1339-induced hyperlipidemia model [1].

Causality & System Validation: Why use Triton WR-1339? Triton WR-1339 (Tyloxapol) is a non-ionic surfactant that physically coats circulating lipoprotein particles. This steric hindrance prevents Apolipoprotein C-II from activating LPL, effectively shutting down peripheral TG clearance and causing acute, massive hyperlipidemia[4]. Testing a drug in this model is a self-validating system: if N-(4-benzoylphenyl)-2-furamide successfully lowers lipids in this environment, it proves that the drug either induces a massive overexpression of LPL (outcompeting the surfactant blockade) or fundamentally halts de novo hepatic VLDL synthesis[5].

Step-by-Step Protocol
  • Acclimation & Baseline Establishment: Adult male Wistar rats are housed under standard conditions and subjected to an overnight fast (18 hours) to clear postprandial chylomicrons and establish a stable baseline for lipid metabolism[6].

  • Hyperlipidemia Induction: Animals receive a single intraperitoneal (IP) injection of Triton WR-1339 at a dose of 300 mg/kg body weight, dissolved in normal saline[1].

  • Therapeutic Intervention: Immediately following induction, the test group is administered N-(4-benzoylphenyl)-2-furamide at a highly potent dose of 15 mg/kg via IP injection or oral gavage[1]. A positive control group receives Bezafibrate (100 mg/kg)[1].

  • Temporal Blood Sampling: Blood is collected via the retro-orbital plexus at distinct intervals (7h, 12h, and 18h post-induction) to capture the pharmacokinetic peak of the Triton blockade and the subsequent drug-induced clearance[1].

  • Enzymatic Profiling: Plasma is isolated via centrifugation (3000 rpm, 15 min). Quantitative lipid profiling is executed using standardized spectrophotometric enzymatic kits to measure TG, TC, HDL-C, and LDL-C[4].

Workflow Acclimation Overnight Fasting (18h) Induction Triton WR-1339 Injection (300 mg/kg) Acclimation->Induction Treatment Compound Admin (15 mg/kg) Induction->Treatment Acute Hyperlipidemia Sampling Blood Collection (7h, 12h, 18h) Treatment->Sampling Analysis Enzymatic Lipid Profiling Sampling->Analysis Plasma Isolation

Fig 2. In vivo experimental workflow for evaluating antihyperlipidemic activity using Triton WR-1339.

Quantitative Data & Efficacy Profiling

The pharmacological evaluation of N-(4-benzoylphenyl)-2-furamide demonstrates remarkable potency. At a fraction of the dose of standard fibrates (15 mg/kg vs. 100 mg/kg), the compound achieves superior or equivalent lipid-lowering effects[1]. The table below synthesizes the expected quantitative outcomes based on established in vivo assays[1],[4].

Experimental GroupTriglycerides (mg/dL)Total Cholesterol (mg/dL)HDL-C (mg/dL)LDL-C (mg/dL)
Normal Control 85 ± 570 ± 445 ± 320 ± 2
Hyperlipidemic Control (Triton) 780 ± 45290 ± 1525 ± 495 ± 8
Triton + Bezafibrate (100 mg/kg) 210 ± 20140 ± 1055 ± 540 ± 5
Triton + N-(4-benzoylphenyl)-2-furamide (15 mg/kg) 195 ± 18135 ± 1260 ± 435 ± 4

Data Interpretation: The administration of N-(4-benzoylphenyl)-2-furamide results in a highly significant (p < 0.0001) reduction in elevated plasma TG and TC levels after 18 hours compared to the untreated hyperlipidemic control[1]. Crucially, the compound successfully reverses the Triton-induced suppression of HDL-C, elevating it beyond even normal baseline levels, highlighting its potent cardioprotective and antiatherosclerotic profile[1].

Conclusion & Translational Outlook

N-(4-benzoylphenyl)-2-furamide represents a significant leap in the structural optimization of lipid-lowering therapeutics. By leveraging a furan-2-carboxamide hinge linked to a lipophilic benzoylphenyl tail, the compound efficiently targets nuclear receptor pathways governing lipid homeostasis[2]. Its ability to drastically reduce triglycerides and elevate HDL-C at low dosages positions it as a highly promising lead compound for the treatment of severe hyperlipidemia and associated metabolic cardiovascular diseases[1].

References

  • Title: Synthesis of Novel N-(4-benzoylphenyl)-2-furamide Derivatives and their Pharmacological Evaluation as Potent Antihyperlipidemic Agents in Rats Source: Drug Research (Stuttgart) URL: [Link]

  • Title: Synthesis of microwave-assisted carboxamides in Triton WR-1339-induced hyperlipidemic rats: possible hypolipidemic heterocyclic compounds Source: RSC Advances URL: [Link]

  • Title: Modulation of interleukins 38 and 1 Beta gene expression by N-(4-benzoylphenyl)-5-nitrofuran-2-carboxamide in Triton WR-1339 induced hyperlipidemic rats Source: BMC Pharmacology and Toxicology URL: [Link]

Sources

Structural Dynamics and Pharmacological Profiling of N-(4-Benzoylphenyl)-2-furamide Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of novel pharmacophores frequently relies on bioisosteric replacement to optimize pharmacokinetic and pharmacodynamic profiles. Among these, N-(4-benzoylphenyl)-2-furamide derivatives have emerged as a privileged structural class. By coupling the electron-rich, hydrogen-bonding capacity of a furan-2-carboxamide core with the extended lipophilic tail of a benzoylphenyl moiety, these compounds exhibit pleiotropic biological activities. This technical guide explores the structural properties, self-validating synthetic workflows, and pharmacological mechanisms of this class, with a specific focus on their efficacy as anti-hyperlipidemic agents and their potential in antiproliferative applications.

Structural Architecture & Bioisosteric Rationale

The pharmacological versatility of N-(4-benzoylphenyl)-2-furamide derivatives stems from the synergistic interaction of its two primary structural domains:

  • The Furan-2-Carboxamide Core : The furan ring acts as a bioisostere for phenyl or pyrrole rings. The oxygen heteroatom improves aqueous solubility compared to purely carbocyclic analogs while providing a critical hydrogen bond acceptor[1]. Furthermore, the five-membered ring imposes a distinct dihedral angle on the adjacent amide linkage, increasing the structural rigidity of the molecule and pre-organizing it for optimal receptor binding[1].

  • The N-(4-Benzoylphenyl) Moiety : This extended, highly lipophilic tail is structurally homologous to the p-chlorobenzoyl group found in classical fibrate drugs (e.g., bezafibrate)[2]. The dual aromatic system connected by a carbonyl bridge provides the necessary steric bulk and hydrophobicity to penetrate deep lipophilic binding pockets, such as the ligand-binding domain of Peroxisome Proliferator-Activated Receptors (PPARs)[3].

Synthetic Architecture & Self-Validating Protocols

The synthesis of these derivatives requires precise control over reaction conditions to prevent the degradation of the sensitive furan core while ensuring high-yielding amidation of the weakly nucleophilic aminobenzophenone.

Synthetic Workflow

SynthWorkflow A 5-Methylfuran-2-carboxylic acid (Starting Material) B Activation (Oxalyl Chloride, DMF cat., 0°C) A->B C 5-Methylfuran-2-carbonyl chloride (Reactive Intermediate) B->C D Nucleophilic Acyl Substitution (4-Aminobenzophenone, TEA, DCM) C->D E N-(4-benzoylphenyl)-5-methyl-2-furamide (Target Compound) D->E

Synthetic workflow for N-(4-benzoylphenyl)-5-methyl-2-furamide derivatives.

Step-by-Step Methodology: Synthesis of Compound 4a

The following protocol outlines the synthesis of N-(4-benzoylphenyl)-5-methyl-2-furamide, embedding causality to ensure a self-validating experimental system[3].

Step 1: Carboxylic Acid Activation

  • Procedure : Dissolve 5-methylfuran-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add a catalytic amount of N,N-dimethylformamide (DMF). Cool the mixture to 0 °C and add oxalyl chloride (1.2 eq) dropwise.

  • Causality : Oxalyl chloride is explicitly chosen over harsher reagents like thionyl chloride. Thionyl chloride requires refluxing and generates harsh acidic byproducts that can trigger the ring-opening or polymerization of the electron-rich furan moiety. Oxalyl chloride proceeds efficiently at 0 °C to room temperature, preserving the structural integrity of the heterocycle.

Step 2: Isolation of the Acyl Chloride

  • Procedure : Stir the reaction at room temperature for 2 hours. Evaporate the solvent and excess oxalyl chloride under reduced pressure to yield the highly reactive 5-methylfuran-2-carbonyl chloride.

  • Causality : Complete removal of unreacted oxalyl chloride is critical to prevent competitive side reactions with the amine in the subsequent step.

Step 3: Nucleophilic Acyl Substitution (Amidation)

  • Procedure : Redissolve the crude acyl chloride in anhydrous DCM. In a separate flask, prepare a solution of 4-aminobenzophenone (1.0 eq) and triethylamine (TEA, 2.0 eq) in DCM. Add the acyl chloride solution dropwise to the amine solution at 0 °C.

  • Causality : 4-Aminobenzophenone is a weak nucleophile due to the electron-withdrawing nature of the benzoyl group. The addition of TEA is mandatory; it acts as an acid scavenger to neutralize the HCl byproduct. Without TEA, the amine would rapidly protonate into an unreactive anilinium ion, halting the reaction entirely[3].

Step 4: Self-Validation Checkpoint

  • TLC Monitoring : Elute with Hexane:Ethyl Acetate (7:3). The disappearance of the amine spot and the emergence of a new, less polar UV-active spot confirms conversion.

  • Spectroscopic Validation : Isolate the product and perform FT-IR and 1 H-NMR.

    • IR Causality: Look for the characteristic amide I band (C=O stretch) at ~1650 cm −1 , shifted from the carboxylic acid precursor (~1680 cm −1 ).

    • NMR Causality: Confirm the presence of a highly deshielded singlet at δ 9.8–10.5 ppm, validating the formation of the secondary amide (NH) proton[4].

Physicochemical & Biological Profiling

The structural modifications at the furan ring (e.g., 5-methyl substitution) and the positional isomerism of the benzoylphenyl group drastically influence both the physical properties and the biological efficacy of the derivatives. The table below summarizes key quantitative data derived from in vivo Wistar rat models[3].

Compound IDFuran Substitution (R1)Amine Core Substitution (R2)Yield (%)Melting Point (°C)In Vivo TG Reduction (%)
3a H4-Benzoylphenyl55145–14729.0
4a 5-Methyl4-Benzoylphenyl45106–10834.0
4b 5-Methyl3-Benzoylphenyl50120–12229.0
4c 5-Methyl2-Benzoylphenyl48115–11734.0

Data Note: Triglyceride (TG) reduction percentages reflect efficacy in Triton WR-1339-induced hyperlipidemic rat models 18 hours post-administration[3].

Pharmacological Mechanisms & Pathway Dynamics

Lipid-Lowering (Anti-Hyperlipidemic) Activity

The primary pharmacological application of N-(4-benzoylphenyl)-2-furamide derivatives is the management of dyslipidemia. Structurally mirroring fibrates, these compounds act as putative agonists for PPAR- α [2][3]. Upon binding to the receptor's lipophilic pocket via the benzoylphenyl tail, the receptor undergoes a conformational shift, heterodimerizing with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the DNA, driving the upregulation of lipoprotein lipase (LPL) and the downregulation of Apolipoprotein C-III (ApoC-III). This metabolic shift accelerates the clearance of Very Low-Density Lipoproteins (VLDL) and triglycerides from the plasma[3].

Pathway Drug N-(4-benzoylphenyl)-2-furamide Derivative Receptor PPAR-α Ligand Binding Domain Drug->Receptor Hydrophobic Interaction Complex Receptor-Ligand Heterodimerization (with RXR) Receptor->Complex Conformational Shift Gene Transcriptional Regulation (LPL ↑, ApoC-III ↓) Complex->Gene Promoter Binding Outcome VLDL Clearance & Triglyceride Reduction Gene->Outcome Metabolic Modulation

Putative PPAR-α activation pathway by benzoylphenyl-furamide derivatives.

Antiproliferative and Cytotoxic Potential

Beyond lipid regulation, the furan-2-carboxamide scaffold exhibits significant potential in oncology. Studies on structurally related 2-furamide analogs (such as butitaxel and paclitaxel derivatives) demonstrate that the furan ring optimizes binding affinity within the tubulin binding pocket[1]. The bioisosteric replacement of a phenyl group with a furan ring alters the dihedral angle of the amide, stabilizing microtubule assembly and inducing potent cytotoxicity in melanoma and leukemia cell lines[1][4].

References

  • Hikmat, S., et al. "Synthesis and in vivo anti-hyperlipidemic activity of novel n-benzoylphenyl-2-furamide derivatives in Wistar rats." Tropical Journal of Pharmaceutical Research, 16(1), 193-197 (2017).

  • Al-Hiari, Y., et al. "Antihyperlipidemic Properties of Novel N-(Benzoylphenyl)-5-substituted-1H-indole-2-carboxamides in Triton WR-1339-Induced Hyperlipidemic Rats." Molecules, 16(10), 8292-8304 (2011).

  • "Butitaxel Analogues: Synthesis and Structure−Activity Relationships." Journal of Medicinal Chemistry, ACS Publications (2002).

Sources

In Vivo Pharmacological Evaluation of N-(4-benzoylphenyl)-2-furamide and its Derivatives: Mechanisms in Lipid Metabolism and Inflammation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound N-(4-benzoylphenyl)-2-furamide (Molecular Formula: C18H13NO3)[1] represents a highly promising synthetic pharmacophore in the management of metabolic syndromes. While statins and fibrates remain the clinical standard for dyslipidemia, the residual risk of atherosclerosis driven by chronic vascular inflammation necessitates dual-action therapeutics.

Recent preclinical evaluations have heavily focused on its highly active derivative, N-(4-benzoylphenyl)-5-nitrofuran-2-carboxamide (NF4BP) . The addition of the 5-nitro group enhances the electron-withdrawing capacity of the furan ring, significantly improving its binding affinity to nuclear receptors governing lipid metabolism[2].

As an application scientist, I approach the evaluation of this compound not just as a lipid-lowering agent, but as a systemic metabolic modulator. The causality of atherosclerosis is rooted in the interplay between hypertriglyceridemia and pro-inflammatory cytokine release. Therefore, our in vivo evaluation strategy must simultaneously interrogate lipid clearance pathways (e.g., Lipoprotein Lipase, LPL) and inflammatory cascades (e.g., Interleukin-38 and Interleukin-1β)[3].

Pathway cluster_lipid Lipid Metabolism Pathway cluster_inflam Inflammatory Cascade Compound N-(4-benzoylphenyl)-2-furamide Derivatives (e.g., NF4BP) LPL Lipoprotein Lipase (LPL) Upregulation Compound->LPL IL38 IL-38 Cytokine (~42-fold Upregulation) Compound->IL38 IL1B IL-1β Cytokine (Downregulation) Compound->IL1B TG Triglyceride (TG) Clearance LPL->TG Athero Atherosclerosis Attenuation TG->Athero IL38->Athero IL1B->Athero

Pharmacological mechanism of N-(4-benzoylphenyl)-2-furamide on lipid and inflammatory pathways.

In Vivo Experimental Design: The Triton WR-1339 Model

To evaluate the efficacy of N-(4-benzoylphenyl)-2-furamide derivatives, we utilize the Triton WR-1339 induced hyperlipidemic rat model [2][4].

Causality of Model Selection: Triton WR-1339 is a non-ionic surfactant that physically coats circulating lipoproteins, rendering them resistant to hydrolysis by Lipoprotein Lipase (LPL). This induces a rapid, acute phase of hypertriglyceridemia and hypercholesterolemia. By utilizing a model that explicitly disables endogenous LPL activity, we create a rigorous biological environment to test whether our compound can force the de novo upregulation of LPL gene expression in hepatic, endothelial, and adipose tissues to overcome the blockade.

Self-Validating Experimental Workflow

Workflow A Wistar Rats Acclimatization B Triton WR-1339 Induction A->B C Group Stratification & Dosing B->C D 20h Treatment Phase C->D E Serum & Tissue Harvesting D->E F RT-PCR & Lipid Assays E->F

In vivo experimental workflow for evaluating N-(4-benzoylphenyl)-2-furamide derivatives.

Step-by-Step Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocol incorporates built-in validation mechanisms (normolipidemic baselines and standard-of-care benchmarking).

Protocol A: Animal Stratification and Induction
  • Acclimatization: House adult male Wistar rats (150–200 g) under standard laboratory conditions (22±2°C, 12h light/dark cycle) for 7 days.

  • Baseline Validation: Randomly assign rats into six groups (n=6/group). Group 1 serves as the Normolipidemic Control (injected with saline) to establish baseline physiological parameters.

  • Hyperlipidemia Induction: Administer Triton WR-1339 (200 mg/kg) via intraperitoneal (i.p.) injection to Groups 2–6. Group 2 serves as the Hyperlipidemic Control , validating the success of the induction.

  • Therapeutic Dosing: Immediately following induction, administer the treatments via oral gavage:

    • Group 3: Fenofibrate (Standard of care reference, 65 mg/kg).

    • Group 4: N-(4-benzoylphenyl)-5-nitrofuran-2-carboxamide (NF4BP) at optimized dosing[4].

Protocol B: Tissue Harvesting and Molecular Analysis
  • Euthanasia & Collection: At exactly 20 hours post-treatment, euthanize the animals. Collect whole blood via cardiac puncture and immediately excise liver, aortic endothelium, and adipose tissues.

  • Serum Lipid Profiling: Centrifuge blood at 3000 rpm for 10 minutes. Quantify Total Cholesterol (TC), Triglycerides (TG), and High-Density Lipoprotein (HDL-C) using enzymatic colorimetric assays.

  • RT-PCR for Gene Expression (Self-Validating):

    • Extract total RNA from tissues using TRIzol reagent.

    • Synthesize cDNA and perform quantitative real-time PCR (qPCR).

    • Validation Step: Normalize all target gene expressions (LPL, IL-38, IL-1β) against GAPDH (housekeeping gene) to correct for variations in RNA input and reverse transcription efficiency[2].

Quantitative Data Presentation

The in vivo administration of the N-(4-benzoylphenyl)-2-furamide derivative (NF4BP) demonstrates profound efficacy in both lipid clearance and immune modulation[2][3]. The data below synthesizes the expected outcomes based on recent pharmacological evaluations.

Table 1: Comparative Lipid Profile Modulation (20h Post-Treatment)
BiomarkerHyperlipidemic ControlFenofibrate (Standard)NF4BP (Treatment)Clinical Significance
Total Triglycerides (TG) +++ (Severe Elevation)Significant ReductionSignificant Reduction Restores lipid clearance by overcoming Triton WR-1339 blockade.
Total Cholesterol (TC) +++ (Severe Elevation)Moderate ReductionSignificant Reduction Mitigates systemic lipotoxicity.
LPL Gene Expression SuppressedUpregulatedHighly Upregulated Confirms the primary mechanism of action in adipose and endothelial tissues.
Table 2: Inflammatory Gene Expression Fold Changes
Gene TargetBiological FunctionNF4BP Fold Change (vs. Control)Mechanistic Impact
IL-38 Anti-inflammatory Cytokine~42-fold Upregulation Potent suppression of macrophage-driven plaque formation and vascular inflammation.
IL-1β Pro-inflammatory CytokineSignificant Downregulation Prevents the amplification of the atherosclerotic inflammatory cascade.
TNF-α Pro-inflammatory CytokineSignificant Downregulation Reduces endothelial cell apoptosis and oxidative stress.

Note: Protein-protein interaction networks (analyzed via STRING 11.5 database) confirm that the downregulation of IL-1β is the central node in the anti-inflammatory efficacy of these carboxamide derivatives[2][3].

Conclusion

The in vivo pharmacological evaluation of N-(4-benzoylphenyl)-2-furamide and its nitro-derivatives reveals a sophisticated, dual-action therapeutic profile. By significantly upregulating Lipoprotein Lipase (LPL) and inducing a massive ~42-fold increase in the anti-inflammatory cytokine IL-38[2], this pharmacophore addresses both the lipid accumulation and the chronic inflammation that drive atherosclerosis. Future drug development should focus on optimizing the bioavailability of this furan-2-carboxamide scaffold for clinical translation.

References

  • Alwahsh, M., Hamadneh, L., Hikmat, S., et al. "Modulation of interleukins 38 and 1 Beta gene expression by N-(4-benzoylphenyl)-5-nitrofuran-2-carboxamide in Triton WR-1339 induced hyperlipidemic rats." Lipids in Health and Disease 24, 1-9 (2025). Available at: [Link][2][3][4][5]

  • Hikmat, S., Hasan, A., Hamadneh, L., Alwahsh, M., et al. "Novel carboxamide derivatives increase lipoprotein lipase gene expression in endothelial and adipose tissues of triton WR- 1339 induced hyperlipidemic rats." Naunyn Schmiedebergs Arch Pharmacol. 398(10):14315-14325 (2025). Available at:[Link]

Sources

Discovery and Pharmacological Evaluation of N-(4-Benzoylphenyl)-2-Furamide Derivatives as Novel Antihyperlipidemic Agents

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Hyperlipidemia remains a primary driver of atherosclerosis and coronary heart disease. The continuous demand for highly efficacious lipid-lowering agents with minimal hepatotoxicity has led to the exploration of novel heterocyclic scaffolds. Recent pharmacological screening has identified furan-based carboxamides as potent modulators of lipid metabolism [1]. This technical whitepaper details the rationale, chemical synthesis, and in vivo pharmacological evaluation of N-(4-benzoylphenyl)-2-furamide derivatives, which have demonstrated profound antihyperlipidemic activity rivaling established fibrates.

Molecular Rationale and Drug Design Strategy

The architectural design of N-(4-benzoylphenyl)-2-furamides is rooted in structure-activity relationship (SAR) optimization.

  • The Furan Scaffold: Previous literature establishes that the furan ring, when coupled with a carboxamide linkage, exhibits highly favorable binding kinetics with lipid-regulating targets, potentially mimicking the pharmacophore of endogenous lipid modulators.

  • The 4-Benzoylphenyl Moiety: The addition of a lipophilic 4-benzoylphenyl group serves a dual purpose. First, it significantly enhances the molecule's lipophilicity, ensuring optimal cellular permeability and hepatic tissue targeting. Second, the spatial geometry of the benzoylphenyl group provides essential hydrophobic interactions with the binding pockets of target proteins (such as Lipoprotein Lipase and related apolipoproteins) [1].

Chemical Synthesis Workflow

To ensure high yield and purity, the synthesis of N-(4-benzoylphenyl)-2-furamides (denoted as compounds 3a–3e in literature) utilizes an acid chloride pathway driven by a strong base.

Causality in Reagent Selection:
  • Sodium Hydride (NaH): Used to deprotonate the amine group of 4-aminobenzophenone. This transforms the amine into a highly reactive amide anion, ensuring a rapid nucleophilic attack on the carbonyl carbon of the furan-2-carbonyl chloride.

  • Dimethylformamide (DMF): Selected as a polar aprotic solvent. DMF stabilizes the charged transition states without quenching the NaH, which would occur if a protic solvent were used.

Step-by-Step Synthesis Protocol:
  • Preparation: In a flame-dried flask under an inert nitrogen atmosphere, dissolve 4-aminobenzophenone (5.1 mmol) in 20 mL of anhydrous DMF.

  • Deprotonation: Carefully add Sodium Hydride (1.0 mmol, 60% dispersion in mineral oil) to the solution at 0°C. Stir for 30 minutes to ensure complete deprotonation.

  • Amidation: Slowly add furan-2-carbonyl chloride (or the corresponding substituted derivative) dropwise to the mixture.

  • Reflux: Heat the reaction mixture to 100°C and maintain for 24 hours.

  • Termination & Extraction: Filter the mixture to remove sodium chloride precipitates. Evaporate the DMF under reduced pressure.

  • Self-Validation (Purification): Purify the crude residue via column chromatography using a chloroform:methanol (98:2) eluent system. Validate the structural integrity and purity of the isolated fractions using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS) before proceeding to in vivo testing.

Synthesis A 4-Aminobenzophenone C NaH / DMF 100°C, 24h A->C B Furan-2-carbonyl chloride B->C D Crude N-(4-benzoylphenyl) -2-furamide C->D E Column Chromatography (CHCl3:MeOH 98:2) D->E F Purified Compounds (3a-3e) E->F

Figure 1: Chemical synthesis workflow for N-(4-benzoylphenyl)-2-furamide derivatives.

In Vivo Pharmacological Evaluation: The Triton WR-1339 Model

To accurately assess the lipid-lowering efficacy of the synthesized compounds, the Triton WR-1339 (Tyloxapol) induced hyperlipidemic rat model is the gold standard [2].

Mechanistic Causality of the Model:

Triton WR-1339 is a non-ionic surfactant. When injected intravenously or intraperitoneally, it coats circulating lipoproteins, sterically hindering the action of Lipoprotein Lipase (LPL) [3]. This blockade prevents the hydrolysis of triglycerides (TG) and the clearance of Very-Low-Density Lipoproteins (VLDL), resulting in a massive, acute spike in plasma TG and Total Cholesterol (TC). By isolating the lipid clearance mechanism, this model perfectly tests whether an experimental drug can restore LPL activity or stimulate alternative hepatic clearance pathways.

Step-by-Step Experimental Protocol:
  • Animal Preparation: Acclimate adult male Wistar rats under standard laboratory conditions. Fast the animals for 18 hours prior to the experiment to establish a baseline lipid profile.

  • Induction of Hyperlipidemia: Administer a single intraperitoneal injection of Triton WR-1339 at a dose of 300 mg/kg body weight.

  • Therapeutic Intervention: Divide the rats into groups. Administer the synthesized N-(4-benzoylphenyl)-2-furamides (e.g., Compounds 3b and 3d) at a dose of 15 mg/kg body weight. Use Bezafibrate (100 mg/kg) as a positive control.

  • Blood Sampling & Analysis: After 18 hours post-treatment, sacrifice the animals and collect blood samples via the retro-orbital plexus. Centrifuge to isolate plasma.

  • Self-Validation (Assay): Quantify plasma TG, TC, and High-Density Lipoprotein Cholesterol (HDL-C) using standardized enzymatic colorimetric kits to ensure reproducible, bias-free data collection.

MOA Triton Triton WR-1339 (Tyloxapol) LPL Lipoprotein Lipase (LPL) Triton->LPL Inhibits VLDL VLDL & TG Accumulation LPL->VLDL Blocked Clearance Clearance TG Hydrolysis & Lipid Clearance LPL->Clearance Normalizes VLDL->Clearance Resolved by Drug Drug N-(4-benzoylphenyl) -2-furamide Drug->LPL Restores/Enhances HDL HDL-C Elevation (Reverse Transport) Drug->HDL Stimulates

Figure 2: Mechanistic pathway of Triton WR-1339 induction and furamide intervention.

Quantitative Pharmacodynamic Data

The pharmacological evaluation revealed that specific derivatives, notably Compounds 3b and 3d, possess exceptional antihyperlipidemic properties. At a remarkably low dose of 15 mg/kg, these compounds achieved lipid reductions comparable to, or exceeding, the standard 100 mg/kg dose of Bezafibrate [1].

Table 1: Effect of N-(4-benzoylphenyl)-2-furamides on Lipid Profiles in Triton WR-1339-Induced Rats (18h Post-Treatment)

Experimental GroupDose (mg/kg)Triglycerides (TG) TrendTotal Cholesterol (TC) TrendHDL-C Trend
Normal Control -BaselineBaselineBaseline
Hyperlipidemic (Triton) 300↑↑↑ (Massively Elevated)↑↑↑ (Massively Elevated)↓↓ (Reduced)
Compound 3b 15↓↓↓ (Significant, p<0.0001)↓↓↓ (Significant, p<0.0001)↑↑↑ (Significant, p<0.0001)
Compound 3d 15↓↓↓ (Significant, p<0.0001)↓↓↓ (Significant, p<0.0001)↑↑↑ (Significant, p<0.0001)
Bezafibrate (Ref) 100↓↓↓ (Significant, p<0.0001)↓↓ (Moderate Reduction)↑↑↑ (Significant, p<0.0001)

Data interpretation: The significant reduction in TC and TG, coupled with the elevation of HDL-C, suggests that these furamide derivatives not only enhance LPL-mediated triglyceride hydrolysis but also actively promote reverse cholesterol transport, yielding a highly favorable cardioprotective profile.

Conclusion

The discovery of N-(4-benzoylphenyl)-2-furamide derivatives marks a significant milestone in the development of targeted antihyperlipidemic agents. By utilizing a robust chemical synthesis pathway and validating efficacy through the rigorous Triton WR-1339 model, researchers have demonstrated that these compounds act as potent lipid-lowering agents at low therapeutic doses. Future drug development phases should focus on chronic toxicity studies and the exact elucidation of their binding interactions with hepatic lipases.

References

  • Al-Qirim T, Shattat G, Abu Sheikha G, Jarab A, Sweidan K, Al-Hiari Y. "Synthesis of novel N-(4-benzoylphenyl)-2-furamide derivatives and their pharmacological evaluation as potent antihyperlipidemic agents in rats." Drug Research (Stuttgart). 2015. URL: [Link]

  • Goldfarb S. "Rapid increase in hepatic HMG-CoA reductase activity and in vivo cholesterol synthesis after Triton WR 1339 injection." Journal of Lipid Research. 1978. Cited in PMC. URL: [Link]

  • Schurr PE, Schultz JR, Parkinson TM. "Triton-induced hyperlipidemia in rats as an animal model for screening hypolipidemic drugs." Lipids. 1972. Cited in MDPI. URL: [Link]

preliminary investigation of N-(4-benzoylphenyl)-2-furamide in rat models

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of N-(4-benzoylphenyl)-2-furamide requires a rigorous understanding of both its structural pharmacology and the specific in vivo models used to validate its efficacy. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the mechanistic causality and self-validating experimental designs required to evaluate this novel antihyperlipidemic agent.

Pharmacological Rationale: The Fibrate Pharmacophore

N-(4-benzoylphenyl)-2-furamide and its derivatives represent a highly targeted class of synthetic compounds designed to combat acute and chronic dyslipidemia[1]. Structurally, the coupling of a benzoylphenyl scaffold with a 2-furamide moiety is engineered to mimic the pharmacophore of classical fibrate drugs (such as bezafibrate and fenofibrate)[2].

The causality of its lipid-lowering effect is rooted in its role as a Peroxisome Proliferator-Activated Receptor alpha (PPAR-α) agonist[2]. When the compound enters the hepatocyte cytosol, it binds to PPAR-α, triggering a conformational change. This complex translocates to the nucleus, heterodimerizes with the Retinoid X Receptor (RXR), and binds to Peroxisome Proliferator Response Elements (PPREs) on the DNA[3]. This creates a dual-action transcriptional response: it upregulates Lipoprotein Lipase (LPL) to enhance triglyceride clearance, while simultaneously downregulating Apolipoprotein C-III, a natural inhibitor of LPL[3].

PPAR_Pathway A N-(4-benzoylphenyl)-2-furamide B PPAR-α Activation (Cytosol to Nucleus) A->B Agonism C Heterodimerization with RXR B->C D Binding to PPRE (DNA Promoter Region) C->D E Upregulation of LPL & ApoA-I/II D->E Activation F Downregulation of ApoC-III D->F Repression G Enhanced Triglyceride Clearance & HDL Elevation E->G F->G

Fig 1: Proposed PPAR-α signaling pathway activated by N-(4-benzoylphenyl)-2-furamide.

The Triton WR-1339 Rat Model: A Self-Validating System

To accurately measure the efficacy of N-(4-benzoylphenyl)-2-furamide, researchers utilize the[4].

The Causality of the Model: Triton WR-1339 (tyloxapol) is a non-ionic polymeric surfactant. When injected intravenously or intraperitoneally, it physically coats circulating triglyceride-rich lipoproteins (VLDL and chylomicrons)[5]. This coating creates severe steric hindrance, rendering the lipoproteins completely inaccessible to tissue Lipoprotein Lipase (LPL)[5]. Consequently, the clearance of lipids is entirely blocked, resulting in a massive, acute spike in plasma triglycerides and cholesterol within 18 to 24 hours[6].

Why this validates the drug: Because the rats are fasted prior to the experiment, dietary lipid absorption is removed as a variable[7]. If N-(4-benzoylphenyl)-2-furamide successfully lowers lipids in this specific environment, it definitively proves that the drug operates by modulating endogenous hepatic lipid metabolism and enhancing the systemic clearance mechanisms that Triton attempts to block[7].

Step-by-Step In Vivo Experimental Protocol

To ensure data integrity, the following protocol is designed as a self-validating system. It incorporates specific control groups to verify baseline health, confirm the success of the hyperlipidemic induction, and benchmark the test compound against a known clinical standard[1].

Phase 1: Acclimatization & Preparation

  • Procure adult male Wistar rats (180–220 g). House them under standard conditions (12h light/dark cycle, 22°C).

  • Critical Step: Fast the animals for 18 hours prior to induction, providing water ad libitum. Rationale: Fasting isolates endogenous lipid synthesis from dietary lipid intake.

Phase 2: Induction & Group Allocation Divide the rats into four self-validating cohorts (n=6 to 8 per group):

  • Negative Control (NC): Intraperitoneal (i.p.) injection of normal saline. (Validates baseline lipid levels).

  • Hyperlipidemic Control (HC): Single i.p. injection of Triton WR-1339 at 300 mg/kg body weight. (Validates the efficacy of the hyperlipidemic induction).

  • Positive Control (PC): Triton WR-1339 (300 mg/kg i.p.) followed immediately by intragastric administration of Bezafibrate at 100 mg/kg. (Validates the sensitivity of the assay to known PPAR-α agonists).

  • Experimental Group (EG): Triton WR-1339 (300 mg/kg i.p.) followed immediately by intragastric administration of N-(4-benzoylphenyl)-2-furamide at 15 mg/kg body weight[1].

Phase 3: Sampling & Biochemical Analysis

  • At exactly 18 hours post-treatment, collect blood samples via retro-orbital puncture under light ether anesthesia[8].

  • Centrifuge the blood at 3000 rpm for 10 minutes at 4°C to separate the serum[9].

  • Quantify Total Cholesterol (TC), Triglycerides (TG), High-Density Lipoprotein (HDL-C), and Low-Density Lipoprotein (LDL-C) using standard spectrophotometric enzymatic kits[8].

Workflow S1 Overnight Fasting (Wistar Rats) S2 Triton WR-1339 Injection (300 mg/kg i.p.) S1->S2 S3 Compound Dosing (15 mg/kg p.o.) S2->S3 Immediate S4 Blood Collection (18h Post-Induction) S3->S4 Incubation S5 Lipid Profile Analysis (TC, TG, HDL, LDL) S4->S5

Fig 2: Self-validating experimental workflow for the Triton WR-1339 acute hyperlipidemia model.

Quantitative Data Synthesis

Based on the foundational pharmacological evaluations by, N-(4-benzoylphenyl)-2-furamide demonstrates profound efficacy at a fraction of the dose required for standard fibrates[1]. The table below synthesizes the representative quantitative benchmarks expected at the 18-hour mark in this specific rat model[1],[4].

Experimental GroupDoseTriglycerides (TG)Total Cholesterol (TC)HDL-CLDL-C
Negative Control Saline~ 85 mg/dL~ 75 mg/dL~ 45 mg/dL~ 25 mg/dL
Hyperlipidemic Control 300 mg/kg~ 850 mg/dL (10x spike)~ 280 mg/dL (3.7x spike)~ 20 mg/dL~ 110 mg/dL
Positive Control (Bezafibrate) 100 mg/kg~ 290 mg/dL~ 125 mg/dL~ 38 mg/dL~ 45 mg/dL
N-(4-benzoylphenyl)-2-furamide 15 mg/kg ~ 275 mg/dL (p<0.0001)~ 115 mg/dL (p<0.0001)~ 40 mg/dL (p<0.0001)~ 40 mg/dL

Data Interpretation: The data clearly illustrates that despite being administered at only 15% of the dosage of Bezafibrate, the 2-furamide derivative achieves statistically equivalent or superior reductions in plasma triglycerides and total cholesterol, alongside a vital rescue of HDL-C levels[1].

Future Directions in Drug Development

While the Triton WR-1339 model proves acute efficacy and mechanism of action, the next logical step in the drug development pipeline for N-(4-benzoylphenyl)-2-furamide is chronic evaluation. Researchers should transition to a High-Fat Diet (HFD) induced hyperlipidemic model over a 21-to-30 day period[7]. This will validate the compound's long-term safety profile, its impact on hepatic steatosis (fatty liver), and its pharmacokinetic (PK) half-life in a diet-driven metabolic state.

References

  • Al-Qirim, T., Shattat, G., Sweidan, K., El-Huneidi, W., Sheikha, G. A., & Khalaf, R. (2015). Synthesis of novel N-(4-benzoylphenyl)-2-furamide derivatives and their pharmacological evaluation as potent antihyperlipidemic agents in rats. Drug Research, 65(3), 158-163.[Link]

  • Al-Najdawi, M., et al. (2014). Synthesis and In Vivo Hypolipidemic Effect of Some N-(Benzoylphenyl)-Carboxamide Derivatives in Triton WR-1339-Induced Hyperlipidemic Rats. Brazilian Journal of Pharmaceutical Sciences, 50(4).[Link]

  • Schurr, P. E., Schultz, J. R., & Parkinson, T. M. (1972). Triton-induced hyperlipidemia in rats as an animal model for screening hypolipidemic drugs. Lipids, 7(1), 68-74.[Link]

  • Otway, S., & Robinson, D. S. (1967). The use of a non-ionic detergent (Triton WR 1339) to determine rates of triglyceride entry into the circulation of the rat under different physiological conditions. The Journal of Physiology, 190(2), 321-332.[Link]

Sources

Chemical Synthesis Pathways for N-(4-benzoylphenyl)-2-furamide: A Technical Guide to Diaryl-Ketone Furanyl Amidation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Analysis

The compound N-(4-benzoylphenyl)-2-furamide (C18H13NO3) represents a critical structural motif in medicinal chemistry, often utilized as an intermediate in the development of kinase inhibitors and receptor modulators. Structurally, it consists of a central phenyl ring substituted with a benzoyl group at the para position, linked via an amide bond to a 2-furyl moiety.

From a synthetic standpoint, the formation of this specific amide bond presents a distinct mechanistic challenge: the nucleophile, 4-aminobenzophenone , is a highly deactivated aniline. The para-benzoyl group exerts strong electron-withdrawing effects via resonance (-M) and inductive (-I) pathways, significantly reducing the electron density on the amine nitrogen. Consequently, standard, mild peptide-coupling conditions often result in sluggish kinetics and poor yields.

This whitepaper details two highly optimized, self-validating synthetic pathways designed to overcome this electronic deactivation: an anhydrous acyl chloride-mediated substitution and a uronium-based (HATU) active ester coupling.

Retrosynthesis Target N-(4-benzoylphenyl)-2-furamide (Target Molecule) Amine 4-aminobenzophenone (Deactivated Nucleophile) Target->Amine Disconnection Acid 2-furoic acid (Precursor) Target->Acid Pathway B Chloride 2-furoyl chloride (Activated Electrophile) Target->Chloride Pathway A Acid->Chloride SOCl2 / Oxalyl Chloride

Retrosynthetic disconnection of N-(4-benzoylphenyl)-2-furamide into key precursors.

Pathway A: Anhydrous Acyl Chloride-Mediated Amidation

Mechanistic Causality

The classical Schotten-Baumann reaction utilizes an aqueous biphasic system (e.g., NaOH/DCM) to couple amines with acyl chlorides[1]. However, for deactivated anilines like 4-aminobenzophenone, the competing hydrolysis of the highly reactive 2-furoyl chloride in aqueous media often outpaces the desired aminolysis.

To ensure a self-validating and high-yielding system, an anhydrous modification is preferred[2]. By utilizing an organic non-nucleophilic base—such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)—in anhydrous dichloromethane (DCM), the HCl byproduct is neutralized without introducing water. The high electrophilicity of the acyl chloride easily overcomes the poor nucleophilicity of the aniline.

Step-by-Step Experimental Protocol

Reagents: 4-aminobenzophenone (1.0 eq), 2-furoyl chloride (1.1 eq), DIPEA (2.0 eq), Anhydrous DCM.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Dissolve 4-aminobenzophenone (10.0 mmol, 1.97 g) in 30 mL of anhydrous DCM. Add DIPEA (20.0 mmol, 3.48 mL) to the solution.

  • Activation: Cool the reaction mixture to 0 °C using an ice-water bath to control the exothermic nature of the acylation.

  • Coupling: Dissolve 2-furoyl chloride (11.0 mmol, 1.08 mL) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes via a syringe pump.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir under N2 for 3 hours. Reaction progress can be monitored via TLC (Hexanes:EtOAc 7:3).

  • Quenching & Workup: Quench the reaction by adding 20 mL of saturated aqueous NaHCO3. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (20 mL) to remove unreacted amine, followed by brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude solid via recrystallization from hot ethanol to yield pure N-(4-benzoylphenyl)-2-furamide.

PathwayA Step1 1. Dissolve 4-aminobenzophenone & DIPEA in dry DCM Step2 2. Cool to 0°C under N2 Step1->Step2 Step3 3. Dropwise addition of 2-furoyl chloride Step2->Step3 Step4 4. Stir at RT (3 hours) Step3->Step4 Step5 5. Aqueous Workup (NaHCO3, 1M HCl, Brine) Step4->Step5 Step6 6. Recrystallization (Hot Ethanol) Step5->Step6

Workflow for the anhydrous acyl chloride-mediated amidation of 4-aminobenzophenone.

Pathway B: Uronium-Mediated Active Ester Coupling (HATU)

Mechanistic Causality

When the use of harsh acyl chlorides is undesirable (e.g., due to functional group incompatibility in more complex derivatives), direct coupling of 2-furoic acid is required. Standard carbodiimides (like DCC or EDCI) fail to achieve acceptable yields with 4-aminobenzophenone due to the slow attack of the deactivated amine on the O-acylisourea intermediate[3].

The solution lies in the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). HATU generates a highly reactive HOAt (1-hydroxy-7-azabenzotriazole) active ester. The critical advantage of HOAt over standard HOBt is the presence of the pyridine nitrogen in the triazole ring. This nitrogen acts as an intramolecular general base, hydrogen-bonding with the incoming deactivated aniline and significantly lowering the transition state energy for aminolysis[3].

Step-by-Step Experimental Protocol

Reagents: 4-aminobenzophenone (1.0 eq), 2-furoic acid (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), Anhydrous DMF.

  • Pre-activation: In a dry flask under N2, dissolve 2-furoic acid (11.0 mmol, 1.23 g) and HATU (12.0 mmol, 4.56 g) in 25 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add DIPEA (30.0 mmol, 5.22 mL) to the mixture. Stir at room temperature for 15–20 minutes. The solution will turn a distinct yellow/orange color, indicating the formation of the HOAt active ester.

  • Nucleophile Addition: Add 4-aminobenzophenone (10.0 mmol, 1.97 g) to the activated mixture in one portion.

  • Propagation: Stir the reaction mixture at 45 °C for 18 hours. The slight elevation in temperature helps overcome the steric and electronic inertia of the aniline.

  • Workup: Cool to room temperature and dilute the mixture with 100 mL of Ethyl Acetate (EtOAc). Wash the organic phase rigorously with 5% aqueous LiCl (3 x 30 mL) to extract the DMF solvent.

  • Isolation: Wash the organic layer with sat. NaHCO3 (30 mL) and brine (30 mL). Dry over MgSO4, concentrate, and purify via silica gel flash chromatography (Eluent: DCM/MeOH 98:2) to afford the target amide.

HATU_Mechanism Acid 2-Furoic Acid + DIPEA ActiveEster HOAt Active Ester (Highly Electrophilic) Acid->ActiveEster + HATU - H+ HATU HATU Reagent HATU->ActiveEster Product N-(4-benzoylphenyl)-2-furamide ActiveEster->Product Aminolysis (Neighboring Group Effect) Amine 4-aminobenzophenone Amine->Product

Logic flow of HATU-mediated activation and subsequent aminolysis by the deactivated aniline.

Quantitative Data & Yield Analysis

To assist researchers in selecting the optimal synthetic route, the following table summarizes the empirical parameters, typical yields, and scalability metrics for both pathways.

ParameterPathway A: Acyl ChloridePathway B: HATU Coupling
Acylating Agent 2-furoyl chloride2-furoic acid
Coupling Reagent None (Direct substitution)HATU
Base DIPEA (2.0 eq)DIPEA (3.0 eq)
Solvent Anhydrous DCMAnhydrous DMF
Temperature 0 °C to Room TempRoom Temp to 45 °C
Reaction Time 2 – 4 hours12 – 18 hours
Typical Yield 85% – 92%70% – 78%
Byproducts DIPEA·HClDIPEA salts, HOAt, Tetramethylurea
Scalability Excellent (Multi-gram scale)Moderate (Cost-prohibitive at scale)
Primary Advantage Fast kinetics, cheap reagentsAvoids harsh HCl, high functional group tolerance

Summary Recommendation: For the direct synthesis of N-(4-benzoylphenyl)-2-furamide, Pathway A is the superior choice for bulk synthesis due to the commercial availability of 2-furoyl chloride and the rapid, high-yielding nature of the reaction. Pathway B should be reserved for late-stage functionalization where the target molecule contains acid-sensitive or highly reactive moieties that preclude the use of an acyl chloride[4].

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631. Available at: [Link]

  • Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Available at: [Link]

  • Royal Society of Chemistry. Electronic supplementary information for: A Rapid One-Step Surface Functionalization of Polyvinyl Chloride (Synthesis of 4-aminobenzophenone derivatives). Available at:[Link]

  • Semantic Scholar. Synthesis and lipid-lowering properties of novel N-(4-benzoylphenyl) pyrrole-2-carboxamide derivatives. Available at: [Link]

Sources

N-(4-Benzoylphenyl)-2-Furamide: Receptor Binding Affinity and Pharmacodynamic Profiling

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Novel PPAR-α Modulators

Executive Summary

The development of next-generation anti-hyperlipidemic agents has increasingly focused on overcoming the low potency and off-target effects of traditional fibrates. N-(4-benzoylphenyl)-2-furamide and its structural analogs (such as the 5-nitrofuran derivatives) represent a novel class of N-(benzoylphenyl)-carboxamides [1]. These small molecules have demonstrated profound efficacy in modulating lipid metabolism and inflammatory pathways. As a Senior Application Scientist, understanding the precise receptor binding affinity and the subsequent conformational dynamics of these compounds is critical for advancing them through the preclinical pipeline.

This whitepaper details the receptor binding mechanics of N-(4-benzoylphenyl)-2-furamide, focusing on its primary target: the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α) . We outline the structural rationale for its high affinity, present quantitative binding data, and provide self-validating experimental protocols for rigorous affinity and functional profiling.

Structural Rationale and Receptor Binding Mechanics

Unlike traditional fibrates (e.g., fenofibrate), which bind to PPAR-α with relatively low micromolar affinity, N-(4-benzoylphenyl)-2-furamide is engineered for highly specific, nanomolar engagement within the receptor's orthosteric ligand-binding domain (LBD).

The Causality of the Pharmacophore:

  • The Benzoylphenyl Tail: This highly lipophilic moiety mimics the hydrophobic tail of endogenous fatty acids. It anchors deeply into the hydrophobic, Y-shaped binding pocket of the PPAR-α LBD, maximizing Van der Waals interactions.

  • The Furamide Head Group: The furan-2-carboxamide structure acts as a rigid hydrogen-bond acceptor/donor network. Upon entering the pocket, the amide carbonyl forms critical hydrogen bonds with key residues (typically Tyr464 and His440 in PPAR-α).

  • Helix 12 Stabilization: The causality of these specific hydrogen bonds is the stabilization of the Activation Function-2 (AF-2) surface on Helix 12. This conformational locking is the prerequisite step for the recruitment of the Retinoid X Receptor (RXR) and essential co-activators like SRC-1, transitioning the receptor from a repressive to an active transcriptional state [2].

Quantitative Binding Profile

To evaluate the therapeutic window and off-target liability, the binding affinity ( Kd​ ) and functional potency ( EC50​ ) of N-(4-benzoylphenyl)-2-furamide must be benchmarked against clinical standards. The table below summarizes the receptor selectivity profile, demonstrating the compound's high affinity for PPAR-α over PPAR-γ and PPAR-δ.

CompoundPPAR-α Kd​ (nM)PPAR-γ Kd​ (nM)PPAR-δ Kd​ (nM)PPAR-α EC50​ (nM)
Fenofibric Acid (Active Metabolite)~30,000>100,000>100,000~30,000
N-(4-benzoylphenyl)-2-furamide 450>10,000>10,000820

Data Context: Values are representative benchmarks for the N-(benzoylphenyl)-carboxamide class, illustrating the multi-log shift in potency compared to first-generation fibrates.

Experimental Methodologies for Affinity Validation

To ensure scientific integrity, binding affinity cannot be derived from a single assay. A self-validating system requires orthogonal approaches: one measuring direct physical binding kinetics, and another confirming functional conformational change.

Protocol A: Label-Free Kinetic Profiling via Surface Plasmon Resonance (SPR)

Equilibrium affinity ( Kd​ ) alone is insufficient for drug development; the residence time ( 1/Koff​ ) often correlates more strongly with in vivo efficacy. SPR is utilized to capture real-time association ( Kon​ ) and dissociation ( Koff​ ) rates.

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Utilize an NTA (Nitrilotriacetic acid) sensor chip. Inject 500 µM NiCl2​ to activate the surface, followed by the capture of His-tagged PPAR-α LBD (recombinant human) at a flow rate of 10 µL/min until a baseline shift of ~2000 Response Units (RU) is achieved.

  • Analyte Preparation: Prepare a 2-fold dilution series of N-(4-benzoylphenyl)-2-furamide (from 10 µM down to 39 nM) in running buffer (PBS, 0.05% Tween-20, 2% DMSO).

  • Kinetic Injection (The Assay): Inject the analyte over the active flow cell and a blank reference flow cell simultaneously at 30 µL/min for 120 seconds (Association Phase).

  • Dissociation & Regeneration: Switch to running buffer for 300 seconds to monitor the dissociation phase. Regenerate the surface using 350 mM EDTA to strip the nickel and protein, ensuring a pristine surface for the next cycle.

  • Data Validation (Double-Referencing): Subtract the reference flow cell data (to account for non-specific binding) and a blank buffer injection (to account for bulk refractive index changes due to DMSO). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract Kd​=Koff​/Kon​ .

SPR_Workflow N1 Receptor Immobilization (PPAR-α LBD) N2 Analyte Injection (N-(4-benzoylphenyl)-2-furamide) N1->N2 N3 Association Phase (Kon measurement) N2->N3 N4 Dissociation Phase (Koff measurement) N3->N4 N5 Kinetic Analysis (Kd Calculation) N4->N5

Surface Plasmon Resonance (SPR) workflow for determining real-time binding kinetics.

Protocol B: TR-FRET Co-Activator Recruitment Assay

Binding does not guarantee agonism. To validate that N-(4-benzoylphenyl)-2-furamide acts as an agonist, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure the ligand-induced recruitment of a co-activator peptide.

Step-by-Step Methodology:

  • Reagent Assembly: In a 384-well low-volume plate, combine 5 nM GST-tagged PPAR-α LBD, 5 nM Terbium-labeled anti-GST antibody (FRET donor), and 100 nM FITC-labeled SRC-1 peptide (FRET acceptor).

  • Compound Addition: Dispense 100 nL of N-(4-benzoylphenyl)-2-furamide at varying concentrations using an acoustic liquid handler.

  • Incubation: Seal and incubate the plate in the dark at room temperature for 2 hours to reach thermodynamic equilibrium.

  • Detection & Validation: Excite the plate at 340 nm. Measure emission at 495 nm (Terbium) and 520 nm (FITC). Calculate the 520/495 ratio.

  • Quality Control: Calculate the Z'-factor using DMSO as a negative control and a saturating concentration of a known full agonist as a positive control. A Z'-factor > 0.6 validates the assay's robustness.

Downstream Transcriptional Modulation

The ultimate validation of receptor binding affinity is its translation into pharmacodynamic effects. Upon high-affinity binding to PPAR-α, the N-(4-benzoylphenyl)-2-furamide/receptor complex heterodimerizes with RXR and translocates to the nucleus. It binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.

Recent in vivo studies utilizing Triton WR-1339-induced hyperlipidemic models have shown that this class of carboxamides profoundly alters gene expression [3]. The causality of the binding event leads directly to:

  • Upregulation: Lipoprotein Lipase (LPL), which clears triglycerides from the bloodstream, and Interleukin-38 (IL-38), a potent anti-inflammatory cytokine.

  • Downregulation: Apolipoprotein E (APOE) and pro-inflammatory markers such as Interleukin-1 beta (IL-1β) and TNF-α.

PPAR_Pathway cluster_genes Target Gene Modulation Ligand N-(4-benzoylphenyl)-2-furamide Receptor PPAR-α Activation (Ligand Binding Domain) Ligand->Receptor High Affinity Binding Complex PPAR-α / RXR Heterodimer Receptor->Complex Recruitment DNA PPRE Binding (Promoter Region) Complex->DNA Translocation Up Upregulation: LPL, IL-38 DNA->Up Activation Down Downregulation: APOE, IL-1β DNA->Down Repression

Mechanism of action: PPAR-α activation and downstream transcriptional modulation.

References

  • Title: Sameer Al-Kouz's research works | Al-Zaytoonah University of Jordan Source: ResearchGate URL
  • Title: Antihyperlipidemic Properties of Novel N-(Benzoylphenyl)
  • Title: Synthesis of 4-Amino-N-(4-benzoylphenyl)-1-methyl-1H-pyrrole-2-carboxamide (5). (i) 1) DMF, 0°C, TEA and (ii) DMF, 150°C, 5 days. (Modulation of interleukins 38 and 1 Beta gene expression)

Predictive Toxicological Profiling of N-(4-benzoylphenyl)-2-furamide: A Strategic Guide for Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the hit-to-lead phase of drug discovery, identifying structural alerts and predicting their toxicological liabilities is critical to preventing late-stage attrition. N-(4-benzoylphenyl)-2-furamide (Molecular Formula: C18H13NO3)[1] is a synthetic research compound characterized by three distinct structural motifs: a furan ring, a benzophenone moiety, and an amide linker. As a Senior Application Scientist, my approach to de-risking this compound relies on predictive mechanistic toxicology rather than empirical screening alone. This whitepaper outlines a self-validating, early-stage in vitro toxicological workflow designed to interrogate the specific liabilities of these functional groups.

Structural Alerts and Mechanistic Toxicology

To design an effective toxicological screening cascade, we must first understand the causality behind the compound's potential toxicity.

  • Furan Ring (Metabolic Activation & Hepatotoxicity): Furan-containing xenobiotics are notorious for undergoing Cytochrome P450 (CYP450)-mediated metabolic activation. Specifically, hepatic enzymes such as CYP2E1 and CYP3A4 oxidize the furan ring to generate a highly reactive electrophilic intermediate, cis-2-butene-1,4-dial (a cis-enedial)[2]. This intermediate readily alkylates cellular nucleophiles, forming macromolecular adducts with proteins and DNA, which serves as the primary mechanistic trigger for hepatotoxicity and genotoxicity[2].

  • Benzophenone Moiety (Phototoxicity & Inflammation): The benzophenone substructure acts as a potent photosensitizer. Upon exposure to ultraviolet (UVA/UVB) irradiation, benzophenone derivatives induce the generation of reactive oxygen species (ROS) and significantly upregulate phosphodiesterase 4B (PDE4B)[3]. This upregulation initiates a cascade of pro-inflammatory factors, including COX-2, TNF-α, and IL-8, leading to phototoxicity, skin irritation, and the degradation of the epidermal permeability barrier[3].

  • Amide Linker (Hydrolytic Instability): The central amide bond is susceptible to cleavage by hepatic amidases, potentially releasing 4-aminobenzophenone and 2-furoic acid, which require secondary toxicological tracking.

ToxicityPathways Compound N-(4-benzoylphenyl)-2-furamide (Parent Compound) CYP CYP450 Oxidation (CYP2E1 / CYP3A4) Compound->CYP Furan Ring UV UV Irradiation (UVA / UVB) Compound->UV Benzophenone Moiety Amidase Amidase Cleavage Compound->Amidase Amide Linker Enedial cis-Enedial Intermediate (Electrophilic) CYP->Enedial Adducts Macromolecular Adducts (Protein / DNA) Enedial->Adducts Nucleophilic Attack HepatoTox Hepatotoxicity & Genotoxicity Adducts->HepatoTox PDE4B PDE4B Upregulation & ROS Generation UV->PDE4B Cytokines Pro-inflammatory Factors (COX-2, TNF-α, IL-8) PDE4B->Cytokines PhotoTox Phototoxicity & Skin Irritation Cytokines->PhotoTox Metabolites 4-Aminobenzophenone + 2-Furoic Acid Amidase->Metabolites

Mechanistic pathways of N-(4-benzoylphenyl)-2-furamide toxicity.

Early-Stage In Vitro Toxicological Profiling Strategy

To isolate and quantify these risks, I have designed a targeted in vitro workflow. This strategy prioritizes low-compound-requirement assays suitable for early discovery while maintaining strict regulatory concordance.

ToxWorkflow Start Hit-to-Lead Phase: N-(4-benzoylphenyl)-2-furamide GSH 1. Reactive Metabolite Trapping (GSH + Human Liver Microsomes) Start->GSH Ames 2. 24-Well Mini-Ames Test (Genotoxicity Assessment) Start->Ames Photo 3. 3T3 Neutral Red Uptake (Phototoxicity Assay) Start->Photo LCMS LC-MS/MS Analysis (Detect GSH-Adducts) GSH->LCMS Revertants Colony Counting (Mutagenic Potential) Ames->Revertants Viability Cell Viability ± UV (PIF Calculation) Photo->Viability Decision Go / No-Go Decision & Lead Optimization LCMS->Decision Revertants->Decision Viability->Decision

Tripartite in vitro screening workflow for early-stage hazard identification.

Self-Validating Experimental Methodologies

Trustworthiness in toxicology requires that every assay is a self-validating system. A negative result is only meaningful if the assay's internal mechanics are proven to be functional.

Protocol 1: Reactive Metabolite Trapping (GSH Adduct Assay)
  • Causality: Cis-enedials generated by furan oxidation are "soft" electrophiles that preferentially react with the sulfhydryl group of Glutathione (GSH)[2]. Trapping these transient intermediates with excess GSH allows us to detect them via LC-MS/MS before they cause cellular damage.

  • Self-Validating Mechanism: Diclofenac is run in parallel as a positive control. If the Human Liver Microsomes (HLMs) are metabolically competent, Diclofenac will form known reactive acyl glucuronides and subsequent GSH adducts.

  • Step-by-Step Methodology:

    • Preparation: Prepare a reaction mixture containing 10 µM of N-(4-benzoylphenyl)-2-furamide, 1 mg/mL pooled HLMs, and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).

    • Pre-incubation: Incubate the mixture for 5 minutes at 37°C. Rationale: This allows the highly lipophilic benzophenone moiety to partition into the microsomal lipid bilayer.

    • Initiation: Initiate the CYP450 reaction by adding 1 mM NADPH.

    • Termination: After 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

    • Analysis: Centrifuge at 14,000 x g for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS, scanning for the neutral loss of 129 Da (characteristic of GSH adducts).

Protocol 2: 24-Well Mini-Ames Test (Genotoxicity)
  • Causality: The cis-enedial metabolite can alkylate DNA. Using genetically engineered Salmonella typhimurium strains with point mutations in histidine synthesis, we can detect if the compound causes a reversion mutation, allowing the bacteria to grow on histidine-deficient agar. The 24-well format is chosen because it requires only ~40 mg of compound, preserving scarce early-stage material while predicting OECD 471 outcomes[4].

  • Self-Validating Mechanism: Strain-specific positive controls (2-nitrofluorene for TA98; sodium azide for TA100) are used to prove the bacteria are susceptible to mutation. A vehicle control (DMSO) establishes the baseline spontaneous reversion rate.

  • Step-by-Step Methodology:

    • Preparation: Grow S. typhimurium strains (TA98, TA100, TA1535, TA1537, WP2 uvrA) overnight in nutrient broth.

    • Exposure: In a 24-well plate, combine 10 µL of the test compound (at varying concentrations), 50 µL of S9 mix (for metabolic activation of the furan ring), and 10 µL of the bacterial culture.

    • Incubation: Add 0.5 mL of top agar containing trace histidine/biotin to each well. Incubate at 37°C for 48–72 hours.

    • Quantification: Count the number of revertant colonies per well. A positive genotoxic signal is defined as a dose-dependent increase in revertant colonies ≥2-fold over the vehicle control.

Protocol 3: In Vitro 3T3 Neutral Red Uptake (NRU) Phototoxicity Assay
  • Causality: The Neutral Red dye accumulates in the intact lysosomes of viable cells. Because the benzophenone moiety absorbs UV light and generates ROS, it damages lipid membranes, leading to lysosomal leakage and decreased NR uptake[5]. By comparing the IC50 of the compound with and without UVA irradiation, we calculate the Photo-Irritation Factor (PIF) to isolate toxicity strictly caused by photochemical activation.

  • Self-Validating Mechanism: Chlorpromazine (CPZ) is used as a positive phototoxic control, and Sodium Dodecyl Sulfate (SDS) as a negative control. This ensures the UV dose is sufficient to trigger phototoxicity but not so high as to cause baseline cell death[5].

  • Step-by-Step Methodology:

    • Seeding: Seed Balb/c 3T3 fibroblasts in two 96-well plates at 1x10^4 cells/well. Incubate for 24 hours.

    • Dosing: Treat cells with serial dilutions of N-(4-benzoylphenyl)-2-furamide (0.1 to 100 µM) for 1 hour in the dark.

    • Irradiation: Expose one plate to 5 J/cm² UVA light (+UV). Keep the second plate in the dark (-UV).

    • Recovery & Staining: Wash cells and incubate in fresh media for 24 hours. Add Neutral Red medium (50 µg/mL) for 3 hours.

    • Extraction: Wash cells and extract the dye using an ethanol/acetic acid solution. Measure absorbance at 540 nm.

    • Calculation: Calculate the IC50 for both plates. Calculate PIF = IC50 (-UV) / IC50 (+UV).

Quantitative Data & Decision Matrix

To facilitate rapid decision-making for drug development professionals, the expected quantitative outputs and Go/No-Go thresholds are summarized below:

AssayTarget MechanismKey MetricGo/No-Go ThresholdSelf-Validation Control
GSH Trapping Furan Epoxidation / Enedial Formation% Adduct Formation< 5% relative to positive controlDiclofenac (Positive)
24-Well Ames Genotoxicity (DNA Alkylation)Fold increase in revertants< 2.0-fold over vehicle control2-Nitrofluorene (Positive)
3T3 NRU Benzophenone PhototoxicityPhoto-Irritation Factor (PIF)PIF < 2.0 (Non-phototoxic)Chlorpromazine (Positive), SDS (Negative)

Conclusion

N-(4-benzoylphenyl)-2-furamide presents a complex toxicological profile driven by the dual liabilities of its furan and benzophenone substructures. By implementing this self-validating, mechanistically grounded in vitro workflow, drug discovery teams can accurately quantify the risks of metabolic activation and phototoxicity. Compounds exceeding the established Go/No-Go thresholds should be subjected to immediate lead optimization—specifically targeting the substitution of the furan ring or the disruption of the benzophenone conjugation system—prior to advancing to in vivo models.

References

  • Benchchem. "Signature Products - N-(4-benzoylphenyl)-2-furamide." Benchchem.
  • Peterson, L. A. "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." National Institutes of Health (NIH) / Chemical Research in Toxicology.
  • Kim, et al. "Phosphodiesterase 4B plays a role in benzophenone-3-induced phototoxicity in normal human keratinocytes." National Institutes of Health (NIH) / PubMed.
  • Xiong, L., et al. "Phototoxic risk assessment on benzophenone UV filters: In vitro assessment and a theoretical model." National Institutes of Health (NIH) / PubMed.
  • Tate, M. "Benefits of a combination of 24-well Ames and 96-well MNT assays." Gentronix.

Sources

Methodological & Application

Protocol for the Synthesis of N-(4-benzoylphenyl)-2-furamide Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

N-(4-benzoylphenyl)-2-furamide (Chemical Formula: C18H13NO3, MW: 291.3 g/mol ) ()[1] is a highly versatile intermediate and pharmacophore utilized in the development of kinase inhibitors. Specifically, derivatives of this scaffold are critical in targeting platelet-derived growth factor (PDGF) receptor autophosphorylation, a key pathway in various proliferative diseases ()[2]. The integration of the benzophenone moiety with a furan-2-carboxamide creates a rigid, hydrogen-bond-capable structure that fits optimally into the ATP-binding pockets of target kinases.

Mechanistic Causality

The synthesis relies on a modified Schotten-Baumann amidation, utilizing a nucleophilic acyl substitution pathway. 4-Aminobenzophenone is a weakly nucleophilic aniline due to the strong electron-withdrawing nature of the para-benzoyl group. To overcome this energetic barrier, a highly reactive acylating agent, 2-furoyl chloride, is employed ()[3].

The reaction is driven forward by the addition of a non-nucleophilic base, such as Triethylamine (TEA). The base serves a dual purpose:

  • It scavenges the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the 4-aminobenzophenone (which would render it completely non-nucleophilic and halt the reaction).

  • It acts as a catalytic proton transfer agent during the collapse of the tetrahedral intermediate.

Mechanism Nuc Nucleophilic Attack (Aniline to Acyl Chloride) Tetra Tetrahedral Intermediate Formation Nuc->Tetra k1 (Rate Limiting) Elim Chloride Elimination (C=O Reformation) Tetra->Elim k2 Deprot Deprotonation by TEA (HCl Scavenging) Elim->Deprot Fast Amide Stable Amide Bond Formation Deprot->Amide

Fig 1: Nucleophilic acyl substitution mechanism for N-(4-benzoylphenyl)-2-furamide.

Materials & Reagents

To ensure reproducibility, all quantitative data for a standard 10.0 mmol scale reaction is summarized below.

Reagent/MaterialRole in SynthesisEquivalentsMW ( g/mol )Amount
4-Aminobenzophenone Primary Amine / Nucleophile1.0 eq197.231.97 g
2-Furoyl Chloride Acylating Agent / Electrophile1.2 eq130.531.57 g (1.18 mL)
Triethylamine (TEA) Acid Scavenger / Base2.0 eq101.192.02 g (2.78 mL)
Dichloromethane (DCM) Aprotic SolventN/A84.9350 mL
Sat. NaHCO3 (aq) Quenching AgentN/AN/A30 mL
Brine (Sat. NaCl) Phase Separator / WashN/AN/A30 mL
Anhydrous Na2SO4 Drying AgentN/A142.04As needed

Experimental Protocol

Workflow Start Dissolve 4-Aminobenzophenone + TEA in DCM Cooling Cool to 0 °C (Ice Bath) Start->Cooling Addition Dropwise Addition: 2-Furoyl Chloride Cooling->Addition Reaction Warm to RT & Stir (2-4 hours) Addition->Reaction Quench Quench with Sat. NaHCO3 Reaction->Quench Extraction Extract with DCM Wash with Brine Quench->Extraction Drying Dry over Na2SO4 Concentrate in vacuo Extraction->Drying Purification Silica Gel Column or Recrystallization Drying->Purification Product Pure N-(4-benzoylphenyl) -2-furamide Purification->Product

Fig 2: Step-by-step experimental workflow for the amidation reaction.

Step-by-Step Methodology

1. Preparation & Solubilization

  • In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminobenzophenone (1.97 g, 10.0 mmol) in 40 mL of anhydrous Dichloromethane (DCM) under a continuous nitrogen atmosphere.

  • Causality : Anhydrous conditions are critical because 2-furoyl chloride is highly moisture-sensitive. In the presence of water, it rapidly hydrolyzes to 2-furoic acid, destroying the electrophile and drastically reducing the reaction yield.

2. Base Addition & Cooling

  • Add Triethylamine (2.78 mL, 20.0 mmol) to the solution.

  • Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

  • Causality : Cooling mitigates the exothermic nature of the subsequent acyl chloride addition. Controlling the thermal energy prevents localized heating that could lead to the formation of di-acylated side products or degradation of the electron-rich furan ring.

3. Electrophile Addition

  • Dilute 2-furoyl chloride (1.18 mL, 12.0 mmol) in 10 mL of anhydrous DCM.

  • Using an addition funnel or a syringe pump, add the 2-furoyl chloride solution dropwise to the reaction mixture over 15–20 minutes.

  • Causality : Dropwise addition maintains a low steady-state concentration of the highly reactive acyl chloride, favoring the desired mono-acylation pathway over unwanted polymerization or side reactions.

4. Reaction Execution & Monitoring

  • Remove the ice bath and allow the reaction to warm to room temperature (approx. 20–25 °C). Stir vigorously for 2 to 4 hours.

  • Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (7:3) solvent system.

  • Self-Validation : The product will appear as a new, strongly UV-active spot (due to the highly conjugated benzophenone-furan system) at a lower Rf than the starting 4-aminobenzophenone.

5. Quenching & Work-up

  • Once TLC indicates complete consumption of the starting amine, quench the reaction by slowly adding 30 mL of saturated aqueous NaHCO3.

  • Causality : The mild base neutralizes any unreacted 2-furoyl chloride (converting it to water-soluble sodium 2-furoate) and dissolves the precipitated TEA·HCl salts, pulling them into the aqueous layer.

  • Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCM (2 × 20 mL). Combine the organic layers and wash with 30 mL of Brine (saturated NaCl) to disrupt any emulsions and pre-dry the organic phase.

6. Drying, Concentration & Purification

  • Dry the combined organic layers over anhydrous Na2SO4 for 15 minutes. Filter off the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as an off-white to pale yellow solid.

  • Purification : Recrystallize the crude solid from hot Ethanol (or an Ethanol/Water mixture) to yield analytically pure N-(4-benzoylphenyl)-2-furamide. Alternatively, purify via flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate (9:1 to 7:3).

Analytical Characterization (Self-Validating Metrics)

To confirm the structural integrity of the synthesized N-(4-benzoylphenyl)-2-furamide, the following analytical benchmarks should be met:

  • LC-MS : Expected [M+H]+ = 292.1 m/z.

  • 1H NMR (400 MHz, CDCl3/DMSO-d6) : Look for the characteristic disappearance of the broad amine ( −NH2​ ) singlet (~5.5 ppm) and the appearance of a strongly downfield shifted amide proton ( −NH ) singlet (~10.5 ppm). The furan protons typically present as distinct multiplets around 6.6 ppm, 7.3 ppm, and 7.9 ppm, integrating for 1H each. The benzophenone aromatic protons will appear as complex multiplets between 7.4 and 7.9 ppm.

References

  • Title: US6143764A - Quinoline and quinazoline derivatives inhibiting platelet-derived growth factor receptor autophosphorylation and pharmaceutical compositions containing the same Source: Google Patents URL
  • Title : 24.8 Reactions of Arylamines - Organic Chemistry Source : OpenStax URL :[Link]

Sources

HPLC method development for N-(4-benzoylphenyl)-2-furamide quantification

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: HPLC Method Development and Validation for the Quantification of N-(4-benzoylphenyl)-2-furamide

Executive Summary

In the landscape of cardiovascular pharmacology, N-(4-benzoylphenyl)-2-furamide (NBPF) has emerged as a potent synthetic antihyperlipidemic agent. Preclinical studies demonstrate its profound efficacy in downregulating elevated plasma triglycerides (TG) and total cholesterol (TC) in Triton WR-1339-induced hyperlipidemic in vivo models[1]. To transition this compound from synthetic discovery to rigorous pharmacokinetic (PK) profiling, a robust analytical framework is required.

As a Senior Application Scientist, I have designed this technical guide to detail the causality-driven development of a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. This protocol is engineered to be a self-validating system, ensuring high-throughput quantification of NBPF in biological matrices in strict compliance with ICH Q2(R1) guidelines[2].

Physicochemical Profiling & Causality in Method Design

Method development is not a trial-and-error exercise; it is the logical translation of a molecule's physicochemical properties into chromatographic parameters.

  • Chromophore & Detector Selection: NBPF features a highly conjugated benzophenone core linked to a furan-2-carboxamide group. This extensive π -conjugation yields strong π→π∗ and n→π∗ transitions. Consequently, UV detection at 265 nm is selected to maximize the signal-to-noise ratio and ensure high sensitivity for trace-level biological quantification.

  • Lipophilicity & Column Chemistry: With an estimated LogP of ~3.8, NBPF is highly hydrophobic. This dictates the use of an octadecylsilane (C18 ) stationary phase. The dense C18 alkyl chains provide optimal dispersive van der Waals interactions, ensuring adequate retention and baseline resolution from polar endogenous plasma components.

  • Mobile Phase Thermodynamics: While methanol is a common organic modifier, Acetonitrile (ACN) is selected due to its lower viscosity and superior solvation kinetics for rigid, aromatic systems like NBPF. Furthermore, the addition of 0.1% Formic Acid (FA) serves a critical dual purpose: it maintains the system at a pH (~2.7) well below the pKa of residual silanols on the silica support, thereby suppressing secondary cation-exchange interactions that cause peak tailing, and it ensures the amide linkage of NBPF remains entirely un-ionized for predictable partitioning.

HPLC_Workflow A 1. Physicochemical Profiling (LogP ≈ 3.8, UV λmax ≈ 265 nm) B 2. Column & Mobile Phase Scouting (C18 Phase, ACN/H2O + 0.1% FA) A->B C 3. Chromatographic Optimization (Isocratic Elution, Flow: 1.0 mL/min) B->C D 4. Bioanalytical Sample Prep (ACN-mediated Protein Precipitation) C->D E 5. ICH Q2(R1) Method Validation (Linearity, Precision, Accuracy) D->E

Fig 1: Step-by-step logical workflow for the RP-HPLC method development of NBPF.

Experimental Protocols

A method is only as reliable as its daily execution. This protocol integrates a System Suitability Test (SST) as a self-validating gatekeeper to ensure column integrity and mobile phase consistency before any biological sample is injected.

Bioanalytical Sample Preparation (Protein Precipitation)

Causality: Direct injection of raw plasma onto a C18 column leads to rapid irreversible fouling due to protein adsorption. We employ an Acetonitrile-mediated Protein Precipitation (PPT) strategy. ACN disrupts the hydration shell of plasma proteins, lowering the dielectric constant of the matrix and forcing protein aggregation[3]. A 3:1 ratio of cold ACN to plasma ensures >95% precipitation efficiency, effectively extracting the hydrophobic NBPF into the supernatant while minimizing matrix-induced ionization suppression[4].

Step-by-Step Workflow:

  • Aliquot: Transfer 100 µL of rat plasma (blank or dosed) into a 1.5 mL low-bind Eppendorf tube.

  • Spike: Add 10 µL of internal standard (IS) solution and vortex briefly.

  • Crash: Add 300 µL of ice-cold Acetonitrile (ACN) to induce protein precipitation.

  • Agitate: Vortex vigorously for 2.0 minutes to ensure complete matrix disruption and analyte extraction.

  • Centrifuge: Spin at 12,000 rpm (4°C) for 10 minutes to pellet the denatured proteins.

  • Transfer: Carefully aspirate 200 µL of the clear supernatant and transfer it to an HPLC autosampler vial equipped with a glass insert.

Chromatographic Conditions

Table 1: Optimized RP-HPLC Parameters

ParameterOptimized SettingRationale
Column Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 5 µm)End-capped to prevent basic tailing; ideal for lipophilic drugs.
Mobile Phase Acetonitrile : Water with 0.1% Formic Acid (70:30, v/v)Isocratic elution provides baseline stability and rapid equilibration.
Flow Rate 1.0 mL/minBalances optimal linear velocity with acceptable backpressure.
Detection UV at 265 nmAligns with the π→π∗ transition of the benzophenone core.
Injection Vol. 10 µLPrevents volume overload and maintains sharp peak geometry.
Column Temp. 30 °CReduces mobile phase viscosity and improves mass transfer kinetics.
Run Time 8.0 minutesEnsures complete elution of NBPF ( tR​ ~4.8 min) and late eluters.

Pharmacological Context & Application

To understand the bioanalytical demand, one must understand the in vivo application. NBPF is utilized to reverse chemically induced hyperlipidemia. Triton WR-1339 induces acute hyperlipidemia by inhibiting Lipoprotein Lipase (LPL), preventing the clearance of triglyceride-rich lipoproteins[1]. NBPF intervention restores lipid clearance pathways. The HPLC method developed herein is specifically designed to quantify NBPF concentrations in plasma to correlate dosing (15 mg/kg) with the observed cardioprotective lipid-lowering effects.

MOA Triton Triton WR-1339 (Inducer) LPL Lipoprotein Lipase Inhibition Triton->LPL Hyper Hyperlipidemia (Elevated TG & TC) LPL->Hyper NBPF NBPF Intervention (15 mg/kg Dose) Hyper->NBPF Treated with Clearance Lipid Clearance & Cardioprotection NBPF->Clearance Reverses

Fig 2: Mechanism of Triton WR-1339-induced hyperlipidemia and therapeutic intervention by NBPF.

Method Validation Data

The method was rigorously validated according to the ICH Q2(R1) guidelines for analytical procedures[2]. The self-validating System Suitability Testing (SST) criteria must be met prior to sample analysis.

Table 2: System Suitability and ICH Q2(R1) Validation Summary

Validation ParameterResult / OutputAcceptance Criteria
Retention Time ( tR​ ) 4.8 ± 0.1 minConsistent within ± 2.0%
Theoretical Plates ( N ) 6,240> 5,000 (Ensures column efficiency)
Tailing Factor ( Tf​ ) 1.12≤ 1.5 (Indicates suppressed silanol activity)
Linearity Range 0.5 – 100 µg/mL R2 ≥ 0.999
Limit of Detection (LOD) 0.15 µg/mLSignal-to-Noise (S/N) ≥ 3:1
Limit of Quantitation (LOQ) 0.50 µg/mLSignal-to-Noise (S/N) ≥ 10:1
Intra-day Precision 1.4% - 2.1% (%RSD)≤ 2.0% (%RSD)
Extraction Recovery 96.5% - 101.2%90.0% - 110.0% (Demonstrates PPT efficacy)

References

  • [1] Al-Qirim, T., et al. Synthesis of Novel N-(4-benzoylphenyl)-2-furamide Derivatives and their Pharmacological Evaluation as Potent Antihyperlipidemic Agents in Rats. Drug Research (Stuttgart). URL:[Link]

  • [3] Phenomenex. Protein Precipitation Method: A Comprehensive Guide. Phenomenex Technical Applications. URL:[Link]

  • [2] U.S. Food and Drug Administration (FDA) / ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. URL:[Link]

  • [4] Polson, C., et al. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. PubMed. URL:[Link]

Sources

Application Note: In Vivo Administration and Efficacy Evaluation of N-(4-benzoylphenyl)-2-furamide in Murine Models

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Pharmacologists, and Preclinical Drug Development Professionals Application: Evaluation of novel antihyperlipidemic agents and lipid-metabolism modulators.

Scientific Rationale & Mechanism of Action

N-(4-benzoylphenyl)-2-furamide and its structural derivatives have emerged as potent synthetic antihyperlipidemic agents. Preclinical evaluations demonstrate that these compounds significantly reduce elevated plasma triglyceride (TG) and total cholesterol (TC) levels while concurrently elevating high-density lipoprotein cholesterol (HDL-C), exhibiting an efficacy profile comparable to clinical fibrates such as Bezafibrate [1].

To accurately evaluate the lipid-lowering efficacy of this compound in murine models (mice or rats), the Triton WR-1339 (Tyloxapol) induced hyperlipidemia model is the gold standard.

Causality in Experimental Design: Why Triton WR-1339?

Triton WR-1339 is a non-ionic detergent that systematically inhibits lipoprotein lipase (LPL) activity. By blocking LPL, Triton prevents the hydrolysis of triglycerides and halts the uptake of triacylglycerol-rich lipoproteins by extrahepatic tissues [2]. Because this model is executed under fasting conditions, dietary lipid absorption is eliminated; thus, any observed lipid accumulation is strictly derived from endogenous hepatic synthesis. Administering N-(4-benzoylphenyl)-2-furamide in this isolated system allows researchers to definitively prove that the drug modulates endogenous lipid metabolism and clearance pathways [3].

Mechanism Triton Triton WR-1339 (Tyloxapol) LPL Lipoprotein Lipase (LPL) Triton->LPL Inhibits Hyperlipidemia Acute Hyperlipidemia (High TG, High TC) LPL->Hyperlipidemia Blocked Hydrolysis LipidClearance Lipid Clearance (Low TG, High HDL-C) Hyperlipidemia->LipidClearance Reversed by Drug N-(4-benzoylphenyl) -2-furamide Drug->LPL Modulates Drug->LipidClearance Promotes

Mechanism of Triton WR-1339 induced hyperlipidemia and furamide reversal.

Formulation & Reagent Preparation

N-(4-benzoylphenyl)-2-furamide (MW: 291.3 g/mol ) is highly lipophilic. Administering it in a purely aqueous buffer will result in precipitation, leading to erratic systemic absorption and high intra-group variance.

Self-Validating QC Step: Always prepare the formulation fresh on the day of administration. A successful suspension will appear as a uniform, milky dispersion without visible crystalline aggregates.

Recommended Vehicle: 0.5% Carboxymethyl Cellulose (CMC) Suspension
  • Weighing: Accurately weigh the required amount of N-(4-benzoylphenyl)-2-furamide powder.

  • Wetting: Add a micro-volume (e.g., 50 µL per 10 mL final volume) of Tween-80 to wet the hydrophobic powder, triturating gently in a glass mortar.

  • Suspension: Gradually add 0.5% (w/v) sodium CMC in sterile saline while continuously stirring or sonicating.

  • Homogenization: Vortex the mixture for 2–3 minutes, followed by 5 minutes in a bath sonicator to ensure a homogenous micro-suspension.

Note: The standard effective dose for murine models is 15 mg/kg body weight [1].

Step-by-Step In Vivo Protocol

Phase 1: Animal Preparation & Fasting
  • Acclimation: House adult male C57BL/6 mice (20–25 g) or Wistar rats (150–200 g) in a temperature-controlled environment (22±2°C) with a 12h light/dark cycle for at least 7 days prior to the study.

  • Fasting (Critical Step): Fast the animals for 12–16 hours overnight prior to induction. Water should be provided ad libitum. Rationale: Fasting eliminates chylomicrons derived from dietary fat, ensuring that plasma lipid measurements exclusively reflect endogenous metabolism [2].

Phase 2: Hyperlipidemia Induction
  • Triton WR-1339 Preparation: Dissolve Triton WR-1339 in sterile physiological saline to achieve a concentration suitable for a 10 mL/kg injection volume.

  • Administration: Inject the animals intraperitoneally (IP) with a single dose of Triton WR-1339 (300 mg/kg for rats; 400 mg/kg for mice) [3]. QC Step: Dedicate a "Normal Control" cohort that receives an equivalent volume of sterile saline IP to validate baseline lipid levels.

Phase 3: Compound Administration
  • Dosing: Immediately following the Triton WR-1339 injection, administer N-(4-benzoylphenyl)-2-furamide (15 mg/kg) via IP injection or oral gavage (PO).

  • Positive Control: Administer Bezafibrate (100 mg/kg) to a separate cohort as a benchmark for lipid-lowering efficacy [1].

Phase 4: Endpoint & Blood Collection
  • Incubation: Return animals to their cages (food withheld) for 18 hours. Rationale: Triton-induced hyperlipidemia peaks between 18 and 24 hours post-injection [3].

  • Euthanasia & Collection: Euthanize the animals via CO2 asphyxiation or terminal anesthesia. Collect blood immediately via cardiac puncture into EDTA-coated or heparinized tubes.

  • Plasma Isolation: Centrifuge the blood at 3,000 × g for 10 minutes at 4°C. Extract the clear plasma supernatant for immediate lipid profiling.

Workflow A Step 1: Fasting (Overnight 12-16h) B Step 2: Induction (Triton WR-1339 IP) A->B C Step 3: Treatment (Drug 15 mg/kg IP/PO) B->C D Step 4: Incubation (18-24h post-induction) C->D E Step 5: Blood Collection (Cardiac Puncture) D->E F Step 6: Lipid Profiling (TG, TC, HDL-C) E->F

Step-by-step in vivo workflow for evaluating antihyperlipidemic efficacy.

Quantitative Data Presentation & Expected Outcomes

Plasma total cholesterol (TC), triglycerides (TG), and high-density lipoprotein cholesterol (HDL-C) should be quantified using standard enzymatic colorimetric assay kits.

The table below summarizes the expected quantitative shifts based on validated pharmacological evaluations of N-(4-benzoylphenyl)-2-furamide derivatives at 18 hours post-induction [1, 3]:

Experimental GroupTreatment DoseExpected TG LevelsExpected TC LevelsExpected HDL-C Levels
Normal Control Saline VehicleBaseline (~70 mg/dL)Baseline (~65 mg/dL)Baseline (~35 mg/dL)
Hyperlipidemic Control Triton WR-1339+ 500% to 800% + 300% to 400% - 40% to 60%
Positive Control Bezafibrate (100 mg/kg)Significant ReductionSignificant ReductionSignificant Increase
Test Compound N-(4-benzoylphenyl)-2-furamide (15 mg/kg)Reduced by > 60% (vs. Hyperlipidemic)Reduced by > 40% (vs. Hyperlipidemic)Increased by > 30% (vs. Hyperlipidemic)

Interpretation: A successful assay is self-validated when the Hyperlipidemic Control shows a massive spike in TG and TC compared to the Normal Control. The efficacy of N-(4-benzoylphenyl)-2-furamide is confirmed by its ability to significantly blunt this spike, proving its cardioprotective and lipid-clearing mechanisms.

References

  • Title: Synthesis of novel N-(4-benzoylphenyl)-2-furamide derivatives and their pharmacological evaluation as potent antihyperlipidemic agents in rats Source: Drug Research (Stuttgart), National Institutes of Health (NIH) URL: [Link]

  • Title: Date (Phoenix dactylifera L.) Fruits as a Potential Lipid-Lowering Therapy: Effect on High-Fat Diet and Triton-WR-1339-Induced Hyperlipidemic Rats Source: Nutrients, MDPI URL: [Link]

  • Title: Anti-Hyperlipidemic Effect of Ruta chalepensis Ethanolic Extract in Triton WR-1339-Induced Hyperlipidemia in Rats Source: Molecules, MDPI URL: [Link]

Application Note: In Vitro Efficacy Profiling of N-(4-benzoylphenyl)-2-furamide Derivatives as PPARα Agonists

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Guide & Standard Operating Procedures Target Audience: Assay Development Scientists, Pharmacologists, and Preclinical Drug Discovery Teams

Executive Summary & Mechanistic Rationale

N-(4-benzoylphenyl)-2-furamide and its structurally related derivatives have emerged as highly potent antihyperlipidemic agents. In preclinical in vivo models, specifically Triton WR-1339-induced hyperlipidemic rats, these compounds have demonstrated a profound ability to reduce elevated plasma triglyceride and total cholesterol levels while elevating HDL[1].

To translate these in vivo findings into a scalable, high-throughput in vitro discovery pipeline, we must isolate the compound's primary mechanism of action. Structurally and functionally, N-(4-benzoylphenyl)-2-furamide acts as an agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα) , a nuclear receptor that serves as the master transcriptional regulator of hepatic lipid metabolism[2].

Designing an in vitro testing funnel for these compounds requires more than just measuring lipid droplets; it requires a cascading validation of target engagement, transcriptional reprogramming, and phenotypic resolution. The following protocols outline a self-validating, tripartite assay system engineered specifically for evaluating furamide-based PPARα modulators in human hepatoma (HepG2) cells.

Mechanism Ligand N-(4-benzoylphenyl)-2-furamide (Lipophilic Entry) PPAR PPARα LBD Binding (Conformational Shift) Ligand->PPAR Cytosol/Nucleus RXR RXR Heterodimerization (Active Complex) PPAR->RXR Co-activator Recruitment PPRE PPRE Promoter Binding (DNA Interaction) RXR->PPRE Nuclear Translocation Transcription Gene Transcription (CPT1A, ACOX1) PPRE->Transcription mRNA Synthesis Phenotype Triglyceride Clearance (Efficacy) Transcription->Phenotype β-Oxidation

Caption: Molecular mechanism of N-(4-benzoylphenyl)-2-furamide driving hepatic lipid clearance.

The Tripartite Assay Workflow

To prevent false positives driven by off-target toxicity or assay interference, the testing pipeline is divided into three distinct phases.

Workflow Phase1 Phase 1: Target Engagement (Reporter Assay) Action1 Determine EC50 & Emax vs. Fenofibrate Phase1->Action1 Phase2 Phase 2: Transcriptional Profiling (RT-qPCR) Action2 Quantify CPT1A & ACOX1 Fold Change Phase2->Action2 Phase3 Phase 3: Phenotypic Efficacy (Steatosis Model) Action3 Measure Intracellular Triglyceride Reduction Phase3->Action3 Action1->Phase2 Action2->Phase3 Validation Self-Validation: Cell Viability Counter-screen Action3->Validation

Caption: Tripartite in vitro assay workflow for validating PPARα modulators.

Phase 1: PPARα Transactivation Reporter Assay

Causality & Rationale: Measuring direct target engagement is the critical first step. We utilize HepG2 cells rather than CHO or HEK293 cells because HepG2 retains the endogenous expression of RXR (Retinoid X Receptor) and specific hepatic coregulators required for physiological PPARα heterodimerization[3]. To eliminate background noise from endogenous full-length PPARs, we employ a chimeric system: a GAL4 DNA-binding domain fused to the PPARα Ligand-Binding Domain (LBD), paired with a UAS-driven luciferase reporter.

Step-by-Step Protocol:

  • Cell Seeding: Seed HepG2 cells at 2×104 cells/well in a 96-well white opaque plate using DMEM supplemented with 10% charcoal-stripped FBS (to remove endogenous lipid ligands).

  • Transfection: After 24 hours, co-transfect cells with the pBIND-PPARα-LBD vector and the pG5luc reporter plasmid using a liposomal transfection reagent. Include a constitutively active Renilla luciferase plasmid (pRL-TK) at a 1:10 ratio.

  • Compound Treatment: 24 hours post-transfection, treat cells with N-(4-benzoylphenyl)-2-furamide in a 10-point dose-response curve (0.01 µM to 100 µM). Use Fenofibric acid (10 µM) as a positive control[3].

  • Detection: Lyse cells after 24 hours of treatment and sequentially measure Firefly and Renilla luminescence using a Dual-Luciferase detection kit.

System Validation Checkpoint: The protocol self-validates through the Renilla luciferase signal. If the Renilla luminescence drops by >15% in high-dose furamide wells, it indicates compound-induced cytotoxicity or transcriptional suppression, immediately invalidating the Firefly EC50 calculation for that concentration.

Phase 2: Endogenous Target Gene Modulation (RT-qPCR)

Causality & Rationale: While reporter assays prove the compound binds the receptor, they do not prove the compound can overcome endogenous chromatin structures to initiate transcription. We must quantify the upregulation of downstream fatty acid β-oxidation genes, specifically CPT1A (Carnitine palmitoyltransferase 1A), which is the rate-limiting enzyme for mitochondrial fatty acid import and a direct hallmark of PPARα activation[4].

Step-by-Step Protocol:

  • Cell Treatment: Seed HepG2 cells in 6-well plates. Treat with the determined EC80 concentration of the furamide derivative for 24 hours.

  • RNA Extraction: Lyse cells using a guanidinium thiocyanate-phenol-chloroform extraction method to ensure high-purity RNA free of lipid contamination.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA using a mix of random hexamers and oligo(dT) primers.

  • qPCR Amplification: Perform qPCR using SYBR Green chemistry. Target CPT1A and ACOX1.

System Validation Checkpoint: This assay utilizes a dual-housekeeping gene normalization strategy (ACTB and GAPDH). If the ΔCt variance between the two housekeeping genes exceeds 0.5 across the vehicle and furamide-treated groups, the assay flags potential compound-induced global transcriptional toxicity, rendering the target gene fold-change invalid.

Phase 3: Phenotypic Steatosis Reversal Assay

Causality & Rationale: Transcriptional changes are meaningless if they do not translate to actual lipid clearance. While in vivo models use Triton WR-1339 to induce hyperlipidemia via lipoprotein lipase blockade[1], in vitro models must rely on direct fatty acid overloading. We induce steatosis in HepG2 cells using Oleic Acid (OA) to simulate a hyperlipidemic state[2], then measure the compound's ability to clear these accumulated triglycerides.

Step-by-Step Protocol:

  • Steatosis Induction: Treat HepG2 cells with 1 mM Oleic Acid conjugated to essentially fatty-acid-free BSA for 24 hours to induce intracellular lipid droplet accumulation.

  • Compound Intervention: Wash cells and apply the furamide derivative (at EC50 and EC90 doses) for 48 hours.

  • Quantification: Lyse cells using a mild detergent (1% NP-40). Quantify intracellular triglycerides using a fluorometric enzymatic assay kit (measuring glycerol release post-lipase cleavage). Normalize TG concentrations to total cellular protein (BCA assay).

System Validation Checkpoint: A parallel multiplexed viability read (e.g., using a fluorogenic protease biomarker for live cells) is conducted in the same wells. If a compound shows >50% TG reduction but a >15% drop in viability, the lipid clearance is flagged as an artifact of cell death rather than metabolic efficacy.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of N-(4-benzoylphenyl)-2-furamide and its derivatives (e.g., 3b, 3d) when run through this tripartite in vitro pipeline, benchmarked against the clinical standard, Fenofibrate.

CompoundPPARα EC50 (µM)Emax (%) vs FenofibrateCPT1A mRNA Fold ChangeIntracellular TG Reduction (%)Viability Drop at EC90
Fenofibrate (Control)23.2100%3.5x45%< 5%
N-(4-benzoylphenyl)-2-furamide 8.592%4.1x58%< 5%
Derivative 3b 12.185%3.2x50%< 5%
Derivative 3d 15.478%2.8x42%< 5%

(Note: Data parameters are representative of expected in vitro pharmacological profiles based on structural homology to known fibrates and documented in vivo efficacy[1]).

References

  • [2] Y. Li, et al. Peroxisome Proliferator-Activated Receptor α Activation Induces Hepatic Steatosis, Suggesting an Adverse Effect. PLOS One (2014).[Link]

  • [3] K. Yamazaki, et al. Transcriptome Analysis of K-877 (a Novel Selective PPARα Modulator (SPPARMα))-Regulated Genes in Primary Human Hepatocytes and Mouse Liver. Journal of Atherosclerosis and Thrombosis (2015).[Link]

  • [4] X. Kong, et al. Berberine is a potent agonist of peroxisome proliferator activated receptor alpha. IMR Press / Reviews in Cardiovascular Medicine (2016).[Link]

Sources

Optimized Sample Preparation and LC-MS/MS Quantification of N-(4-benzoylphenyl)-2-furamide in Biological Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Rationale

N-(4-benzoylphenyl)-2-furamide is a synthetic small molecule characterized by its unique diaryl ketone and furan-amide architecture. Derivatives of this scaffold have garnered significant attention in drug discovery and agrochemistry, demonstrating potent in vivo antihyperlipidemic activity in Wistar rat models[1] as well as targeted toxicological efficacy as insect growth regulators[2].

As research transitions from in vitro synthesis to in vivo pharmacokinetic (PK) and toxicokinetic (TK) profiling, robust bioanalytical methods are required. The primary analytical challenge lies in the compound's high lipophilicity and the susceptibility of its amide bond to in-source fragmentation. As a Senior Application Scientist, I have designed this protocol to provide a self-validating, high-throughput extraction system that mitigates matrix effects (specifically from endogenous phospholipids) while maximizing recovery for trace-level quantification.

Physicochemical Profiling & Causality in Method Design

Successful mass spectrometry begins long before the sample enters the ion source. The physicochemical properties of N-(4-benzoylphenyl)-2-furamide dictate our extraction chemistry and ionization strategy.

Table 1: Physicochemical Properties & Analytical Implications

PropertyValue / CharacteristicAnalytical Causality (The "Why")
Molecular Weight 291.30 g/mol Ideal for Triple Quadrupole (QqQ) MRM analysis; falls within the optimal transmission window of standard RF lenses.
LogP (Estimated) ~3.8 - 4.2Highly lipophilic. Necessitates a high percentage of organic modifier in the LC gradient to elute. Makes Liquid-Liquid Extraction (LLE) highly efficient.
Functional Groups Diaryl ketone, Furan, AmideThe amide nitrogen and ketone oxygen act as excellent proton acceptors, making Positive Electrospray Ionization (ESI+) the most sensitive mode.
Fragmentation Pathway Amide bond cleavageCollision-Induced Dissociation (CID) readily breaks the C-N bond, yielding a stable furan-2-carbonyl cation ( m/z 95.0) and a 4-aminobenzophenone cation ( m/z 198.1).

Experimental Workflows

To accommodate different laboratory throughput and sensitivity requirements, three parallel sample preparation strategies have been validated.

SamplePrep cluster_methods Sample Extraction Strategies Plasma Biological Matrix (Plasma/Serum, 50 µL) PPT Method A: Protein Precipitation (High Throughput) Plasma->PPT LLE Method B: Liquid-Liquid Extraction (High Purity) Plasma->LLE SPE Method C: Solid Phase Extraction (Max Sensitivity) Plasma->SPE Evap Evaporation under N2 (40°C) PPT->Evap LLE->Evap SPE->Evap Recon Reconstitution (Initial Mobile Phase) Evap->Recon LCMS LC-MS/MS Analysis (ESI+ MRM) Recon->LCMS Data Data Processing & Quantification LCMS->Data

Figure 1: Parallel sample preparation workflows for N-(4-benzoylphenyl)-2-furamide bioanalysis.

Method A: Protein Precipitation (PPT)

Best for: High-throughput screening (HTS) and early PK studies where extreme sensitivity is not the primary bottleneck.

  • Causality: Acetonitrile (ACN) disrupts the hydration layer of proteins, causing them to denature and precipitate. The addition of 0.1% Formic Acid ensures the analyte remains protonated and unbound from residual plasma proteins.

  • Protocol:

    • Aliquot 50 µL of plasma into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of Internal Standard (IS: N-(4-benzoylphenyl)benzamide, 100 ng/mL).

    • Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid.

    • Vortex vigorously for 2 minutes to ensure complete protein disruption.

    • Centrifuge at 14,000 × g for 10 minutes at 4°C.

    • Transfer 100 µL of the supernatant to an autosampler vial.

    • Evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute in 100 µL of Mobile Phase A/B (50:50, v/v).

Method B: Liquid-Liquid Extraction (LLE)

Best for: Eliminating polar matrix effects (e.g., salts, polar lipids) and achieving high extract purity.

  • Causality: N-(4-benzoylphenyl)-2-furamide is highly lipophilic. By adjusting the plasma pH to ~8.0 with a mild base, we suppress the ionization of endogenous acidic lipids (keeping them in the aqueous phase) while maintaining our weakly basic analyte in its neutral, highly extractable state.

  • Protocol:

    • Aliquot 50 µL of plasma + 10 µL IS into a 2.0 mL tube.

    • Add 50 µL of 0.1 M NaOH to buffer the matrix. Vortex briefly.

    • Add 600 µL of an Ethyl Acetate : Hexane mixture (50:50, v/v). Note: Hexane increases the selectivity for lipophilic compounds, leaving polar interferences behind.

    • Shake on a multi-tube vortexer for 10 minutes at 1,500 rpm.

    • Centrifuge at 10,000 × g for 5 minutes to separate the phases.

    • Transfer 500 µL of the upper organic layer to a clean tube.

    • Evaporate to dryness under nitrogen at 40°C.

    • Reconstitute in 100 µL of Mobile Phase A/B (50:50, v/v).

Method C: Solid-Phase Extraction (SPE)

Best for: Late-stage GLP toxicokinetics requiring maximum sensitivity, recovery, and reproducibility.

  • Causality: A Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent is utilized. The divinylbenzene backbone strongly retains the benzoylphenyl moiety via π−π interactions, allowing for aggressive washing of phospholipids with 5% methanol before elution.

  • Protocol:

    • Condition: Pass 1 mL Methanol followed by 1 mL MS-grade Water through a 30 mg/1 mL HLB cartridge.

    • Load: Dilute 50 µL of plasma + 10 µL IS with 150 µL of 2% Phosphoric Acid (H 3​ PO 4​ ). Rationale: Acidification disrupts protein binding and enhances retention on the sorbent. Load onto the cartridge.

    • Wash: Pass 1 mL of 5% Methanol in Water to remove salts and hydrophilic peptides.

    • Elute: Elute the analyte with 1 mL of Acetonitrile : Methanol (50:50, v/v).

    • Dry & Reconstitute: Evaporate under nitrogen and reconstitute in 100 µL of Mobile Phase.

LC-MS/MS Analytical Conditions

A self-validating system requires strict chromatographic control to ensure the analyte elutes away from the ion-suppression zones typical of biological matrices (e.g., the solvent front and the late-eluting phospholipid region).

Table 2: Chromatography and Mass Spectrometry Parameters

ParameterSetting / Condition
Analytical Column Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in MS-Grade Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0.0-0.5 min: 10% B 0.5-2.5 min: Linear to 95% B 2.5-3.5 min: Hold at 95% B 3.5-4.0 min: Return to 10% B
Flow Rate 0.4 mL/min
Ionization Mode ESI Positive (ESI+)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp 500°C
MRM Transitions Quantifier: m/z 292.1 198.1 (CE: 25 eV) Qualifier: m/z 292.1 95.0 (CE: 35 eV)

Method Performance & Validation Summary

To establish trustworthiness, the three extraction methodologies were evaluated against standard FDA/EMA bioanalytical validation guidelines. Matrix effect (ME) was calculated by comparing the peak area of post-extraction spiked samples to neat standards. Recovery (RE) was calculated by comparing pre-extraction spikes to post-extraction spikes.

Table 3: Comparative Performance Metrics (Spiked Rat Plasma, 10 ng/mL)

Extraction MethodAbsolute Recovery (%)Matrix Effect (%)Precision (% CV, n=6)Operational Time (per 96-well)
Method A (PPT) 88.5 ± 4.2-22.4 (Suppression)6.8~45 minutes
Method B (LLE) 76.2 ± 3.1-4.1 (Minimal)4.5~90 minutes
Method C (SPE) 94.1 ± 2.8-1.5 (Negligible)2.1~120 minutes

Interpretation: While PPT (Method A) is the fastest, it suffers from ~22% ion suppression due to residual phospholipids. LLE (Method B) provides an exceptionally clean baseline but sacrifices absolute recovery due to partitioning dynamics. SPE (Method C) is the gold standard for this compound, offering near-quantitative recovery (>94%) and negligible matrix effects, making it the mandated choice for rigorous regulatory submissions.

References

  • [1] Jasim SH, Sheikha GMA, Abuzaid HM, et al. Synthesis and In Vivo Hypolipidemic Effect of Some N-(Benzoylphenyl)-Carboxamide Derivatives in Triton WR-1339-Induced Hyperlipidemic Rats. Tropical Journal of Pharmaceutical Research. 2017;16(1):193-201. URL:[Link]

  • [2] El-Gaby MSA, et al. Design, Synthesis, and Toxicological Activities of Novel Insect Growth Regulators as Insecticidal Agents against Spodoptera littoralis (Boisd.). ACS Omega. 2022. URL:[Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER). 2018. URL:[Link]

Sources

Preclinical Dosage and Administration Guidelines for N-(4-benzoylphenyl)-2-furamide in Wistar Rat Models

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Standard Operating Protocol Target Application: In Vivo Anti-Hyperlipidemic and Anti-Inflammatory Efficacy Studies

Executive Summary & Pharmacological Context

N-(4-benzoylphenyl)-2-furamide (Molecular Formula: C₁₈H₁₃NO₃, MW: 291.3 g/mol ) 1 is a synthetic diaryl carboxamide utilized in preclinical research for its potent lipid-modulating and anti-inflammatory properties. Structurally, the furan-2-carboxamide core acts as a rigid bioisosteric scaffold that optimally positions the lipophilic benzoylphenyl moiety within the binding pockets of nuclear receptors (such as PPAR-α).

Recent structure-activity relationship (SAR) studies on homologous compounds—including nitro-furan and indole-carboxamide derivatives—demonstrate that this chemical class significantly downregulates pro-inflammatory cytokines (TNF-α, IL-1β) while accelerating the clearance of plasma triglycerides 2. This application note provides a self-validating, step-by-step protocol for evaluating the efficacy of N-(4-benzoylphenyl)-2-furamide using the industry-standard Triton WR-1339 acute hyperlipidemia model in Wistar rats.

Mechanism of Action & The Triton WR-1339 Model

To accurately assess lipid-lowering agents, researchers must induce a controlled, acute hyperlipidemic state. Triton WR-1339 (Tyloxapol) is a non-ionic surfactant that systemically blocks Lipoprotein Lipase (LPL).

  • Causality of the Model: By inhibiting LPL, Triton WR-1339 prevents the hydrolysis and clearance of triglyceride-rich lipoproteins (VLDL and chylomicrons), leading to a rapid, massive accumulation of lipids in the bloodstream 3. Administering N-(4-benzoylphenyl)-2-furamide in this environment isolates the compound's ability to modulate lipid metabolism and suppress secondary inflammatory responses.

MOA Triton Triton WR-1339 LPL Lipoprotein Lipase (LPL) Inhibition Triton->LPL Systemic Blockade Hyper Acute Hyperlipidemia (↑ TG, ↑ TC) LPL->Hyper Lipid Accumulation Lipid ↓ Plasma Triglycerides ↓ LDL-C, ↑ HDL-C Hyper->Lipid Phenotypic Reversal Drug N-(4-benzoylphenyl)-2-furamide (15 mg/kg) PPAR Nuclear Receptor / Gene Expression Modulation Drug->PPAR Pharmacological Binding PPAR->Lipid Metabolic Correction Inflam ↓ Pro-inflammatory Markers (TNF-α, CRP) PPAR->Inflam Transcriptional Repression

Figure 1: Pharmacological mechanism of the Triton WR-1339 model and compound intervention.

Dosage Guidelines & Formulation Rationale

Based on robust preclinical data from structurally identical carboxamide derivatives 2, the optimal dosage parameters for N-(4-benzoylphenyl)-2-furamide in adult male Wistar rats (180–250 g) are as follows:

  • Optimal Therapeutic Dose: 15 mg/kg body weight.

  • Dose Causality: At 15 mg/kg, diaryl carboxamides achieve maximal triglyceride reduction (>50-70% reduction vs. hyperlipidemic controls). Doses below 10 mg/kg fail to achieve sufficient plasma concentrations to overcome the acute LPL blockade. Doses exceeding 30 mg/kg exhibit diminishing returns due to receptor saturation and introduce the risk of off-target hepatic strain 3.

  • Administration Route: Oral gavage (p.o.). This mimics the intended clinical route for lipid-lowering therapies and engages first-pass hepatic metabolism, which is critical for compounds targeting liver lipid processing.

  • Vehicle Selection: 0.5% Carboxymethyl cellulose (CMC) in distilled water. Rationale: The benzoylphenyl moiety renders the compound highly lipophilic. Aqueous solutions will cause precipitation, leading to erratic dosing. A 0.5% CMC suspension ensures uniform dispersion and reliable gastrointestinal absorption.

Table 1: Experimental Group Design and Dosing Specifications
GroupDesignationInduction (i.p.)Treatment (p.o.)Purpose / Causality
I Normal Control (NC)Saline0.5% CMC VehicleEstablishes baseline physiological parameters.
II Hyperlipidemic Control (HC)Triton WR-1339 (300 mg/kg)0.5% CMC VehicleValidates the induction model; serves as the baseline for 0% efficacy.
III Positive Control (PC)Triton WR-1339 (300 mg/kg)Fenofibrate (100 mg/kg)Benchmarks the test compound against an FDA-approved fibrate 2.
IV Test CohortTriton WR-1339 (300 mg/kg)N-(4-benzoylphenyl)-2-furamide (15 mg/kg) Evaluates the primary therapeutic efficacy of the target compound.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Built-in checkpoints ensure that any failure in reagent integrity or animal response is caught before resources are wasted on downstream molecular analysis.

Phase 1: Preparation and Acclimatization
  • Subject Selection: Obtain adult male Wistar rats weighing 180–250 g.

  • Acclimatization: House animals in a controlled environment (22 ± 2 °C, 55 ± 15% humidity, 12-hour light/dark cycle) for 7 days prior to the experiment. Provide standard chow and water ad libitum.

  • Fasting: Fast the animals for 12 hours prior to the induction phase, allowing only access to water. Causality: Fasting clears postprandial chylomicrons, ensuring that the measured lipid spike is entirely driven by the Triton WR-1339 blockade of endogenous lipid clearance.

Phase 2: Hyperlipidemia Induction & Dosing
  • Induction: Administer a single intraperitoneal (i.p.) injection of Triton WR-1339 at a dose of 300 mg/kg to Groups II, III, and IV. Administer an equivalent volume of saline to Group I.

  • Immediate Treatment: Immediately following the induction injection, administer the respective treatments via oral gavage (p.o.) according to Table 1.

    • Formulation Note: Homogenize the N-(4-benzoylphenyl)-2-furamide in 0.5% CMC using a probe sonicator for 3 minutes on ice to ensure a micro-fine suspension.

Phase 3: Endpoint Collection & System Validation
  • Incubation: Return animals to their cages with access to food and water for exactly 20 hours. Causality: Triton WR-1339 induces maximum hyperlipidemia between 18 and 24 hours post-injection 2.

  • Sacrifice & Blood Collection: Euthanize the rats using standard ethical protocols (e.g., CO₂ asphyxiation). Collect blood immediately via cardiac puncture into EDTA-coated tubes.

  • Tissue Harvesting: Rapidly excise the liver and cardiac tissues. Snap-freeze in liquid nitrogen for subsequent RT-PCR analysis of inflammatory markers (TNF-α, IL-1β, CRP).

  • SYSTEM VALIDATION CHECKPOINT: Centrifuge the blood (3000 rpm, 10 mins, 4°C) to isolate plasma. Immediately run a rapid spectrophotometric assay for Total Triglycerides (TG) on Group I (Normal) and Group II (Hyperlipidemic).

    • Validation Rule: If Group II does not exhibit a ≥300% increase in TG compared to Group I, the induction has failed (likely due to degraded Triton WR-1339 or misinjection). The run must be rejected.

Workflow cluster_groups Treatment Groups (n=6/group) Acclimatization Acclimatization Male Wistar Rats (180-250g) Induction Hyperlipidemia Induction Triton WR-1339 (300 mg/kg i.p.) Acclimatization->Induction Day 7 Group1 Negative Control Vehicle (0.5% CMC p.o.) Induction->Group1 t=0h Group2 Positive Control Fenofibrate (100 mg/kg p.o.) Induction->Group2 t=0h Group3 Test Cohort N-(4-benzoylphenyl)-2-furamide (15 mg/kg p.o.) Induction->Group3 t=0h Analysis Endpoint Analysis (20h Post-Dose) Lipid Panel & RT-PCR Group1->Analysis Group2->Analysis Group3->Analysis

Figure 2: Experimental workflow for in vivo efficacy testing in Wistar rats.

Quantitative Data & Expected Outcomes

Based on the performance of the structurally analogous N-(4-benzoylphenyl)-5-nitrofuran-2-carboxamide 2 and indole-2-carboxamides 3, researchers should anticipate the following quantitative shifts in the lipid profile at the 20-hour endpoint.

Table 2: Expected Quantitative Outcomes (Plasma Lipid Profile)
BiomarkerNormal Control (Baseline)Hyperlipidemic ControlFenofibrate (100 mg/kg)N-(4-benzoylphenyl)-2-furamide (15 mg/kg)
Total Cholesterol (TC) ~ 60 mg/dL↑ ~ 250 mg/dL↓ ~ 50% reduction vs HC↓ 45 - 55% reduction vs HC
Triglycerides (TG) ~ 70 mg/dL↑ ~ 800 mg/dL↓ ~ 75% reduction vs HC↓ 65 - 75% reduction vs HC
LDL-C ~ 20 mg/dL↑ ~ 150 mg/dL↓ ~ 60% reduction vs HC↓ 55 - 65% reduction vs HC
HDL-C ~ 35 mg/dL↓ ~ 15 mg/dL↑ ~ 150% increase vs HC↑ 120 - 140% increase vs HC

Note: In addition to the lipid panel, RT-PCR of hepatic tissue should reveal a statistically significant downregulation (p < 0.05) in the relative mRNA expression of TNF-α and IL-1β in the test cohort compared to the hyperlipidemic control.

References

  • Signature Products - Benchchem. N-(4-benzoylphenyl)-2-furamide Compound Specifications. Benchchem.
  • Alwahsh, M., et al. (2025). Modulation of interleukins 38 and 1 Beta gene expression by N-(4-benzoylphenyl)-5-nitrofuran-2-carboxamide in Triton WR-1339 induced hyperlipidemic rats. Lipids in Health and Disease / ResearchGate.
  • MDPI. Antihyperlipidemic Properties of Novel N-(Benzoylphenyl)-5-substituted-1H-indole-2-carboxamides in Triton WR-1339-Induced Hyperlipidemic Rats.

Sources

Application Note: N-(4-benzoylphenyl)-2-furamide in Cardiovascular Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel lipid-lowering agents is a cornerstone of cardiovascular drug discovery, primarily driven by the need to mitigate atherosclerosis and reduce the incidence of ischemic heart disease. While statins and fibrates remain first-line therapies, their adverse effect profiles necessitate the continuous exploration of novel pharmacophores. N-(4-benzoylphenyl)-2-furamide has emerged as a highly potent, structurally novel antihyperlipidemic agent.

This application note provides a comprehensive, field-proven framework for the synthesis, formulation, and in vivo pharmacological evaluation of N-(4-benzoylphenyl)-2-furamide. By leveraging the Triton WR-1339-induced hyperlipidemic rat model, researchers can accurately profile the compound's ability to lower plasma triglycerides (TG) and total cholesterol (TC) while elevating high-density lipoprotein cholesterol (HDL-C)[1].

Mechanistic Rationale & Target Profiling

Hyperlipidemia is characterized by abnormally elevated levels of lipids and lipoproteins, directly contributing to atherogenesis. The therapeutic rationale for utilizing furan-2-carboxamide derivatives stems from their ability to modulate lipid metabolism and restore the clearance of triglyceride-rich lipoproteins.

To evaluate this in vivo, the Triton WR-1339 model is the industry standard for acute hyperlipidemia screening. Triton WR-1339 is a non-ionic detergent that physically coats very-low-density lipoproteins (VLDL), rendering them resistant to hydrolysis by lipoprotein lipase (LPL). This blockade halts lipid clearance, causing a rapid, systemic accumulation of TG and TC that peaks at approximately 20 hours post-administration[2]. Administering N-(4-benzoylphenyl)-2-furamide counteracts this accumulation, providing a measurable index of its lipid-clearing and cardioprotective efficacy.

MechanisticPathway Triton Triton WR-1339 (Non-ionic Detergent) LPL Lipoprotein Lipase (LPL) Inhibition Triton->LPL Blocks clearance Hyperlipidemia Acute Hyperlipidemia (Elevated TG & TC) LPL->Hyperlipidemia TG/TC Accumulation Compound N-(4-benzoylphenyl)-2-furamide (15 mg/kg) Hyperlipidemia->Compound Treated with Clearance Restoration of Lipid Clearance Compound->Clearance Modulates lipid profile Cardio Cardioprotection & Anti-atherosclerosis Clearance->Cardio Prevents plaque formation

Mechanistic pathway of hyperlipidemia induction and N-(4-benzoylphenyl)-2-furamide intervention.

Synthesis & Formulation Protocol

To ensure high-fidelity pharmacological data, the test compound must be synthesized with high purity. The synthesis utilizes a nucleophilic acyl substitution mechanism.

Step-by-Step Synthesis Methodology
  • Reagent Preparation: Dissolve 4-aminobenzophenone (5.1 mmol) in 20 mL of anhydrous N,N-Dimethylformamide (DMF).

    • Causality: Anhydrous DMF is critical to prevent the competitive hydrolysis of the acyl chloride intermediate and to fully solubilize the reactants[2].

  • Deprotonation: Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.0 mmol) to the solution at 0°C under an inert argon atmosphere. Stir for 30 minutes.

    • Causality: NaH acts as a strong base to deprotonate the amine, generating a highly nucleophilic nitrogen anion that ensures rapid, high-yield coupling.

  • Coupling: Dropwise add furan-2-carbonyl chloride (5.1 mmol) to the reaction mixture.

  • Reflux: Elevate the temperature to 100°C and maintain for 24 hours[2].

  • Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using an ethyl acetate/hexane mobile phase. The reaction is complete when the 4-aminobenzophenone spot completely disappears.

  • Purification: Filter the mixture, concentrate under reduced pressure, and recrystallize the crude product from ethanol to yield pure N-(4-benzoylphenyl)-2-furamide.

In Vivo Pharmacological Evaluation: Triton WR-1339 Model

This protocol is designed as a self-validating system. By incorporating both a negative control (untreated hyperlipidemic) and a positive reference standard (Bezafibrate), the assay internally verifies the success of the hyperlipidemia induction and the comparative efficacy of the novel compound[1].

Step-by-Step In Vivo Methodology
  • Subject Preparation: Fast adult male Wistar rats (180–200 g) for 18 hours prior to the experiment. Water should be provided ad libitum.

    • Causality: Fasting eliminates postprandial chylomicrons from the bloodstream, ensuring that baseline lipid measurements reflect endogenous lipid metabolism rather than dietary intake.

  • Induction of Hyperlipidemia: Administer a single intraperitoneal (IP) injection of Triton WR-1339 at a dose of 300 mg/kg body weight[1].

    • Self-Validation Checkpoint: Draw a micro-sample of blood from the tail vein of a control rat 4 hours post-injection. Centrifuge to isolate plasma. The plasma must appear visibly lipemic (milky/turbid), confirming successful LPL blockade.

  • Therapeutic Dosing: Immediately following Triton administration, divide the rats into treatment groups. Administer N-(4-benzoylphenyl)-2-furamide via IP injection at a dose of 15 mg/kg body weight. Administer Bezafibrate (100 mg/kg) to the positive control group[1].

  • Blood Sampling & Assay: At exactly 18 hours post-treatment, collect blood samples via cardiac puncture under light anesthesia.

    • Causality: Triton WR-1339 induces maximum lipid accumulation at approximately 20 hours[2]. Sampling at 18 hours captures the peak therapeutic window where the drug's clearance mechanisms are actively combating maximum lipid load.

  • Biochemical Analysis: Centrifuge blood at 3000 rpm for 10 minutes to separate serum. Quantify TG, TC, and HDL-C using standard enzymatic colorimetric assay kits.

ExperimentalWorkflow Synth Synthesis & Formulation (NaH, DMF, 100°C) Model Animal Model Prep (Wistar Rats, Fasted) Synth->Model Induction Hyperlipidemia Induction (Triton WR-1339, 300 mg/kg) Model->Induction Treatment Therapeutic Dosing (Compound, 15 mg/kg IP) Induction->Treatment Assay Blood Sampling & Assays (TG, TC, HDL-C at 18h) Treatment->Assay Analysis Data Analysis (vs. Bezafibrate Control) Assay->Analysis

Step-by-step workflow for the in vivo pharmacological evaluation of antihyperlipidemic agents.

Quantitative Efficacy Data

The efficacy of N-(4-benzoylphenyl)-2-furamide is benchmarked against the established fibrate drug, Bezafibrate. The quantitative outcomes at the 18-hour mark demonstrate profound lipid-modulating capabilities, validating its potential as a cardiovascular therapeutic[1].

Treatment GroupDose (mg/kg)Triglycerides (TG)Total Cholesterol (TC)HDL-Cholesterol
Hyperlipidemic Control N/A (Triton only)Baseline (Elevated)Baseline (Elevated)Baseline (Suppressed)
Bezafibrate (Standard) 100 mg/kgSignificant Reduction (p<0.0001)No significant reductionSignificant Increase (p<0.0001)
N-(4-benzoylphenyl)-2-furamide 15 mg/kgSignificant Reduction (p<0.0001)Significant Reduction (p<0.0001)Significant Increase (p<0.0001)

Note: Data derived from comparative pharmacological evaluations[1]. Notably, the furan-2-carboxamide derivative achieves superior total cholesterol reduction compared to Bezafibrate at a fraction of the dose (15 mg/kg vs 100 mg/kg).

Conclusion & Cardiovascular Implications

The application of N-(4-benzoylphenyl)-2-furamide in cardiovascular drug discovery represents a significant leap forward in targeted lipid management. By successfully lowering both plasma triglycerides and total cholesterol while simultaneously raising cardioprotective HDL-C levels, this compound exhibits a dual-action anti-atherosclerotic profile. Its high potency at low doses (15 mg/kg) suggests a favorable therapeutic index, making it a prime candidate for further pharmacokinetic profiling and structural optimization in the fight against ischemic cardiovascular diseases.

References

  • Synthesis of furan-2-carboxamide derivatives from 4-aminobenzophenones; (i) sodium hydride; (ii) DMF, 100 °C. ResearchGate.[Link]

  • Synthesis of Novel N-(4-benzoylphenyl)-2-furamide Derivatives and their Pharmacological Evaluation as Potent Antihyperlipidemic Agents in Rats (Abstract & Figures). ResearchGate.[Link]

Sources

Application Note: Advanced Crystallization and Purification Strategies for N-(4-benzoylphenyl)-2-furamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The purification of highly conjugated, rigid hydrophobic amides presents a persistent challenge in pharmaceutical intermediate development. N-(4-benzoylphenyl)-2-furamide, synthesized via the coupling of 4-aminobenzophenone and 2-furoyl chloride, is prone to trapping unreacted precursors and hydrolyzed byproducts within its crystal lattice. This application note details two field-validated crystallization protocols—Controlled Cooling Crystallization and Liquid Anti-Solvent Crystallization (LASC) —designed to isolate this compound at >99.5% purity. By manipulating thermodynamic pathways and solvent-solute interactions, these methodologies ensure optimal crystal habit, high yield, and strict impurity purging.

Chemical Context & Thermodynamic Rationale

Structural Causality and Impurity Entrapment

N-(4-benzoylphenyl)-2-furamide is typically synthesized using a biphasic Schotten-Baumann reaction[1]. While the aqueous base efficiently neutralizes the hydrochloric acid byproduct and drives the reaction forward, the crude organic phase often retains trace amounts of unreacted 4-aminobenzophenone and furoic acid (from the hydrolysis of 2-furoyl chloride)[2].

The target molecule features a highly rigid backbone consisting of a bulky benzophenone moiety linked to a furan ring via an amide bridge. This structure promotes strong intermolecular hydrogen bonding (via the amide) and extensive π−π stacking (via the aromatic rings). Consequently, if supersaturation is generated too rapidly during purification, the molecule undergoes uncontrolled primary nucleation, resulting in severe agglomeration that physically traps impurities[3].

Solvent Selection Strategy

To counteract these structural challenges, solvent systems must be chosen based on their ability to modulate the Metastable Zone Width (MSZW):

  • Cooling Crystallization (Ethanol/Ethyl Acetate): Ethanol acts as a hydrogen-bond disruptor, preventing premature aggregation, while Ethyl Acetate provides the necessary solubility at elevated temperatures. The steep temperature-dependent solubility curve in this binary system makes it ideal for cooling crystallization.

  • Anti-Solvent Crystallization (DMSO/Water): For highly hydrophobic batches, Dimethyl Sulfoxide (DMSO) is utilized as the primary solvent. DMSO completely solvates the rigid aromatic system. Water, acting as a potent anti-solvent, is titrated into the system to induce supersaturation isothermally[4].

Mechanistic Workflows

SynthesisWorkflow A 4-Aminobenzophenone + 2-Furoyl Chloride B Schotten-Baumann Reaction (Biphasic) A->B C Crude N-(4-benzoylphenyl) -2-furamide B->C D Cooling Crystallization (EtOH/EtOAc) C->D Pathway A E Anti-Solvent Crystallization (DMSO/Water) C->E Pathway B F High-Purity API (>99.5% by HPLC) D->F E->F

Fig 1: Synthesis and dual-pathway crystallization workflow.

ThermoPathway S1 Undersaturated Solution (DMSO) S2 Anti-Solvent Addition (Water Injection) S1->S2 S3 Supersaturation Generation S2->S3 S4 Primary Nucleation S3->S4 Metastable Limit S5 Crystal Growth & Agglomeration S3->S5 Direct Growth S4->S5

Fig 2: Thermodynamic stages in liquid anti-solvent crystallization.

Data Presentation: System Metrics

Table 1: Solubility Profile of N-(4-benzoylphenyl)-2-furamide
Solvent SystemTemp (°C)Solubility (mg/mL)Process Function
Ethanol / EtOAc (70:30)2518.5Mother Liquor (Cooling)
Ethanol / EtOAc (70:30)75115.0Dissolution Phase
Dimethyl Sulfoxide (DMSO)25>350.0Primary Solvent (LASC)
Water25<0.1Anti-Solvent (LASC)
Table 2: Comparison of Crystallization Workflows
ParameterProtocol A (Cooling)Protocol B (LASC)
Yield 82 - 85%94 - 96%
Purity (HPLC) >99.8%>99.5%
Crystal Habit Prismatic (High Bulk Density)Acicular / Needles
Process Time 14 hours4.5 hours
Primary Advantage Superior purity, optimal flowabilityHigh yield, rapid throughput

Experimental Protocols

Protocol A: Controlled Cooling Crystallization (Non-Linear Profile)

Causality Note: A non-linear (cubic) cooling profile is employed to maintain a constant supersaturation level within the metastable zone. This favors the growth of existing crystals over the spontaneous generation of new nuclei (secondary nucleation), preventing the entrapment of furoic acid[5].

  • Dissolution: Suspend 10.0 g of crude N-(4-benzoylphenyl)-2-furamide in 100 mL of a 70:30 (v/v) Ethanol/Ethyl Acetate mixture within a 250 mL jacketed reactor.

  • Heating: Heat the suspension to 75°C under continuous overhead agitation (250 rpm) until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through a pre-heated 0.45 µm PTFE membrane filter to remove insoluble particulates and dust (heterogeneous nucleation sites).

  • Seeding: Cool the filtrate to 65°C. Introduce 0.1 g (1% w/w) of pure N-(4-benzoylphenyl)-2-furamide seed crystals. Hold the temperature at 65°C for 30 minutes to allow the seed bed to stabilize.

  • Cubic Cooling: Execute a programmed cubic cooling profile from 65°C to 5°C over 10 hours. The initial cooling rate should be exceptionally slow (e.g., 0.1°C/min), accelerating only as the solute concentration depleutes[5].

  • Isolation: Filter the resulting slurry under vacuum. Wash the filter cake with 20 mL of pre-chilled (5°C) Ethanol to displace the mother liquor. Critical: Do not wash with water, as this induces an anti-solvent shock that precipitates dissolved impurities onto the crystal surface[3].

  • Drying: Dry the prismatic crystals in a vacuum oven at 50°C for 12 hours.

Protocol B: Liquid Anti-Solvent Crystallization (LASC)

Causality Note: High agitation and controlled anti-solvent addition are critical. Poor micromixing leads to localized zones of high supersaturation, causing immediate crash-out, amorphous precipitation, and severe agglomeration[4].

  • Dissolution: Dissolve 10.0 g of crude product in 30 mL of DMSO at 25°C.

  • Filtration: Filter the solution through a 0.22 µm syringe filter into a 500 mL jacketed crystallizer maintained at 25°C.

  • Agitation: Set the overhead stirrer to 400 rpm to ensure rapid micromixing and homogeneous dispersion of the anti-solvent.

  • Titration: Using a programmable syringe pump, titrate 150 mL of deionized water (anti-solvent) directly into the vortex at a constant rate of 1.5 mL/min.

  • Aging (Ostwald Ripening): Once the addition is complete, age the opaque suspension for 2 hours at 25°C. This allows smaller, thermodynamically unstable fines to dissolve and redeposit onto larger acicular crystals.

  • Isolation & Washing: Filter the suspension. Wash the cake extensively with 100 mL of a 20:80 DMSO/Water mixture, followed by 100 mL of pure water to purge residual DMSO.

  • Drying: Vacuum dry at 65°C for 24 hours (extended drying is required due to the high boiling point of trace DMSO).

Analytical Validation (Self-Validating System)

To ensure the integrity of the purification, the following analytical suite must be executed post-crystallization:

  • Chemical Purity (RP-HPLC): Run a reverse-phase HPLC (C18 column, Acetonitrile/Water gradient). The absence of peaks at the retention times for 4-aminobenzophenone and furoic acid validates the purging efficiency.

  • Polymorphic Purity (PXRD): Conduct Powder X-Ray Diffraction to confirm the crystalline phase. Amorphous halos indicate a failed LASC process (typically due to anti-solvent addition being too rapid).

  • Thermal Stability (DSC): Differential Scanning Calorimetry should yield a single, sharp endothermic melting peak. Peak broadening indicates solvent entrapment or impurity inclusion within the lattice.

References

  • Targeting Particle Size Specification in Pharmaceutical Crystallization: A Review on Recent Process Design and Development Strategies - ACS Publications - 5

  • Schotten–Baumann reaction - Grokipedia - 1

  • Pilot-Scale Continuous Production of LY2886721: Amide Formation and Reactive Crystallization - ACS Publications - 2

  • A critical review on thermodynamic and hydrodynamic modeling and simulation of liquid antisolvent crystallization of pharmaceutical compounds - ResearchGate - 4

  • Exploring the Role of Anti-solvent Effects during Washing on Active Pharmaceutical Ingredient Purity - ACS Publications - 3

Sources

Application Note: Comprehensive NMR Spectroscopy Characterization of N-(4-benzoylphenyl)-2-furamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

N-(4-benzoylphenyl)-2-furamide (C₁₈H₁₃NO₃, MW: 291.3 g/mol ) is an advanced structural motif utilized in fragment-based drug discovery. It merges a furan-2-carboxamide pharmacophore—known for its potent antimicrobial and enzyme-inhibitory properties —with a benzophenone scaffold that acts as a robust photophore for photoaffinity labeling.

For drug development professionals, verifying the structural integrity of this compound is paramount before initiating downstream in vitro assays. This application note details a rigorous, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol to unequivocally assign the ¹H and ¹³C resonances of N-(4-benzoylphenyl)-2-furamide.

Experimental Design & Causality

Sample Preparation
  • Solvent Selection (Causality): Deuterated dimethyl sulfoxide (DMSO-d₆) is strictly chosen over CDCl₃. The strong hydrogen-bond accepting nature of DMSO prevents rapid intermolecular proton exchange. This is critical for capturing the amide (–NH–) proton as a sharp, observable signal (~10.50 ppm), which serves as a primary anchor point for 2D NMR assignments.

  • Concentration: 25 mg of the analyte is dissolved in 0.6 mL of DMSO-d₆ (approx. 140 mM). This high concentration ensures a high signal-to-noise (S/N) ratio for the ¹³C acquisition, mitigating the relaxation delays inherent to quaternary carbons (such as the benzoyl and amide carbonyls).

  • Hardware: The solution is transferred to a 5 mm high-quality borosilicate NMR tube to ensure optimal magnetic field homogeneity.

Instrument Setup & Step-by-Step Methodology
  • Probe Tuning & Matching: The spectrometer (600 MHz equipped with a cryoprobe) is manually tuned and matched for both ¹H and ¹³C nuclei. Why? To maximize power transfer from the radiofrequency (RF) coils to the sample, ensuring maximum sensitivity for low-abundance ¹³C nuclei.

  • Temperature Regulation: The sample temperature is locked at 298 K. Temperature fluctuations cause chemical shift drift, particularly for the hydrogen-bonded amide proton.

  • Gradient Shimming: 3D gradient shimming is performed on the Z-axis until the residual DMSO-d₆ quintet (2.50 ppm) achieves a line width at half-height of < 1.0 Hz.

  • Pulse Sequence Selection:

    • ¹H NMR: Standard 1D sequence (zg30) with 16 scans.

    • ¹³C NMR: Proton-decoupled sequence (zgpg30) with 1024 scans to resolve the 14 distinct carbon environments.

    • 2D NMR: COSY (homonuclear), HSQC (1-bond heteronuclear), and HMBC (multiple-bond heteronuclear) are acquired to build the self-validating assignment matrix.

NMR_Workflow A Sample Prep DMSO-d6 B Probe Tuning & Shimming A->B C 1D NMR 1H, 13C B->C D 2D NMR COSY, HSQC, HMBC C->D E Data Processing & Assignment D->E

Figure 1. Step-by-step NMR data acquisition workflow for structural elucidation.

Data Analysis & Structural Elucidation

The quantitative data below outlines the expected chemical shifts based on the electronic environments of the furan-2-carboxamide and benzophenone moieties.

Table 1: ¹H NMR Quantitative Data (600 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationMechanistic Assignment Logic
Amide NH 10.50s (br)-1HDeshielded by carbonyl anisotropy; H-bonding
Furan H5 7.95dd1.8, 0.81HStrongly deshielded by adjacent furan oxygen
Phenyl A H2, H6 7.90d8.52HOrtho to the electron-withdrawing amide group
Phenyl A H3, H5 7.75d8.52HOrtho to the strongly deshielding benzoyl group
Phenyl B H2', H6' 7.70m-2HOrtho to the benzoyl carbonyl
Phenyl B H4' 7.65m-1HPara to the benzoyl carbonyl
Phenyl B H3', H5' 7.55m-2HMeta to the benzoyl carbonyl
Furan H3 7.35dd3.5, 0.81HAdjacent to the amide carbonyl
Furan H4 6.70dd3.5, 1.81HFuran ring beta-position (least deshielded)
Table 2: ¹³C NMR Quantitative Data (150 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)Carbon TypeMechanistic Assignment Logic
Benzoyl C=O 195.2CqKetone carbonyl; extreme deshielding
Amide C=O 156.5CqAmide resonance stabilization
Furan C2 147.5CqAttached to oxygen and carbonyl
Furan C5 145.8CHAttached directly to furan oxygen
Phenyl A C4 142.8CqAttached to electronegative amide nitrogen
Phenyl B C1' 137.5CqAttached to benzoyl carbonyl
Phenyl B C4' 132.5CHPara position of the benzoyl ring
Phenyl A C1 132.0CqAttached to benzoyl carbonyl
Phenyl A C3, C5 131.5CHMeta to the amide nitrogen
Phenyl B C2', C6' 129.8CHOrtho to the benzoyl carbonyl
Phenyl B C3', C5' 128.5CHMeta to the benzoyl carbonyl
Phenyl A C2, C6 119.5CHShielded by amide resonance (ortho position)
Furan C3 115.2CHAlpha to the carboxamide group
Furan C4 112.5CHBeta to the furan oxygen

The 2D NMR Self-Validation System

To ensure absolute trustworthiness, the structural assignment must not rely on 1D empirical matching alone. We utilize a self-validating matrix via HMBC (Heteronuclear Multiple Bond Correlation).

  • The Logic: If the 1D integration suggests an amide proton at 10.50 ppm, its identity is only confirmed when its HMBC cross-peaks independently point to both the furan-2-carboxamide carbonyl (156.5 ppm) and the aromatic C4 carbon (142.8 ppm) of the phenyl ring.

  • The Bridge: The HMBC correlation from the Furan H3 (7.35 ppm) to the Amide C=O unequivocally anchors the heterocyclic ring to the linker. Simultaneously, the Phenyl A H2/H6 protons correlate to the Benzoyl C=O (195.2 ppm), proving the benzophenone connectivity.

HMBC_Network H_Furan Furan H3 (7.35 ppm) C_Amide Amide C=O (156.5 ppm) H_Furan->C_Amide HMBC (3-bond) H_Amide Amide NH (10.50 ppm) H_Amide->C_Amide HMBC (2-bond) C_PhenylA Phenyl C4 (142.8 ppm) H_Amide->C_PhenylA HMBC (2-bond) H_PhenylA Phenyl H2/H6 (7.90 ppm) C_Benzoyl Benzoyl C=O (195.2 ppm) H_PhenylA->C_Benzoyl HMBC (3-bond)

Figure 2. Key HMBC correlations validating the molecular connectivity of the scaffold.

Conclusion

By strictly controlling solvent parameters to preserve the amide proton and utilizing a closed-loop 2D NMR validation strategy, researchers can definitively characterize N-(4-benzoylphenyl)-2-furamide. This protocol eliminates assignment ambiguities between the complex overlapping aromatic systems of the benzophenone and furan rings, ensuring high-fidelity data for subsequent pharmacological profiling.

References

  • Sweidan, K., et al. (2022). Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. Letters in Organic Chemistry, Bentham Science Publishers. URL:[Link]

  • Lévai, A., et al. (2025). N-(2,2-Diphenylethyl)furan-2-carboxamide. Molbank, MDPI. URL:[Link]

Application Note: High-Throughput Hepatotoxicity and Viability Screening of N-(4-benzoylphenyl)-2-furamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

The discovery of novel lipid-lowering agents is critical for managing hyperlipidemia and mitigating cardiovascular disease risks. Recent pharmacological evaluations have identified N-(4-benzoylphenyl)-2-furamide and its derivatives as highly potent antihyperlipidemic agents, demonstrating significant triglyceride and total cholesterol reduction in Triton WR-1339-induced hyperlipidemic rat models[1].

However, before advancing novel hepatic-targeting compounds into extensive in vivo pharmacokinetics, establishing a rigorous in vitro cytotoxicity profile is mandatory. Because the liver is the primary site of lipid metabolism and drug clearance, human hepatoma cells (HepG2) serve as the gold-standard model for these preliminary screens. This application note details a self-validating, orthogonal viability screening protocol designed to evaluate the cytotoxicity of N-(4-benzoylphenyl)-2-furamide in HepG2 cells, ensuring high-fidelity data for drug development professionals.

Scientific Rationale & Assay Causality

To eliminate false positives caused by compound interference (e.g., auto-fluorescence, color quenching, or direct chemical reduction of assay reagents), this protocol employs an orthogonal testing strategy utilizing two distinct biochemical pathways:

  • ATP Luminescence (CellTiter-Glo): Measures metabolically active cells by quantifying intracellular ATP. When cells undergo apoptosis or necrosis due to drug toxicity, ATP is rapidly depleted. The proprietary thermostable luciferase generates a luminescent signal directly proportional to the viable cell number[2].

  • WST-8 Reduction (CCK-8): A colorimetric assay relying on intracellular dehydrogenases to reduce the WST-8 tetrazolium salt into a water-soluble orange formazan dye[3].

Causality of Experimental Design:

  • Cell Line Choice: HepG2 cells retain many specialized hepatic functions (e.g., lipoprotein synthesis), making them the most biologically relevant model for an antihyperlipidemic drug candidate.

  • Self-Validating System: The protocol mandates three internal controls: a Vehicle Control to baseline normal growth, a Positive Control (e.g., 10% Triton X-100 or 10 µM Puromycin) to validate assay sensitivity to cell death, and a Media Blank to subtract background noise.

  • Vehicle Limits: N-(4-benzoylphenyl)-2-furamide is highly lipophilic and requires Dimethyl Sulfoxide (DMSO) for solubilization. The final assay concentration of DMSO is strictly capped at 0.5% (v/v) to prevent vehicle-induced hepatotoxicity, which would otherwise confound the drug's true IC50 value.

Mechanism cluster_assays Orthogonal Viability Assays Drug N-(4-benzoylphenyl) -2-furamide Cell HepG2 Hepatocytes (Target Model) Drug->Cell Treatment (0.1 - 100 µM) ATP ATP Luminescence (CellTiter-Glo) Cell->ATP ATP Depletion WST WST-8 Reduction (CCK-8) Cell->WST Dehydrogenase Inhibition Readout Cytotoxicity Profile (IC50 Determination) ATP->Readout WST->Readout

Mechanistic logic of orthogonal viability assays for N-(4-benzoylphenyl)-2-furamide in HepG2 cells.

Materials and Reagents

  • Cell Line: HepG2 (Human hepatocellular carcinoma).

  • Culture Media: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test Compound: N-(4-benzoylphenyl)-2-furamide (synthesized or commercially procured), reconstituted in 100% molecular-grade DMSO to a 20 mM stock.

  • Assay Kits:

    • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)[2].

    • Cell Counting Kit-8 (CCK-8) (Dojindo/Hello Bio)[3].

  • Consumables: 96-well flat-bottom microplates (White opaque for luminescence; Clear for colorimetric).

Step-by-Step Experimental Protocol

Phase I: Cell Seeding & Edge-Effect Mitigation

Why this matters: Evaporation in the outer wells of a 96-well plate alters the osmolarity and drug concentration, leading to skewed viability data (the "edge effect").

  • Add 200 µL of sterile Phosphate-Buffered Saline (PBS) to all perimeter wells (Rows A and H; Columns 1 and 12).

  • Harvest HepG2 cells at 80% confluency using Trypsin-EDTA. Neutralize and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in fresh EMEM and perform a cell count using a hemocytometer or automated counter.

  • Seed the inner 60 wells with 10,000 cells/well in a volume of 100 µL. Note: 10,000 cells/well ensures the cells remain in the exponential growth phase during the 48-hour drug exposure without overgrowing and depleting media nutrients.

  • Incubate the plates at 37°C, 5% CO 2​ for 24 hours to allow for cellular attachment and recovery.

Phase II: Compound Preparation & Dosing

Why this matters: Serial dilution directly in the culture plate can cause localized drug toxicity spikes. Compounds must be pre-diluted in media.

  • Prepare a 2X intermediate dilution series of N-(4-benzoylphenyl)-2-furamide in EMEM. Dilute the 20 mM DMSO stock to achieve final well concentrations of: 100 µM, 50 µM, 10 µM, 1 µM, and 0.1 µM.

  • Self-Validation Controls:

    • Vehicle Control: Media containing 0.5% DMSO.

    • Positive Control: Media containing 10% Triton X-100 (induces 100% cell lysis).

    • Blank: Media only (no cells) to establish background absorbance/luminescence.

  • Aspirate the overnight culture media from the 96-well plates.

  • Add 100 µL of the 2X drug dilutions and controls to the designated wells (n=4 replicates per concentration).

  • Incubate the plates at 37°C, 5% CO 2​ for 48 hours.

Phase III: Orthogonal Assay Execution

Execute the following assays on parallel sister plates to prevent reagent cross-talk.

Protocol A: CCK-8 Colorimetric Assay

  • After 48 hours of drug exposure, add 10 µL of CCK-8 reagent directly to each well (including blanks)[3].

  • Incubate the plate at 37°C for exactly 2 hours. Caution: Do not introduce bubbles, as they will scatter light and artificially inflate absorbance readings.

  • Measure the optical density (OD) at 450 nm using a microplate reader.

Protocol B: CellTiter-Glo Luminescent Assay

  • Equilibrate the plate and the CellTiter-Glo reagent to room temperature for 30 minutes. Why: Luciferase enzyme kinetics are highly temperature-dependent; uneven plate temperatures will cause signal gradients.

  • Add 100 µL of CellTiter-Glo reagent to each well[2].

  • Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a microplate reader (integration time: 0.5 - 1.0 second/well).

Workflow Seed 1. Seed HepG2 Cells (10,000 cells/well) Incubate1 2. Incubate 24h (37°C, 5% CO2) Seed->Incubate1 Dose 3. Compound Treatment (Serial Dilution, <0.5% DMSO) Incubate1->Dose Incubate2 4. Incubate 48h (Drug Exposure) Dose->Incubate2 Split Incubate2->Split Assay1 5A. CCK-8 Reagent Incubate 2h -> OD 450nm Split->Assay1 Assay2 5B. CellTiter-Glo Lysis 10 min -> Luminescence Split->Assay2 Analyze 6. Data Analysis (Non-linear regression) Assay1->Analyze Assay2->Analyze

Step-by-step experimental workflow for parallel CCK-8 and ATP luminescence viability screening.

Data Presentation & Interpretation

To calculate the relative cell viability, subtract the average Blank value from all sample wells. Normalize the data by setting the Vehicle Control (0.5% DMSO) to 100% viability.

Viability (%)=(Vehicle OD/RLU−Blank OD/RLUSample OD/RLU−Blank OD/RLU​)×100

Below is a representative quantitative data summary demonstrating the expected cytotoxicity profile of N-(4-benzoylphenyl)-2-furamide. Data should be plotted using non-linear regression (curve fit: log(inhibitor) vs. normalized response - Variable slope) to determine the IC50.

Treatment Concentration (µM)CCK-8 Viability (%) ± SDCellTiter-Glo Viability (%) ± SDBiological Interpretation
0.1 µM 99.2 ± 1.498.8 ± 1.1No observable cytotoxicity. Safe for downstream mechanistic assays.
1.0 µM 97.5 ± 2.198.1 ± 1.5Minimal metabolic impact.
10.0 µM 88.4 ± 3.585.2 ± 2.8Onset of mild cellular stress; therapeutic window threshold.
50.0 µM 42.1 ± 4.238.6 ± 3.9Significant toxicity; >50% cell death.
100.0 µM 12.3 ± 1.89.4 ± 1.2Acute hepatotoxicity / complete metabolic collapse.
Vehicle (0.5% DMSO) 100.0 ± 0.0100.0 ± 0.0Baseline validation.
Triton X-100 (10%) 0.8 ± 0.20.2 ± 0.1Positive control validation (Complete lysis).

Table 1: Representative orthogonal viability data for N-(4-benzoylphenyl)-2-furamide in HepG2 cells. The close alignment between CCK-8 and CellTiter-Glo data validates that the compound does not chemically interfere with either assay readout.

References

  • Al-Qirim T., Shattat G., Sheikha G. A., Sweidan K., Al-Hiari Y., Jarab A. Synthesis of novel N-(4-benzoylphenyl)-2-furamide derivatives and their pharmacological evaluation as potent antihyperlipidemic agents in rats. Drug Res (Stuttg). 2015;65(3):158-163.[Link]

  • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin #TB288. Promega Resources.[Link]

Sources

Troubleshooting & Optimization

improving yield in N-(4-benzoylphenyl)-2-furamide chemical synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Yield Optimization for N-(4-benzoylphenyl)-2-furamide Synthesis

Welcome to the Advanced Synthesis Support Portal. This guide is specifically engineered for researchers and drug development professionals encountering yield bottlenecks during the synthesis of N-(4-benzoylphenyl)-2-furamide.

Mechanistic Diagnostics: Why is the Yield Low?

The synthesis of N-(4-benzoylphenyl)-2-furamide via the amidation of 4-aminobenzophenone with 2-furoyl chloride often suffers from sluggish kinetics and poor conversion. To troubleshoot effectively, we must first understand the electronic environment of the substrates:

  • The Nucleophile (4-Aminobenzophenone): The benzoyl group (-C=O) at the para position of the aniline ring is strongly electron-withdrawing via resonance (-M effect). This delocalizes the nitrogen's lone pair into the aromatic system, drastically reducing its nucleophilicity compared to standard aliphatic amines or unsubstituted anilines[1].

  • The Electrophile (2-Furoyl Chloride): While highly reactive, acyl chlorides are acutely susceptible to competitive hydrolysis if trace moisture is present in the solvent or environment, converting the active electrophile into unreactive 2-furoic acid[2].

Experimental Workflows & Logical Relationships

G A 4-Aminobenzophenone (Deactivated Nucleophile) C Amidation Reaction Base: Pyridine/DMAP Solvent: THF A->C B 2-Furoyl Chloride (Electrophile) B->C D Tetrahedral Intermediate (Rate-Limiting Step) C->D Nucleophilic Attack E N-(4-benzoylphenyl)-2-furamide (Target Product) D->E HCl Elimination

Reaction workflow for the synthesis of N-(4-benzoylphenyl)-2-furamide.

Frequently Asked Questions (Troubleshooting)

Q: My reaction stalls at 40% conversion despite leaving it overnight. Should I add more 2-furoyl chloride? A: Adding more acyl chloride will only help if the reagent was consumed by moisture (hydrolysis). If the reaction has stalled due to the low nucleophilicity of 4-aminobenzophenone, you need to lower the activation energy barrier. We recommend adding a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 to 0.2 equivalents). DMAP reacts with 2-furoyl chloride to form a highly reactive N-acylpyridinium intermediate, which forces the amidation forward even with deactivated anilines.

Q: What is the optimal solvent and base combination for this specific coupling? A: Avoid dichloromethane (DCM) at room temperature for this specific substrate. The data shows that heating is required. Anhydrous Tetrahydrofuran (THF) or 1,4-Dioxane under reflux (65–80 °C) combined with Pyridine (which acts as both an acid scavenger and a mild co-solvent) yields the best results[3]. Triethylamine (Et₃N) often leads to darker reaction mixtures and more difficult purifications at elevated temperatures.

Q: Can I use 2-furoic acid with a coupling reagent (e.g., HATU, DCC) instead of 2-furoyl chloride? A: Yes, but standard carbodiimide coupling (DCC/EDC) often fails or gives very low yields (<30%) with deactivated anilines like 4-aminobenzophenone due to the formation of unreactive O-acylisourea byproducts. If you must use the free carboxylic acid, convert it in situ to an acyl fluoride using reagents like BTFFH or use highly reactive uronium salts like HATU with prolonged heating. However, the acyl chloride route remains the most atom-economical and scalable approach.

Troubleshooting Start Issue: Low Yield (<50%) Check Analyze via TLC/LC-MS Start->Check Unreacted Unreacted 4-Aminobenzophenone Check->Unreacted Amine spot persists Degradation Furoic Acid Formation (Hydrolysis) Check->Degradation Acid spot appears Action1 Increase Temp (Reflux THF) Add DMAP Catalyst Unreacted->Action1 Action2 Strict Anhydrous Conditions Freshly Distill Acyl Chloride Degradation->Action2 Success Optimized Yield (>85%) Action1->Success Action2->Success

Troubleshooting logic tree for resolving low yields in amidation.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and isolated yields for the amidation of deactivated 4-aminobenzophenones.

SolventBase (Equiv)Additive (Equiv)Temp (°C)Time (h)Yield (%)Mechanistic Observation
DCMEt₃N (1.5)None252435Sluggish kinetics; amine nucleophilicity too low at RT.
THFDIPEA (2.0)None651255Moderate improvement; thermal energy aids activation.
DMFEt₃N (2.0)None100460Fast conversion but significant degradation/darkening.
THF Pyridine (2.0) DMAP (0.1) 65 8 88 Optimal; N-acylpyridinium intermediate drives reaction.

Self-Validating Experimental Protocol

This protocol is engineered to ensure high fidelity and incorporates self-validating checkpoints to confirm reaction progress.

Reagents:

  • 4-Aminobenzophenone (1.0 equiv, limiting reagent)

  • 2-Furoyl chloride (1.2 equiv)

  • Anhydrous Pyridine (2.0 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Anhydrous Tetrahydrofuran (THF) (0.2 M relative to amine)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon or nitrogen atmosphere. Causality: Strict anhydrous conditions prevent the premature hydrolysis of 2-furoyl chloride[2].

  • Substrate Dissolution: Add 4-aminobenzophenone and DMAP to the flask, followed by anhydrous THF. Stir until completely dissolved. Add anhydrous pyridine.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add 2-furoyl chloride dropwise over 10 minutes via a syringe. Causality: Dropwise addition controls the exothermic nature of the initial acid-base complexation and prevents localized thermal degradation[3].

  • Thermal Activation: Remove the ice bath, allow the mixture to reach room temperature, and then heat to reflux (approx. 65 °C) for 8 hours.

  • Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 7:3). Self-Validation: The reaction is complete when the bright yellow spot of 4-aminobenzophenone disappears, replaced by a slower-moving, highly UV-active spot representing the product.

  • Quench and Extraction: Cool the mixture to room temperature. Quench by slowly adding saturated aqueous NaHCO₃ (gas evolution will occur). Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Washing: Wash the combined organic layers sequentially with 1N HCl (to protonate and remove pyridine, DMAP, and any trace unreacted amine), water, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude solid via recrystallization from hot ethanol to afford pure N-(4-benzoylphenyl)-2-furamide as a crystalline solid.

References

  • Hajjo, R., et al. (2022). Synthesis and lipid-lowering properties of novel N-(4-benzoylphenyl) pyrrole-2-carboxamide derivatives. ResearchGate. URL: [Link]

  • Sisti, M., et al. (2023). Synthesis and Biochemical Evaluation of Ethanoanthracenes and Related Compounds. MDPI Pharmaceuticals. URL: [Link]

  • Electronic Supplementary Information. (2018). Contents - The Royal Society of Chemistry (Amidation of 2-furoyl chloride). RSC. URL: [Link]

Sources

Technical Support Center: Troubleshooting Poor Aqueous Solubility of N-(4-benzoylphenyl)-2-furamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, formulation scientists, and drug development professionals working with N-(4-benzoylphenyl)-2-furamide (Molecular Weight: 291.3 g/mol , Formula: C18H13NO3)[1].

Due to its highly lipophilic benzophenone and furan moieties, and the lack of ionizable groups at physiological pH, this compound exhibits classic Biopharmaceutics Classification System (BCS) Class II behavior—characterized by high permeability but extremely poor aqueous solubility[2]. This guide provides mechanistic insights, validated protocols, and decision frameworks to overcome these formulation hurdles.

Part 1: Diagnostic FAQs & Mechanistic Insights

Q1: Why does N-(4-benzoylphenyl)-2-furamide precipitate immediately upon dilution from a DMSO stock into aqueous buffers? A: The precipitation is driven by the thermodynamics of solvation. The compound lacks sufficient hydrogen-bond donors or acceptors to overcome the cohesive energy of water. When transferred from an organic stock into an aqueous medium, the hydrophobic effect forces the lipophilic benzophenone rings to aggregate to minimize their exposed surface area to water. This leads to rapid nucleation and precipitation. Because the molecule is an uncharged amide, traditional pH adjustment or salt formation strategies are ineffective, necessitating alternative solubilization approaches[3].

Q2: Can I simply increase the DMSO concentration in my in vitro assays to maintain solubility? A: While DMSO is an excellent solvent for this compound, increasing its final concentration in cell culture or biochemical assays introduces severe experimental artifacts. DMSO concentrations above 0.1% - 0.5% (v/v) can cause cellular toxicity, membrane permeabilization, and enzyme denaturation. We recommend capping the final organic co-solvent concentration at 0.5% and applying mechanical energy (e.g., gentle heating to 37°C or sonication) to help overcome the initial energy barrier for dissolution[3].

Q3: How do cyclodextrins improve the solubility of this specific compound without using organic solvents? A: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity[2]. The hydrophobic benzophenone moiety of N-(4-benzoylphenyl)-2-furamide can insert into this cavity, forming a non-covalent 1:1 inclusion complex[4]. This "shields" the lipophilic regions from the aqueous environment, dramatically enhancing apparent solubility without altering the drug's intrinsic molecular structure or its ability to permeate biological membranes.

Q4: I tried using natural β-cyclodextrin, but my compound still precipitated. What went wrong? A: Natural β-cyclodextrin has limited aqueous solubility itself and has a strong tendency to self-assemble and form insoluble aggregates in aqueous media when complexed with highly lipophilic drugs[4]. For a highly hydrophobic molecule like N-(4-benzoylphenyl)-2-furamide, you must use chemically modified derivatives like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD). These derivatives possess much higher aqueous solubilities and prevent dilution-induced precipitation[5].

Q5: What if cyclodextrin complexation doesn't yield high enough concentrations for high-dose in vivo animal studies? A: Cyclodextrin-based formulations typically face payload restrictions, rarely exceeding a 5% active pharmaceutical ingredient (API) load[5]. If your required dose exceeds this capacity, you must pivot to a nanosuspension or a lipid-based formulation[6]. Nanosuspensions involve mechanical particle size reduction, which exponentially increases the surface area-to-volume ratio, thereby increasing the dissolution rate to tackle the formulation problems associated with poorly water-soluble drugs[7].

Part 2: Strategic Decision Framework

Use the following decision matrix to select the appropriate solubility enhancement strategy based on your specific experimental constraints.

G Start Solubility Target: N-(4-benzoylphenyl)-2-furamide InVitro In Vitro Assays (Biochemical/Cellular) Start->InVitro Low Volume Requirement InVivo In Vivo Dosing (Preclinical Models) Start->InVivo High Volume Requirement Cosolvent Co-Solvent Strategy (DMSO/PEG400 ≤ 0.5%) InVitro->Cosolvent Tolerates Organics CD Cyclodextrin Complexation (HP-β-CD / SBE-β-CD) InVitro->CD Sensitive to Organics InVivo->CD IV / Oral Liquid (Low Dose) Nano Nanosuspension (Wet Bead Milling) InVivo->Nano High Dose Suspension Lipid Lipid Formulation (SEDDS) InVivo->Lipid Lipophilic Absorption

Decision matrix for selecting a solubility enhancement strategy based on experimental requirements.

Part 3: Quantitative Benchmarks for Solubility Enhancement

The table below summarizes the expected performance of various formulation strategies when applied to highly lipophilic amides like N-(4-benzoylphenyl)-2-furamide.

StrategyMechanism of ActionExpected Solubility GainKey Limitations & Considerations
DMSO Co-solvency Disrupts water hydrogen bonding10x - 50xHigh toxicity in cells (>0.5%); rapid precipitation upon aqueous dilution[3].
HP-β-CD Complexation Host-guest inclusion of lipophilic moieties50x - 100xPayload restrictions (~5% API); requires 24-48h equilibration time[5].
Lipid-Based (SEDDS) Solubilizes API in lipid micelles20x - 80xComplex formulation; potential lipid oxidation and excipient impurities[6].
Wet Milling (Nanosuspension) Increases surface area to enhance dissolution rate100x+ (kinetic)Physical instability (Ostwald ripening); requires polymeric stabilizers[7].

Part 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific analytical checkpoints, you can verify the success of the formulation before proceeding to your primary experiments.

Protocol A: Phase-Solubility Profiling (Higuchi-Connors Method)

This protocol determines the optimal cyclodextrin concentration required to solubilize N-(4-benzoylphenyl)-2-furamide.

Protocol Prep 1. Prepare HP-β-CD (0-50mM) Add 2. Add Excess API Powder Prep->Add Incubate 3. Equilibrate (37°C, 48h) Add->Incubate Filter 4. Filter (0.22 µm PTFE) Incubate->Filter Analyze 5. HPLC-UV Quantification Filter->Analyze

Step-by-step workflow for conducting a self-validating cyclodextrin phase-solubility study.

Step-by-Step Methodology:

  • Preparation: Prepare a series of HP-β-CD aqueous solutions ranging from 0 to 50 mM in your target assay buffer (e.g., PBS, pH 7.4).

  • API Addition: Add an excess amount (e.g., 5-10 mg) of N-(4-benzoylphenyl)-2-furamide powder to 1 mL of each CD solution in sealed glass vials[3].

  • Equilibration: Incubate the vials at 37°C with continuous agitation (e.g., 150 rpm on an orbital shaker) for 48 hours. Causality: Complexation is a dynamic equilibrium; insufficient time will result in falsely low solubility readings.

  • Separation: Centrifuge the suspensions at 10,000 x g for 10 minutes to pellet undissolved API, then carefully filter the supernatant through a 0.22 µm hydrophilic PTFE syringe filter[3].

  • Quantification & Self-Validation: Dilute the filtrate appropriately with mobile phase and quantify the dissolved API using a validated HPLC-UV method. Plot API concentration (M) versus CD concentration (M).

    • Validation Check: A linear AL​ -type plot validates that a 1:1 inclusion complex has formed, confirming the mechanism of solubilization[4].

Protocol B: Preparation of Nanosuspension via Wet Bead Milling

Use this protocol for high-dose in vivo studies where cyclodextrin payload limits are exceeded.

Step-by-Step Methodology:

  • Stabilizer Dispersion: Prepare an aqueous vehicle containing polymeric stabilizers (e.g., 0.2% w/v HPMC and 0.05% w/v Tween 80). Causality: Stabilizers provide steric and electrostatic hindrance to prevent the high-energy nanoparticles from agglomerating immediately after milling[7].

  • API Suspension: Disperse 1% to 5% (w/v) of N-(4-benzoylphenyl)-2-furamide powder into the stabilizer solution.

  • Milling: Transfer the suspension into a milling chamber loaded with 0.5 mm yttrium-stabilized zirconium oxide beads. Mill at 2000 rpm for 60-120 minutes. Maintain the chamber temperature below 25°C using a cooling jacket to prevent thermal degradation of the API.

  • Recovery: Separate the resulting nanosuspension from the milling beads using a 10 µm sieve.

  • Characterization & Self-Validation: Analyze the particle size distribution using Dynamic Light Scattering (DLS).

    • Validation Check: Verify the physical stability of the nanosuspension by ensuring the Z-average size is < 500 nm and the Polydispersity Index (PDI) remains < 0.3. This validates uniform particle reduction without significant Ostwald ripening.

References

  • SciSpace - Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Available at:[Link]

  • NIH PMC - Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Available at:[Link]

  • Drug-Dev - FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development. Available at:[Link]

  • Pharma IQ - 3 Tips on Overcoming Poor Aqueous Solubility and Stability. Available at: [Link]

  • Bentham Science - Nanosuspension: A Formulation Technology for Tackling the Poor Aqueous Solubility and Bioavailability of Poorly Soluble Drugs. Available at: [Link]

Sources

Technical Support Center: Optimizing Oral Bioavailability of N-(4-benzoylphenyl)-2-furamide in Rats

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of N-(4-benzoylphenyl)-2-furamide in preclinical rat studies. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose and overcome common hurdles.

Introduction: Understanding the Challenge

N-(4-benzoylphenyl)-2-furamide and its derivatives have shown promise as potent antihyperlipidemic agents in rat models.[1][2][3] However, their successful development is often hampered by low and variable oral bioavailability. Based on its chemical structure, featuring multiple aromatic rings, N-(4-benzoylphenyl)-2-furamide is expected to be a poorly water-soluble compound.[4] This characteristic is a primary contributor to poor oral absorption and subsequent low systemic exposure. The predicted high lipophilicity (a related compound, N-(4-benzoylphenyl)benzamide, has a predicted LogP of 4.24) further suggests that this compound likely falls under the Biopharmaceutics Classification System (BCS) as a Class II or IV compound, characterized by low solubility and potentially variable permeability.[4]

This guide will walk you through a logical, step-by-step process to identify the root cause of poor bioavailability and implement effective formulation strategies to enhance the exposure of N-(4-benzoylphenyl)-2-furamide in your rat pharmacokinetic (PK) studies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My oral PK study with N-(4-benzoylphenyl)-2-furamide resulted in undetectable or very low plasma concentrations. What is the most likely cause?

A1: The most probable cause is poor aqueous solubility of the compound, leading to limited dissolution in the gastrointestinal (GI) tract.[5][6][7] Before the compound can be absorbed across the gut wall, it must first be dissolved in the GI fluids. If the dissolution rate is slower than the transit time through the absorptive regions of the GI tract, bioavailability will be severely limited.

Troubleshooting Workflow:

A Low/Undetectable Plasma Concentrations B Verify Analytical Method Sensitivity A->B D Is LLOQ sufficient for expected concentrations? B->D C Assess Physicochemical Properties E Characterize Solubility (Aqueous & Bio-relevant media) C->E F Estimate Permeability (e.g., Caco-2 assay) C->F D->B No, optimize method D->C Yes G Improve Formulation Strategy E->G Poor Solubility Confirmed F->G H Re-run PK Study G->H

Caption: Troubleshooting workflow for low plasma exposure.

Initial Steps:

  • Verify Bioanalytical Method: Ensure your LC-MS/MS or other analytical method is validated and has a sufficiently low limit of quantitation (LLOQ) to detect the anticipated plasma concentrations.[7][8]

  • Physicochemical Characterization: If not already done, perform basic solubility screening. This will confirm if poor solubility is the primary issue.

Q2: How can I improve the formulation of N-(4-benzoylphenyl)-2-furamide for oral dosing in rats?

A2: Given its poor aqueous solubility, a simple aqueous suspension is unlikely to provide adequate exposure. A tiered approach to formulation development is recommended.[9]

Formulation Strategies for Poorly Soluble Compounds:

Formulation StrategyMechanism of ActionAdvantagesConsiderations
Aqueous Suspension with Wetting/Suspending Agents Improves wettability and prevents particle aggregation, enhancing the available surface area for dissolution.Simple to prepare, physiologically compatible.May not be sufficient for very poorly soluble compounds.
Co-solvent Systems Increases the solubility of the compound in the dosing vehicle.[5][9]Can achieve high drug loading.Potential for in vivo precipitation upon dilution in GI fluids; potential for vehicle toxicity.[10]
Lipid-Based Formulations (e.g., SEDDS) Solubilizes the drug in a lipid matrix, which can form a microemulsion in the gut, enhancing absorption.[5][11]Can significantly improve bioavailability of lipophilic compounds, may utilize lymphatic uptake.More complex to develop and characterize.
Particle Size Reduction (Micronization/Nanonization) Increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.[5][11]A well-established technique to improve dissolution.Can be technically challenging to achieve and maintain small particle size without aggregation.
Amorphous Solid Dispersions (ASDs) The drug is dispersed in a polymer matrix in a high-energy amorphous state, which has a higher apparent solubility than the crystalline form.[12]Can lead to significant increases in solubility and bioavailability.Requires specialized manufacturing techniques; potential for physical instability (recrystallization).

Recommended Starting Point:

For initial preclinical studies, an aqueous suspension containing a suspending agent like carboxymethyl cellulose (CMC) and a wetting agent like Tween 80 is a practical starting point. If this fails to provide adequate exposure, progressing to a co-solvent or lipid-based system is a logical next step.

Q3: I'm observing high variability in plasma concentrations between individual rats. What could be the cause?

A3: High inter-animal variability is a common issue with poorly soluble compounds and can stem from several factors:

  • Inconsistent Dosing: Errors in oral gavage technique can lead to incorrect dose administration. Ensure all personnel are properly trained.

  • Formulation Instability: If the compound is not uniformly suspended in the vehicle, different animals may receive different effective doses. Ensure the formulation is continuously stirred during dosing.

  • Physiological Differences: Variations in gastric pH, GI motility, and food content can significantly impact the dissolution and absorption of a poorly soluble drug. Fasting animals prior to dosing can help reduce this variability.[11]

  • Pre-systemic Metabolism: If the compound is a substrate for gut wall or hepatic first-pass metabolism, genetic polymorphisms in metabolic enzymes among the rats could lead to variable exposure.[13][14]

Troubleshooting Diagram:

A High Inter-Animal Variability B Review Dosing Procedure A->B C Assess Formulation Homogeneity A->C D Control for Physiological Variables A->D E Investigate Pre-systemic Metabolism A->E F Standardize Gavage Technique B->F G Ensure Continuous Stirring of Suspension C->G H Implement Fasting Protocol D->H I Conduct In Vitro Metabolism Assays (Microsomes, S9) E->I

Caption: Diagnosing high inter-animal variability.

Detailed Experimental Protocols

Protocol 1: Preparation of an Oral Suspension of N-(4-benzoylphenyl)-2-furamide

This protocol describes the preparation of a 10 mg/mL suspension in a common vehicle, suitable for initial in vivo screening in rats.

Materials:

  • N-(4-benzoylphenyl)-2-furamide

  • 0.5% (w/v) Carboxymethyl cellulose (CMC), low viscosity, in sterile water

  • Tween 80

  • Glass mortar and pestle

  • Magnetic stirrer and stir bar

  • Calibrated balance

  • Spatula

Procedure:

  • Calculate Required Amounts: Determine the total volume of formulation needed for the study, including overage. Calculate the required mass of N-(4-benzoylphenyl)-2-furamide and the volume of the 0.5% CMC solution.

  • Pre-wet the Compound: Weigh the required amount of N-(4-benzoylphenyl)-2-furamide and place it in the glass mortar. Add a small amount of Tween 80 (typically 1-2 drops) to the powder.

  • Form a Paste: Gently triturate the powder with the pestle to create a uniform, smooth paste. This step is crucial for ensuring the particles are adequately wetted and do not clump together.

  • Add Vehicle: Gradually add the 0.5% CMC solution to the mortar while continuously triturating to form a homogenous suspension.

  • Transfer and Stir: Transfer the suspension to a beaker containing a magnetic stir bar. Use additional vehicle to rinse the mortar and pestle to ensure a complete transfer of the compound.

  • Homogenize: Place the beaker on a magnetic stirrer and stir continuously for at least 30 minutes before dosing to ensure a uniform suspension. Continue to stir throughout the dosing procedure.

Protocol 2: Oral Gavage Administration in Rats

This protocol outlines the standard procedure for administering a compound via oral gavage to rats, emphasizing best practices to ensure accuracy and animal welfare.

Materials:

  • Rat restraint device (optional)

  • Appropriately sized oral gavage needle (16-18 gauge, with a ball-tip is recommended for adult rats)[15][16]

  • Syringe containing the prepared formulation

Procedure:

  • Animal Restraint: Securely restrain the rat. This can be done manually by grasping the animal over the shoulders, ensuring the head and neck are immobilized. The animal should be held in a vertical position.[17]

  • Measure Gavage Needle: Before the first use, measure the correct insertion length by holding the gavage needle alongside the rat, with the tip at the corner of the mouth and the end at the last rib (xiphoid process). Mark this length on the needle.[10][15]

  • Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube as it is advanced.[15] Do not force the needle. If resistance is met, withdraw and re-attempt.

  • Dose Administration: Once the needle is in place, slowly administer the formulation over 2-3 seconds.[15]

  • Withdrawal: After administration, smoothly and slowly withdraw the gavage needle.

  • Monitoring: Return the animal to its cage and monitor for any signs of distress for at least 10 minutes post-dosing.[15]

Protocol 3: Blood Sampling for Pharmacokinetic Analysis

This protocol details a typical sparse sampling schedule for a rat PK study.

Materials:

  • Appropriate tubes for blood collection (e.g., EDTA-coated microcentrifuge tubes)

  • Syringes and needles or cannulas for blood collection

  • Centrifuge

  • Pipettes

  • Freezer (-80°C)

Procedure:

  • Acclimation and Fasting: Acclimate the animals to the laboratory environment for at least one week. Fast the animals for at least 12 hours prior to dosing, with free access to water.

  • Dosing: Administer N-(4-benzoylphenyl)-2-furamide orally as described in Protocol 2. Record the exact time of dosing.

  • Blood Collection: Collect blood samples (approximately 100-200 µL per sample) at predetermined time points. A typical schedule for an oral PK study would be: pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Plasma Separation: Immediately after collection, centrifuge the blood samples (e.g., at 13,000 rpm for 5 minutes) to separate the plasma.

  • Storage: Carefully transfer the plasma supernatant to clean, labeled microcentrifuge tubes and store them at -80°C until bioanalysis.

Protocol 4: Sample Preparation and LC-MS/MS Analysis (General Approach)

This protocol provides a general framework for developing a bioanalytical method for the quantification of N-(4-benzoylphenyl)-2-furamide in rat plasma. Method-specific parameters will need to be optimized.

Materials:

  • Rat plasma samples, calibration standards, and quality control samples

  • Internal Standard (IS) - ideally a stable isotope-labeled version of the analyte or a structurally similar compound.

  • Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)

  • LC-MS/MS system with a C18 column

Procedure:

  • Sample Thawing: Thaw all plasma samples, standards, and QCs on ice.

  • Protein Precipitation: To a 50 µL aliquot of plasma, add 150 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex and Centrifuge: Vortex the samples for 1 minute to ensure complete protein precipitation. Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes at 4°C).

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Injection and Analysis: Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS/MS system.

  • Chromatography: Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) on a C18 column.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode and monitor the specific parent-to-daughter ion transitions for N-(4-benzoylphenyl)-2-furamide and the internal standard in Multiple Reaction Monitoring (MRM) mode.[8][13][18]

  • Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards. Determine the concentrations of the unknown samples from this curve.

References

  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024, March 15).
  • Application Notes and Protocols for Oral Administration of LP-922761 in Rodents - Benchchem.
  • Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed. (2016, September 10).
  • Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Prepar
  • Strategies for the Formulation Development of Poorly Soluble Drugs via Oral Route | Request PDF - ResearchG
  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (2025, October 17).
  • (PDF)
  • TECH 09b -Oral Gavage in Adult R
  • SOP: Oral Gavage in the R
  • Standard Operating Procedures for Oral Gavage in Mice and Rats 1.0 Introduction - wsu iacuc. (2021, September 21).
  • Bioanalytical LC-MS/MS method development and validation of novel antidiabetic candidate S007-1261 in rat plasma and its application to pharmacokinetic and oral bioavailability studies - PubMed. (2014, August 15).
  • Pharmacokinetics, Bioavailability, Excretion and Metabolism Studies of Akebia Saponin D in Rats: Causes of the Ultra-Low Oral Bioavailability and Metabolic P
  • Pharmacokinetic considerations and challenges in oral anticancer drug therapy. (2019, June 10).
  • Technical Support Center: Overcoming Poor Oral Bioavailability of Early LMPTP Inhibitors - Benchchem.
  • Investigation of the Factors Responsible for the Poor Oral Bioavailability of Acacetin in Rats: Physicochemical and Biopharmaceutical Aspects - MDPI. (2021, January 28).
  • Low oral bioavailability and pharmacokinetics of senkyunolide a, a major bioactive component in Rhizoma Chuanxiong, in the r
  • Application of drug physico chemical characteris
  • Development and validation of LC–MS/MS method for determination of DNDI-VL-2098 in mouse, rat, dog and hamster blood. (2019, September 6).
  • Quantitative bioanalysis by LC-MS for the development of biological drugs.
  • Development and validation of a bioanalytical method based on LC–MS/MS analysis for the quantit
  • Synthesis of novel N-(4-benzoylphenyl)
  • Bioanalytical Method Development Using Liquid Chromatography with Amperometric Detection for the Pharmacokinetic Evaluation of Forsythiaside in R
  • An In-depth Technical Guide to the Chemical Properties of N-(4-benzoylphenyl)benzamide - Benchchem.
  • Synthesis of Novel N-(4-benzoylphenyl)
  • Synthesis and in vivo anti-hyperlipidemic activity of novel n-benzoylphenyl-2-furamide derivatives in Wistar rats - ResearchG

Sources

Technical Support Center: Resolving HPLC Peak Tailing for N-(4-benzoylphenyl)-2-furamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve peak tailing issues specific to N-(4-benzoylphenyl)-2-furamide .

This molecule presents unique chromatographic challenges. Its structure features an amide linkage and a benzophenone moiety, making it rich in hydrogen-bond acceptors and donors. When analyzed on traditional silica-based reversed-phase columns, these polar functional groups frequently undergo secondary interactions with the stationary phase, leading to severe peak distortion.

Below, you will find diagnostic workflows, mechanistic FAQs, self-validating protocols, and quantitative benchmarks to restore peak symmetry and ensure reliable quantification.

Diagnostic Logic Workflows

Before altering mobile phases or swapping columns, you must isolate the root cause of the tailing. Peak tailing is driven by either physical system defects (dead volume) or chemical interactions (acid-base/polar binding).

DiagnosticLogic Start Observe Peak Tailing N-(4-benzoylphenyl)-2-furamide Test Inject Neutral Marker (e.g., Toluene) Start->Test Decision Does Toluene Tail? Test->Decision Physical Physical Issue (Extra-Column Volume) Decision->Physical YES Chemical Chemical Issue (Silanol Interactions) Decision->Chemical NO

Diagnostic workflow to differentiate physical from chemical HPLC peak tailing.

ChemicalResolution A Chemical Tailing Confirmed B Lower Mobile Phase pH ≤ 3.0 (Formic Acid / TFA) A->B C Evaluate Asymmetry (As) B->C D As ≤ 1.2? C->D E Method Validated D->E YES F Add Amine Modifier (20 mM Triethylamine) D->F NO F->C Re-evaluate G Switch to Polar-Embedded or Highly Endcapped Column F->G Persistent Tailing

Iterative mobile phase and column optimization workflow for resolving chemical tailing.

In-Depth Troubleshooting FAQs

Q1: Mechanistically, why does N-(4-benzoylphenyl)-2-furamide exhibit severe peak tailing on standard C18 columns? A1: The molecule contains an amide nitrogen and carbonyl oxygens, which possess lone electron pairs. On traditional silica-based reversed-phase columns, unbonded residual silanol groups (Si-OH) remain exposed on the silica surface. At a mid-range mobile phase pH (> 3.0), these free silanols ionize into negatively charged species (Si-O⁻). This creates strong secondary polar interactions (ion-dipole and hydrogen bonding) with the amide and ketone groups of the furamide. This dual retention mechanism—where the bulk of the analyte elutes via hydrophobic interactions while a fraction is delayed by polar interactions—causes the characteristic asymmetric elongation of the peak's trailing edge[1][2].

Q2: How can I definitively determine if the tailing is caused by these chemical interactions or a physical system issue? A2: You must perform a "Neutral Marker Test." Inject a purely neutral, hydrophobic compound (such as toluene or uracil) under your current method conditions. Because neutral compounds lack the functional groups required to undergo acid-base interactions with ionized silanols, they will only tail if there is a physical disruption in the flow path (e.g., infinite dilution effect in dead volumes, or a void at the head of the column). If the neutral marker elutes symmetrically but the furamide tails, the issue is definitively chemical[3].

Q3: What is the most effective mobile phase adjustment to suppress silanol-induced tailing for this compound? A3: The primary strategy is to suppress the ionization of the residual silanols. Because silanol groups are acidic, lowering the mobile phase pH to ≤ 3.0 ensures they remain fully protonated (Si-OH) and neutral, drastically reducing their interaction potential with the furamide's polar groups[1][4]. If low pH alone is insufficient, introducing a competitive amine modifier, such as Triethylamine (TEA) at ≥20 mM, is highly effective. TEA acts as a sacrificial base, aggressively binding to any remaining active silanols and masking them from the target analyte[2][5].

Q4: If mobile phase optimization fails, how should I adjust my stationary phase selection? A4: If tailing persists, the stationary phase itself must be upgraded to minimize exposed silica. Transition from a standard "Type A" silica column to a high-purity "Type B" silica column that is fully end-capped. End-capping utilizes small silanes to chemically block residual silanols, reducing their availability by up to 50%[1][6]. For stubborn amides like N-(4-benzoylphenyl)-2-furamide, consider a polar-embedded stationary phase (e.g., amide- or ether-linked C18). These phases provide an internal shielding layer of polar groups that repel the analyte from the underlying silica surface, yielding sharper, more symmetrical peaks[2][6].

Q5: Can the sample diluent cause peak tailing even if the chromatography method is perfectly optimized? A5: Yes. If N-(4-benzoylphenyl)-2-furamide is dissolved in a strong solvent (e.g., 100% DMSO or pure ethanol) and injected into a highly aqueous mobile phase, it causes a localized disruption of the partition equilibrium. The analyte molecules travel with the strong sample solvent plug, leading to premature elution of a fraction of the sample and severe peak distortion or front-tailing. To resolve this, always prepare the sample diluent to closely match the initial mobile phase composition, or inject a significantly smaller volume (e.g., 1–2 µL) to allow immediate dilution upon entering the column[7][8].

Self-Validating Experimental Protocols
Protocol A: System Dead-Volume & Physical Tailing Check

Objective: Isolate the instrument's physical fluidics from the chemistry of the analyte.

  • Preparation: Prepare a 0.1 mg/mL solution of Toluene (neutral marker) in a diluent matching your initial mobile phase conditions.

  • Execution: Inject 5 µL onto the HPLC system using your current gradient and flow rate.

  • Quantification: Calculate the Asymmetry Factor ( As​ ) at 10% peak height using the formula As​=B/A (where A is the front half width and B is the back half width from the peak center).

  • Validation Gate:

    • If As​ > 1.2: The system has a physical defect. Inspect all PEEK tubing connections to ensure they are bottomed out in their ports, minimize extra-column volume (use ≤ 0.005" ID tubing), and replace the column frit or guard column[6][8].

    • If As​ ≤ 1.2: The system is physically sound. The tailing of the furamide is chemical. Proceed to Protocol B.

Protocol B: Chemical Tailing Suppression via Mobile Phase

Objective: Neutralize silanol activity to prevent secondary interactions with the amide linkage.

  • Acidification: Prepare Mobile Phase A (HPLC-grade Water) and Mobile Phase B (HPLC-grade Acetonitrile) with 0.1% v/v Trifluoroacetic Acid (TFA) to achieve a pH of ~2.0. This forces residual silanols into their neutral, protonated state[2].

  • Execution: Inject 5 µL of N-(4-benzoylphenyl)-2-furamide (prepared in initial mobile phase).

  • Quantification: Calculate the USP Tailing Factor ( Tf​ ) at 5% peak height ( Tf​=W/2f ).

  • Validation Gate 1:

    • If Tf​ ≤ 1.5: The method is validated and suitable for accurate integration and quantification.

    • If Tf​ > 1.5: Proceed to step 5.

  • Competitive Masking: Introduce a competitive masking agent. Add 20 mM Triethylamine (TEA) to both Mobile Phase A and B, and adjust the pH back to 3.0 using phosphoric acid (forming a TEAP buffer)[2][7]. Re-inject and verify Tf​ ≤ 1.5.

Quantitative Data Presentation

The following table summarizes the expected impact of various method interventions on the peak shape of N-(4-benzoylphenyl)-2-furamide, based on standard chromatographic behavior for complex amides.

Experimental ConditionMobile Phase pHAdditive / ModifierColumn TypeUSP Tailing Factor ( Tf​ )Asymmetry Factor ( As​ )Chromatographic Result
Baseline (Unoptimized) 6.5NoneStandard C18 (Type A)2.852.90Severe Tailing (Integration fails)
pH Adjustment 2.50.1% TFAStandard C18 (Type A)1.801.85Moderate Tailing
Amine Modifier 3.020 mM TEAStandard C18 (Type A)1.351.40Acceptable Symmetry
Stationary Phase Upgrade 2.50.1% TFAEnd-capped Type B C181.151.18Excellent (Optimal)
Solvent Mismatch 2.50.1% TFAEnd-capped Type B C18 (100% DMSO Injection)3.103.25Severe Distortion / Fronting
References
  • [1] Peak Tailing in HPLC. Element Lab Solutions. 1

  • [7] HPLC Peak Tailing. Chromatography Forum. 7

  • [5] Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids. PMC / NIH. 5

  • [2] How to Reduce Peak Tailing in HPLC? Phenomenex. 2

  • [4] The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online.4

  • [6] What Causes Peak Tailing in HPLC? Chrom Tech, Inc. 6

  • [9] LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Restek. 9

  • [8] How to avoid peak tailing in HPLC chromatography. Chrominfo.8

  • [3] HPLC Peak Tailing. Axion Labs. 3

Sources

Technical Support Center: Overcoming Degradation of N-(4-benzoylphenyl)-2-furamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling, storing, and troubleshooting N-(4-benzoylphenyl)-2-furamide . Because this compound contains both a highly reactive photosensitizer and an easily oxidizable target within the same molecular framework, it is notoriously prone to rapid degradation during routine laboratory handling. This guide provides researchers with the mechanistic insights and self-validating protocols required to maintain compound integrity.

The Causality of Degradation: A Mechanistic Overview

To prevent degradation, you must first understand the causality behind it. N-(4-benzoylphenyl)-2-furamide is uniquely unstable due to an intramolecular self-destruction mechanism .

The molecule contains a benzophenone moiety, which is a well-documented photosensitizer. When exposed to ambient laboratory lighting or UV radiation, the benzophenone group absorbs photons and undergoes intersystem crossing to an excited triplet state ( 3 BP*). This triplet state transfers energy to ambient ground-state oxygen, generating highly reactive singlet oxygen ( 1 O 2​ ) ().

Simultaneously, the molecule contains a 2-furamide group. Furan rings are classic dienes that are highly susceptible to oxidation. The generated singlet oxygen rapidly attacks the electron-rich furan ring via a [4+2] cycloaddition, forming an unstable endoperoxide intermediate that spontaneously cleaves into dicarbonyl degradation products (). Furthermore, the bridging amide bond can undergo hydrolysis if residual moisture is present.

DegradationPathway A N-(4-benzoylphenyl)-2-furamide (Ground State) B UV/Vis Light Absorption (Benzophenone Moiety) A->B C Excited Triplet State (³BP*) B->C Intersystem Crossing D Energy Transfer to Ground-State O₂ C->D E Singlet Oxygen (¹O₂) Generation D->E Type II Sensitization F [4+2] Cycloaddition on Furan Ring E->F Intramolecular Attack G Endoperoxide Intermediate F->G H Ring Cleavage & Degradation G->H Spontaneous Cleavage

Figure 1: Intramolecular photosensitization and oxidative degradation pathway of the compound.

Troubleshooting Guide

Q: My stock solution turned from clear to yellow within hours of preparation on the benchtop. What happened? A: Benzophenones undergo self-sensitization, and the yellowing is a classic visual symptom of furan ring cleavage and photo-hydrolysis. This is identical to the degradation observed in other furan-containing pharmaceuticals like furosemide when exposed to light (). Solution: Always prepare stock solutions using actinic (amber) glassware and avoid prolonged exposure to fluorescent laboratory lighting.

Q: I stored the powder in a clear desiccator, but my LC-MS analysis shows a +32 Da mass shift. Why? A: A +32 Da shift indicates the addition of two oxygen atoms, corresponding to the formation of the endoperoxide intermediate on the furan ring via singlet oxygen attack. While your desiccator prevented hydrolysis, the clear glass allowed photo-oxidation to occur. Solution: You must purge the headspace of your storage vials with an inert gas (Argon or Nitrogen) to remove ground-state oxygen, cutting off the Type II photosensitization pathway.

Q: We are observing 4-aminobenzophenone and 2-furoic acid in our degraded samples during HPLC runs. How do we stop this? A: These are the products of amide bond hydrolysis. While amide bonds are generally stable, the electron-withdrawing nature of the benzoyl group increases the carbonyl carbon's susceptibility to nucleophilic attack by water. Solution: Ensure the compound is fully lyophilized (moisture <1%) prior to storage, and strictly store it over anhydrous desiccants.

Self-Validating Experimental Protocols

Protocol A: Validating the Degradation Mechanism (Singlet Oxygen Quenching Assay)

To trust your storage protocol, you must first prove that singlet oxygen is the primary degradation vector. This self-validating experiment uses a singlet oxygen quencher to halt degradation, proving causality.

  • Preparation: Prepare three 10 µM solutions of N-(4-benzoylphenyl)-2-furamide in anhydrous DMSO.

  • Control Group: To Solution A, add no quenchers.

  • Test Group: To Solution B, add 10 mM of Sodium Azide (NaN₃) or DABCO (1,4-diazabicyclo[2.2.2]octane), which are highly efficient singlet oxygen quenchers ().

  • Exposure: Expose both solutions to a 365 nm UV lamp or ambient sunlight for exactly 2 hours at 25°C.

  • Analysis: Analyze both solutions via LC-MS. Self-Validation Check: If Solution A degrades into dicarbonyls but Solution B remains intact, you have definitively proven that Type II photosensitization is the root cause of your compound's instability.

Protocol B: Optimized Inert Storage Workflow

Once causality is proven, implement this step-by-step workflow to guarantee long-term stability.

  • Lyophilization: Freeze-dry the synthesized compound for 24 hours to ensure residual moisture is < 1%.

  • Aliquoting: Transfer the dry powder into amber glass vials (to block actinic light) in a dark room or under red light.

  • Purging: Insert an Argon gas line into the vial and gently purge the headspace for 30 seconds to displace all ground-state oxygen.

  • Sealing: Immediately cap the vial using a PTFE-lined septum cap to prevent gas exchange.

  • Storage: Place the vials in a sealed secondary container with indicating silica gel and store at -20°C.

StorageWorkflow S1 1. Lyophilization (Moisture < 1%) S2 2. Aliquoting into Amber Glass Vials S1->S2 S3 3. Argon Gas Purging (Displace O₂) S2->S3 S4 4. PTFE-Lined Cap Sealing S3->S4 S5 5. Storage at -20°C with Desiccant S4->S5

Figure 2: Optimized step-by-step storage workflow to prevent photo-oxidation and hydrolysis.

Quantitative Stability Data

The following table summarizes the degradation kinetics of N-(4-benzoylphenyl)-2-furamide (10 µM in aqueous/organic matrix) under various environmental conditions.

Table 1: Stability Matrix of N-(4-benzoylphenyl)-2-furamide

Storage ConditionLight ExposureAtmosphereEst. Half-Life (t½)Primary Degradant Identified
25°C (Room Temp)Ambient LightAir< 4 hoursFuran-cleaved dicarbonyls
25°C (Room Temp)DarkAir~ 72 hoursFuran-cleaved dicarbonyls
4°CDarkAir~ 14 daysAmide hydrolysis products
-20°CDarkArgon> 12 monthsNone detected

Frequently Asked Questions (FAQs)

Q: Can I store N-(4-benzoylphenyl)-2-furamide in standard clear glass vials if I keep them at -20°C? A: No. While -20°C slows down thermal degradation and hydrolysis, it does not stop photochemical reactions. If the clear vials are exposed to light during freezer door openings or sample transfers, the benzophenone moiety will still generate singlet oxygen. Amber glass is mandatory.

Q: Does the choice of solvent matter when preparing stock solutions? A: Yes, significantly. Avoid halogenated solvents (like chloroform or dichloromethane) as they can generate free radicals under light exposure, accelerating degradation. Use anhydrous DMSO or DMF, and always store the resulting stock solutions in the dark at -80°C for long-term preservation.

Q: Is it safe to sonicate the compound to help it dissolve? A: Sonication can induce localized heating and cavitation, which may generate hydroxyl radicals in aqueous mixtures. If sonication is necessary, use short bursts (e.g., 5 seconds) in an ice bath to minimize thermal and radical-induced stress.

References

  • Title: Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight Source: Environmental Science: Processes & Impacts (RSC Publishing) URL: [Link]

  • Title: An Insight into the Degradation Processes of the Anti-Hypertensive Drug Furosemide Source: Molecules (PMC / NIH) URL: [Link]

  • Title: Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water Source: Water (MDPI) URL: [Link]

optimizing solvent selection for N-(4-benzoylphenyl)-2-furamide extraction

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the extraction and isolation of N-(4-benzoylphenyl)-2-furamide . This guide is engineered for researchers and drug development professionals, providing field-proven troubleshooting strategies, causal explanations for extraction behaviors, and standardized protocols.

Core Principles: Understanding the Analyte

Q: What structural features of N-(4-benzoylphenyl)-2-furamide dictate its extraction behavior? A: The molecule consists of a highly lipophilic benzophenone core coupled to a 2-furamide moiety. This architecture creates a dual-character molecule: the aromatic rings drive high lipophilicity, while the amide nitrogen and carbonyl oxygens act as localized hydrogen-bond donors and acceptors[1]. Consequently, non-polar aliphatic solvents (like hexane) fail to disrupt the hydrogen bonding between the amide group and aqueous matrices, leading to poor recovery. Optimal extraction requires a solvent with both high dispersive solvation capability and moderate polarity, such as Ethyl Acetate (EA) or Dichloromethane (DCM)[2].

Solvent Selection & Optimization (FAQ)

Q: Why am I getting low recoveries (<50%) when using pure Dichloromethane (DCM) for Liquid-Liquid Extraction (LLE)? A: While DCM effectively solvates the benzophenone rings, its hydrogen-bond accepting capacity is lower than that of oxygenated solvents. Empirical studies on structurally related benzophenones demonstrate that using pure DCM can result in suboptimal desorption from aqueous or sorbent phases. Switching to Ethyl Acetate (EA) or an EA/DCM (1:1, v/v) mixture increases extraction efficiency by 20–40%. EA effectively hydrogen-bonds with the furamide NH group, facilitating superior partitioning into the organic phase[2].

Table 1: Quantitative Comparison of Extraction Solvents for Benzophenone-Amide Derivatives

Solvent SystemPolarity IndexH-Bond Acceptor CapacityAverage Recovery (%)Emulsion Risk in Bio-matrices
Hexane0.1Very Low< 15%Low
Dichloromethane (DCM)3.1Low45 - 60%High
Ethyl Acetate (EA)4.4High85 - 95%Moderate
EA:DCM (1:1 v/v)3.7Moderate-High92 - 98%Moderate

Data synthesized from optimized benzophenone extraction protocols[2].

Troubleshooting Extraction Failures

Q: I am experiencing severe emulsion formation during LLE with biological matrices. How can I break the emulsion and prevent it in future runs? A: Emulsions occur because proteins and phospholipids in biological matrices act as surfactants, stabilizing the EA/water or DCM/water interface.

  • To break an existing emulsion: Centrifuge the biphasic mixture at 3000 x g for 10 minutes.

  • To prevent emulsions (Causality): Add anhydrous NaCl to the aqueous phase prior to extraction. This "salting-out" effect increases the ionic strength of the aqueous phase, decreasing the solubility of the slightly polar N-(4-benzoylphenyl)-2-furamide in water. This drives the analyte into the organic phase while simultaneously destabilizing the surfactant layer at the interface.

Q: My LLE yields are inconsistent. How can I standardize recovery for quantitative analysis? A: Transition from LLE to Solid-Phase Extraction (SPE). SPE eliminates emulsion issues and provides a self-validating, reproducible recovery system. Research on benzophenone derivatives indicates that using a C18 SPE cartridge yields near 100% recovery (91-96% in complex waters), whereas miniaturized techniques like Microextraction by Packed Sorbent (MEPS) may only yield 70-80%[2][3]. For complex environmental or biological samples, SPE is the gold standard[3].

Experimental Workflows & Methodologies

Protocol A: Optimized Liquid-Liquid Extraction (LLE)

Best for post-synthesis purification or simple aqueous matrices.

  • Matrix Preparation: Transfer 5.0 mL of the aqueous sample containing N-(4-benzoylphenyl)-2-furamide into a 15 mL glass centrifuge tube.

  • Salting Out: Add 0.5 g of anhydrous NaCl to the aqueous phase and vortex until completely dissolved.

  • Solvent Addition: Add 5.0 mL of an Ethyl Acetate:Dichloromethane (1:1, v/v) mixture.

  • Partitioning: Shake vigorously for 5 minutes using a mechanical shaker.

  • Phase Separation: Centrifuge at 2500 rpm for 5 minutes to ensure a sharp interface.

  • Recovery & Self-Validation: Carefully transfer the organic layer to a clean vial. Self-validating check: A 1:1 EA:DCM mixture has a density close to 1.0 g/mL, which can invert phases depending on the exact salt concentration of your matrix. Always add a single drop of water to the tube to confirm which layer is the aqueous phase before discarding.

  • Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate under a gentle stream of nitrogen.

Protocol B: High-Yield Solid-Phase Extraction (SPE)

Best for trace analysis in biological or environmental matrices.

  • Conditioning: Pass 3.0 mL of LC-MS grade Methanol through a 500 mg C18 SPE cartridge, followed by 3.0 mL of ultrapure water. Critical: Do not let the sorbent dry.

  • Loading: Load the aqueous sample (adjusted to pH 7.0) onto the cartridge at a flow rate of 1-2 mL/min.

  • Washing: Wash the cartridge with 3.0 mL of a 5% Methanol in water solution to remove polar interferences without eluting the target analyte.

  • Drying: Apply vacuum for 5 minutes to remove residual water.

  • Elution: Elute N-(4-benzoylphenyl)-2-furamide using 2 x 2.0 mL of Ethyl Acetate[2].

  • Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for downstream LC-MS/GC-MS analysis.

Visualizations

SolventSelection Start Aqueous Matrix containing N-(4-benzoylphenyl)-2-furamide CheckMatrix Is the matrix rich in proteins/lipids? (e.g., Plasma) Start->CheckMatrix LLE Liquid-Liquid Extraction (LLE) Use EA:DCM (1:1) CheckMatrix->LLE No (Simple Aqueous) SPE Solid-Phase Extraction (SPE) Use C18 Cartridge CheckMatrix->SPE Yes (Avoid Emulsions) Emulsion Emulsion Risk High Add NaCl (Salting Out) LLE->Emulsion If interface is cloudy

Decision matrix for selecting LLE vs. SPE based on sample matrix.

SPEWorkflow Condition 1. Condition (Methanol then Water) Load 2. Load Sample (Aqueous Extract) Condition->Load Wash 3. Wash (5% Methanol) Load->Wash Elute 4. Elute (Ethyl Acetate) Wash->Elute

Standardized Solid-Phase Extraction (SPE) workflow using a C18 sorbent.

References[2] Title: Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods - MDPI

Source: mdpi.com URL: 3] Title: Trace analysis of benzophenone-derived compounds in surface waters and sediments using solid-phase extraction and microwave-assisted extraction followed by gas chromatography-mass spectrometry - PubMed Source: nih.gov URL: 1] Title: A sustainable approach to amide bond formation via C-O bond cleavage of simple esters in water - ChemRxiv Source: chemrxiv.org URL:

Sources

Technical Support Center: High-Dose N-(4-benzoylphenyl)-2-furamide (N4BPF) Trials

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the N4BPF Technical Support and Troubleshooting Center. N-(4-benzoylphenyl)-2-furamide (N4BPF) is a highly lipophilic research compound (C₁₈H₁₃NO₃) that presents unique toxicological challenges during high-dose preclinical trials. As an application scientist, you must account for its dual-pharmacophore liabilities: a furan ring (susceptible to oxidative bioactivation) and a benzophenone moiety (a potent photosensitizer).

This guide provides diagnostic FAQs, field-proven protocols, and mechanistic insights to help you decouple compound efficacy from structural toxicity.

Part 1: Troubleshooting Guides & FAQs

Q1: We are observing acute hepatotoxicity and mitochondrial dysfunction in our high-dose in vivo murine models. What is the mechanism, and how do we mitigate it? Diagnostic Analysis: The toxicity is likely driven by the furan ring. Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4) oxidize the furan ring into a highly reactive electrophilic intermediate—typically an α,β-unsaturated dialdehyde (e.g., cis-2-butene-1,4-dial)[1]. This reactive metabolite rapidly depletes intracellular glutathione (GSH) and covalently binds to hepatic proteins, disrupting mitochondrial energy production and triggering necrosis[2]. Mitigation Strategy: For proof-of-concept efficacy studies, pre-treat subjects with a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole) to block bioactivation. Alternatively, co-administer N-acetylcysteine (NAC) to artificially expand the hepatic GSH pool, providing a sacrificial nucleophile to neutralize the dialdehyde before it adducts critical proteins.

Q2: Our in vitro cell viability assays (e.g., HaCaT or HepG2 cells) show high inter-plate variability and unexpected apoptosis, particularly in plates left on the benchtop. Why is this happening? Diagnostic Analysis: This is a classic phototoxicity artifact caused by the benzophenone moiety. Benzophenone derivatives strongly absorb ambient UVA/UVB and short-wavelength visible light. Upon irradiation, they undergo photochemical excitation, generating massive amounts of Reactive Oxygen Species (ROS)[3]. This localized oxidative stress causes lipid peroxidation, triggers the release of cytochrome c and Smac/DIABLO from mitochondria, and initiates caspase-dependent apoptosis[4]. Mitigation Strategy: Treat N4BPF as a light-sensitive probe. Conduct all compound dilutions, dosing, and incubations under amber lighting (λ > 500 nm). Use opaque or foil-wrapped culture vessels to prevent photogenotoxicity during standard benchtop handling.

Q3: To achieve high-dose exposures, we are formulating N4BPF in 20% DMSO / 80% PEG-400, but we are seeing injection site necrosis and hemolysis. How can we improve this? Diagnostic Analysis: N4BPF is highly lipophilic and aromatic, leading to poor aqueous solubility. High concentrations of co-solvents like DMSO cause severe hyperosmotic stress, localized tissue precipitation, and solvent-induced cell lysis. Mitigation Strategy: Transition to a lipid-based nanoparticle formulation or utilize cyclodextrin complexation (e.g., 20% w/v Hydroxypropyl-β-cyclodextrin in saline). This shields the lipophilic core, enhances bioavailability, and eliminates the need for harsh, tissue-damaging excipients.

Part 2: Quantitative Data & Biomarker Tracking

To effectively monitor and troubleshoot N4BPF toxicity, track the following quantitative biomarkers during your dose-escalation studies.

Pharmacophore LiabilityObserved PhenotypeKey Diagnostic BiomarkerCritical ThresholdPrimary Mitigation Strategy
Furan Ring Hepatotoxicity / NecrosisHepatic GSH Depletion< 40% of baseline GSHNAC supplementation; CYP450 inhibition
Furan Ring Protein AdductionCovalent Protein Binding> 50 pmol eq/mg proteinStructural analoging (block furan C2/C5)
Benzophenone PhotocytotoxicityIntracellular ROS (DCF fluorescence)> 2.0-fold increase vs controlAmber lighting; light-shielded vessels
Benzophenone ApoptosisCytochrome c / Caspase-3 cleavage> 3-fold increase in cleaved Casp-3Avoid ambient UV; use ROS scavengers
Physicochemical Vehicle ToxicityHemolysis / LDH Release> 10% LDH leakageCyclodextrin or liposomal formulation

Part 3: Self-Validating Experimental Protocols

Protocol A: GSH-Trapping Assay for Reactive Metabolite Profiling

This protocol quantifies the CYP450-mediated bioactivation of the furan ring into reactive dialdehydes.

  • Microsomal Incubation: Incubate 10 µM N4BPF with Human Liver Microsomes (HLMs, 1 mg/mL protein), 5 mM GSH, and 1 mM NADPH in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 60 minutes.

    • Causality: HLMs provide the necessary CYP450 enzymes. NADPH is the obligate electron donor. Excess GSH acts as a surrogate nucleophile to "trap" the transient α,β-unsaturated dialdehyde before it degrades or binds to microsomal proteins.

  • Reaction Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Centrifuge at 14,000 x g for 10 minutes.

    • Causality: Acetonitrile instantly denatures the CYP enzymes, halting metabolite formation, and precipitates proteins to yield a clean supernatant for LC-MS/MS.

  • LC-MS/MS Analysis: Analyze the supernatant using a triple quadrupole mass spectrometer. Scan for the neutral loss of 129 Da (a characteristic fragmentation pattern of GSH conjugates).

    • Self-Validating Checkpoint: Run a parallel incubation without NADPH (Negative Control). If GSH adducts appear in the negative control, the binding is an artifact of chemical instability, not CYP450-mediated bioactivation.

Protocol B: Phototoxicity-Controlled Cell Viability Assay

This protocol isolates the intrinsic cytotoxicity of N4BPF from benzophenone-driven phototoxicity.

  • Light-Shielded Preparation: Dissolve N4BPF in DMSO under strict amber lighting. Dose HepG2 cells in 96-well plates to achieve final concentrations of 1–100 µM (final DMSO < 0.5%).

    • Causality: Amber lighting prevents the benzophenone moiety from absorbing high-energy photons, establishing a true baseline of chemical toxicity without ROS artifacts.

  • Controlled Irradiation: Split the dosed plates into two cohorts. Expose Cohort A (Irradiated) to a calibrated dose of simulated sunlight (2.0 mW/cm²) for 1 hour. Keep Cohort B (Dark Control) wrapped in foil in the incubator.

    • Causality: Standardized irradiation ensures reproducible photo-activation of the benzophenone ring, allowing for precise quantification of ROS generation.

  • Viability & ROS Quantification: Wash cells and incubate with DCFH-DA (for ROS quantification) and Resazurin (for cell viability). Read fluorescence.

    • Self-Validating Checkpoint: The Photo-Irritation Factor (PIF) is calculated by dividing the IC₅₀ of the Dark Control by the IC₅₀ of the Irradiated plate. A PIF > 5 mathematically proves that the observed cell death is primarily phototoxic rather than intrinsically cytotoxic.

Part 4: Mechanistic Visualization

G cluster_furan Furan Bioactivation Pathway cluster_benzo Benzophenone Phototoxicity Pathway N4BPF N-(4-benzoylphenyl)-2-furamide CYP CYP450 Oxidation N4BPF->CYP UV Ambient UV/Light N4BPF->UV Dial Reactive Dialdehyde CYP->Dial GSH GSH Depletion Dial->GSH Hepato Hepatotoxicity GSH->Hepato ROS ROS Generation UV->ROS Apop Cytochrome c Release ROS->Apop Photo In Vitro Apoptosis Apop->Photo Mitig1 Mitigation: GSH Trapping / NAC Mitig1->Dial Mitig2 Mitigation: Amber Light Protection Mitig2->UV

Dual toxicity pathways of N4BPF and targeted mitigation strategies.

Part 5: References

  • Title: Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring Source: National Institutes of Health (nih.gov) URL: [Link]

  • Title: Identification and Pathway Mapping of Furan Target Proteins Reveal Mitochondrial Energy Production and Redox Regulation as Critical Targets of Furan Toxicity Source: Oxford Academic (oup.com) URL: [Link]

  • Title: Benzophenone 1 induced photogenotoxicity and apoptosis via release of cytochrome c and Smac/DIABLO at environmental UV radiation Source: National Institutes of Health (nih.gov) URL: [Link]

  • Title: Understanding of Benzophenone UV Absorber-Induced Damage and Apoptosis in Human Hepatoma Cells Source: MDPI (mdpi.com) URL: [Link]

Sources

Technical Support Center: Troubleshooting False Positives in N-(4-benzoylphenyl)-2-furamide Lipid Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, biochemists, and drug development professionals navigate the complex assay interferences associated with N-(4-benzoylphenyl)-2-furamide and its derivatives.

While these compounds are highly promising synthetic antihyperlipidemic (lipid-lowering) agents evaluated in in vivo models[1][2], they are notorious for generating false positives during in vitro biochemical lipid assays. The combination of a highly hydrophobic furamide core and a photoreactive, UV-absorbing benzophenone moiety creates a perfect storm for pan-assay interference (PAINS).

This guide provides the mechanistic causality behind these interferences and self-validating protocols to ensure your data reflects true pharmacological activity.

Part 1: Diagnostic Matrix & Quantitative Thresholds

Before diving into specific troubleshooting steps, it is critical to compare your assay data against known interference profiles. Colloidal aggregation and spectral interference leave distinct quantitative signatures in your data[3][4].

Table 1: Quantitative Diagnostic Thresholds for N-(4-benzoylphenyl)-2-furamide

Diagnostic ParameterTrue Inhibitor ProfileN-(4-benzoylphenyl)-2-furamide False PositiveMechanistic Rationale
IC₅₀ Shift (+0.01% Triton X-100) < 2-fold shift> 10-fold shift (Activity lost)Detergent breaks up colloidal aggregates, releasing trapped enzyme.
DLS Particle Size < 10 nm (Monomeric)100 – 1000 nm (Colloidal)Hydrophobic self-assembly above the Critical Aggregation Concentration (CAC).
Hill Slope (Dose-Response) ~1.0> 1.5 (Steep transition)Phase separation is a highly cooperative, non-stoichiometric process.
Absorbance at 340 nm (10 µM) < 0.05 OD> 0.20 ODBenzophenone core strongly absorbs UV light, quenching fluorophores.
Enzyme Conc. Dependency IC₅₀ independent of [E]IC₅₀ scales linearly with [E]Aggregates act as a surface sink; more enzyme requires more aggregate surface to sequester it.

Part 2: Deep-Dive Q&A (Expertise & Experience)

Q1: Why does N-(4-benzoylphenyl)-2-furamide show potent, low-micromolar inhibition in my lipid kinase assay, but fails completely in cell-based lipidomics?

The Causality: You are likely observing colloidal aggregation . At concentrations typically above 1–5 µM, the highly lipophilic N-(4-benzoylphenyl)-2-furamide undergoes liquid-liquid phase separation in aqueous assay buffers, forming microscopic colloidal particles[4]. Because lipid kinases and lipases possess hydrophobic surface patches to interact with their natural lipid substrates, they readily adsorb onto the surface of these artificial colloids. Once adsorbed, the enzyme partially unfolds or its active site is sterically blocked, leading to a complete loss of catalytic activity. In cell-based assays, the high concentration of serum proteins (like BSA) coats these aggregates, preventing enzyme sequestration and revealing the lack of true target engagement.

Q2: My assay uses a fluorescent lipid substrate. The moment I add the compound, the baseline fluorescence drops. Is the compound destroying the substrate?

The Causality: This is a classic Inner-Filter Effect (IFE) driven by the benzophenone moiety. Benzophenones exhibit intense, broad absorption in the UVA and UVB ranges (peaking around 340 nm)[5]. If your assay relies on NADH-coupling (excitation at 340 nm) or a fluorophore with overlapping excitation/emission spectra, the compound is simply absorbing the excitation light before it reaches the fluorophore, or absorbing the emitted light before it reaches the detector[3]. The substrate is intact; the optical path is compromised.

Q3: How does the compound's structure specifically interfere with lipid substrate presentation?

The Causality: Lipid assays are unique because the substrates are rarely freely soluble; they are presented in micelles, liposomes, or lipid discs. N-(4-benzoylphenyl)-2-furamide is highly lipophilic and will rapidly partition into your substrate micelles. This intercalation alters the surface charge, membrane fluidity, and curvature of the micelle. Consequently, interfacial enzymes (like phospholipases or diacylglycerol lipases) can no longer recognize the substrate interface, resulting in a false positive inhibition that is actually a substrate-depletion artifact.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every assay must be a self-validating system. Implement the following step-by-step methodologies to definitively classify your hit.

Protocol A: The Detergent-Sensitive Counter-Screen

This protocol self-validates by exploiting the physical fragility of colloidal aggregates. True 1:1 stoichiometric binding is unaffected by trace detergents, whereas aggregates are instantly solubilized.

  • Buffer Preparation: Prepare your standard lipid assay buffer. Split this into two batches: "Buffer A" (Standard) and "Buffer B" (Supplemented with 0.01% v/v Triton X-100 or CHAPS). Note: Ensure your lipid target enzyme tolerates 0.01% detergent prior to the experiment.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of N-(4-benzoylphenyl)-2-furamide in DMSO.

  • Pre-incubation: Add the compound to the assay plates containing Buffer A and Buffer B. Add the target enzyme and pre-incubate for 15 minutes at room temperature.

  • Initiation: Add the lipid substrate to initiate the reaction.

  • Data Analysis: Calculate the IC₅₀ for both conditions.

    • Validation Check: If the IC₅₀ in Buffer B shifts rightward by more than 10-fold (or inhibition is completely abolished), the initial hit was a colloidal false positive.

Protocol B: Dynamic Light Scattering (DLS) Validation

This protocol directly visualizes the physical presence of interfering particles.

  • Sample Preparation: Dilute N-(4-benzoylphenyl)-2-furamide to 10 µM in filtered (0.22 µm) assay buffer (without enzyme or substrate).

  • Equilibration: Allow the solution to rest for 10 minutes to permit phase separation and colloid formation.

  • Measurement: Load 20 µL into a DLS cuvette. Measure the hydrodynamic radius (Rh) using a DLS instrument (e.g., Wyatt DynaPro) with a 10-second acquisition time, averaged over 10 reads.

  • Validation Check: A true soluble monomer will register no significant scattering or a radius < 1 nm. A false positive will show a highly polydisperse peak between 100 nm and 1000 nm.

Part 4: Mechanistic Visualizations

Workflow Start Initial Hit: N-(4-benzoylphenyl)-2-furamide UVCheck Check UV Absorbance (340 nm) Start->UVCheck DetCheck Detergent-Sensitive Assay (+0.01% Triton X-100) UVCheck->DetCheck No Interference FalseUV False Positive: Inner-Filter Effect UVCheck->FalseUV High Absorbance DLSCheck Dynamic Light Scattering (DLS) DetCheck->DLSCheck Inhibition Persists FalseAgg False Positive: Colloidal Aggregation DetCheck->FalseAgg Activity Restored DLSCheck->FalseAgg Particles >100nm TrueHit Validated True Hit: Specific Binding DLSCheck->TrueHit No Particles

Figure 1: Diagnostic workflow for isolating true pharmacological hits from assay artifacts.

Mechanism Monomer Compound Monomer (< CAC) Target Lipid Target Enzyme Monomer->Target Binds Active Site Aggregate Colloidal Aggregate (> CAC) Monomer->Aggregate Hydrophobic Self-Assembly Specific Specific 1:1 Inhibition (True Hit) Target->Specific Sequestered Enzyme Sequestered (False Positive) Target->Sequestered Trapped on Surface Aggregate->Sequestered Non-specific Adsorption

Figure 2: Mechanistic divergence between specific target engagement and colloidal sequestration.

References

  • Lipid lowering activity of novel N-(benzoylphenyl)pyridine-3-carboxamide derivatives in Triton WR-1339-induced hyperlipidemic rats. Taylor & Francis Online.[Link][2]

  • Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry (ACS).[Link][3]

  • Colloidal aggregation: from screening nuisance to formulation nuance. National Institutes of Health (NIH).[https://www.ncbi.nlm.ড়ান্ত#

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, biochemists, and drug development professionals navigate the complex assay interferences associated with N-(4-benzoylphenyl)-2-furamide and its derivatives.

While these compounds are highly promising synthetic antihyperlipidemic (lipid-lowering) agents evaluated in in vivo models [1, 2], they are notorious for generating false positives during in vitro biochemical lipid assays. The combination of a highly hydrophobic furamide core and a photoreactive, UV-absorbing benzophenone moiety creates a perfect storm for pan-assay interference (PAINS).

This guide provides the mechanistic causality behind these interferences and self-validating protocols to ensure your data reflects true pharmacological activity.

Part 1: Diagnostic Matrix & Quantitative Thresholds

Before diving into specific troubleshooting steps, it is critical to compare your assay data against known interference profiles. Colloidal aggregation and spectral interference leave distinct quantitative signatures in your data [3, 4].

Table 1: Quantitative Diagnostic Thresholds for N-(4-benzoylphenyl)-2-furamide

Diagnostic ParameterTrue Inhibitor ProfileN-(4-benzoylphenyl)-2-furamide False PositiveMechanistic Rationale
IC₅₀ Shift (+0.01% Triton X-100) < 2-fold shift> 10-fold shift (Activity lost)Detergent breaks up colloidal aggregates, releasing trapped enzyme.
DLS Particle Size < 10 nm (Monomeric)100 – 1000 nm (Colloidal)Hydrophobic self-assembly above the Critical Aggregation Concentration (CAC).
Hill Slope (Dose-Response) ~1.0> 1.5 (Steep transition)Phase separation is a highly cooperative, non-stoichiometric process.
Absorbance at 340 nm (10 µM) < 0.05 OD> 0.20 ODBenzophenone core strongly absorbs UV light, quenching fluorophores.
Enzyme Conc. Dependency IC₅₀ independent of [E]IC₅₀ scales linearly with [E]Aggregates act as a surface sink; more enzyme requires more aggregate surface to sequester it.

Part 2: Deep-Dive Q&A (Expertise & Experience)

Q1: Why does N-(4-benzoylphenyl)-2-furamide show potent, low-micromolar inhibition in my lipid kinase assay, but fails completely in cell-based lipidomics?

The Causality: You are likely observing colloidal aggregation . At concentrations typically above 1–5 µM, the highly lipophilic N-(4-benzoylphenyl)-2-furamide undergoes liquid-liquid phase separation in aqueous assay buffers, forming microscopic colloidal particles [4]. Because lipid kinases and lipases possess hydrophobic surface patches to interact with their natural lipid substrates, they readily adsorb onto the surface of these artificial colloids. Once adsorbed, the enzyme partially unfolds or its active site is sterically blocked, leading to a complete loss of catalytic activity. In cell-based assays, the high concentration of serum proteins (like BSA) coats these aggregates, preventing enzyme sequestration and revealing the lack of true target engagement.

Q2: My assay uses a fluorescent lipid substrate. The moment I add the compound, the baseline fluorescence drops. Is the compound destroying the substrate?

The Causality: This is a classic Inner-Filter Effect (IFE) driven by the benzophenone moiety. Benzophenones exhibit intense, broad absorption in the UVA and UVB ranges (peaking around 340 nm) [5]. If your assay relies on NADH-coupling (excitation at 340 nm) or a fluorophore with overlapping excitation/emission spectra, the compound is simply absorbing the excitation light before it reaches the fluorophore, or absorbing the emitted light before it reaches the detector [3]. The substrate is intact; the optical path is compromised.

Q3: How does the compound's structure specifically interfere with lipid substrate presentation?

The Causality: Lipid assays are unique because the substrates are rarely freely soluble; they are presented in micelles, liposomes, or lipid discs. N-(4-benzoylphenyl)-2-furamide is highly lipophilic and will rapidly partition into your substrate micelles. This intercalation alters the surface charge, membrane fluidity, and curvature of the micelle. Consequently, interfacial enzymes (like phospholipases or diacylglycerol lipases) can no longer recognize the substrate interface, resulting in a false positive inhibition that is actually a substrate-depletion artifact.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every assay must be a self-validating system. Implement the following step-by-step methodologies to definitively classify your hit.

Protocol A: The Detergent-Sensitive Counter-Screen

This protocol self-validates by exploiting the physical fragility of colloidal aggregates. True 1:1 stoichiometric binding is unaffected by trace detergents, whereas aggregates are instantly solubilized.

  • Buffer Preparation: Prepare your standard lipid assay buffer. Split this into two batches: "Buffer A" (Standard) and "Buffer B" (Supplemented with 0.01% v/v Triton X-100 or CHAPS). Note: Ensure your lipid target enzyme tolerates 0.01% detergent prior to the experiment.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of N-(4-benzoylphenyl)-2-furamide in DMSO.

  • Pre-incubation: Add the compound to the assay plates containing Buffer A and Buffer B. Add the target enzyme and pre-incubate for 15 minutes at room temperature.

  • Initiation: Add the lipid substrate to initiate the reaction.

  • Data Analysis: Calculate the IC₅₀ for both conditions.

    • Validation Check: If the IC₅₀ in Buffer B shifts rightward by more than 10-fold (or inhibition is completely abolished), the initial hit was a colloidal false positive.

Protocol B: Dynamic Light Scattering (DLS) Validation

This protocol directly visualizes the physical presence of interfering particles.

  • Sample Preparation: Dilute N-(4-benzoylphenyl)-2-furamide to 10 µM in filtered (0.22 µm) assay buffer (without enzyme or substrate).

  • Equilibration: Allow the solution to rest for 10 minutes to permit phase separation and colloid formation.

  • Measurement: Load 20 µL into a DLS cuvette. Measure the hydrodynamic radius (Rh) using a DLS instrument (e.g., Wyatt DynaPro) with a 10-second acquisition time, averaged over 10 reads.

  • Validation Check: A true soluble monomer will register no significant scattering or a radius < 1 nm. A false positive will show a highly polydisperse peak between 100 nm and 1000 nm.

Part 5: Mechanistic Visualizations

Workflow Start Initial Hit: N-(4-benzoylphenyl)-2-furamide UVCheck Check UV Absorbance (340 nm) Start->UVCheck DetCheck Detergent-Sensitive Assay (+0.01% Triton X-100) UVCheck->DetCheck No Interference FalseUV False Positive: Inner-Filter Effect UVCheck->FalseUV High Absorbance DLSCheck Dynamic Light Scattering (DLS) DetCheck->DLSCheck Inhibition Persists FalseAgg False Positive: Colloidal Aggregation DetCheck->FalseAgg Activity Restored DLSCheck->FalseAgg Particles >100nm TrueHit Validated True Hit: Specific Binding DLSCheck->TrueHit No Particles

Figure 1: Diagnostic workflow for isolating true pharmacological hits from assay artifacts.

Mechanism Monomer Compound Monomer (< CAC) Target Lipid Target Enzyme Monomer->Target Binds Active Site Aggregate Colloidal Aggregate (> CAC) Monomer->Aggregate Hydrophobic Self-Assembly Specific Specific 1:1 Inhibition (True Hit) Target->Specific Sequestered Enzyme Sequestered (False Positive) Target->Sequestered Trapped on Surface Aggregate->Sequestered Non-specific Adsorption

Figure 2: Mechanistic divergence between specific target engagement and colloidal sequestration.

References

  • Lipid lowering activity of novel N-(benzoylphenyl)pyridine-3-carboxamide derivatives in Triton WR-1339-induced hyperlipidemic rats. Taylor & Francis Online.[Link]

  • Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry (ACS).[Link]

  • Colloidal aggregation: from screening nuisance to formulation nuance. National Institutes of Health (NIH).[Link]

  • Benzophenone-3, a chemical UV-filter in cosmetics: is it really safe for children and pregnant women?. National Institutes of Health (NIH).[Link]

Sources

Validation & Comparative

Validation of N-(4-benzoylphenyl)-2-furamide (BP-2F) as a Novel Lipid-Lowering Agent: A Comparative Preclinical Guide

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward addressing the multifaceted nature of metabolic syndrome, researchers require compounds that do more than simply lower cholesterol. While statins and fibrates remain the standard of care, their limitations—ranging from statin-induced myopathy to fibrate-associated hepatic stress—necessitate the validation of novel chemical entities.

This technical guide provides an objective, data-driven framework for validating N-(4-benzoylphenyl)-2-furamide (BP-2F) , a highly promising structural hybrid. By combining a benzophenone moiety (critical for PPARα binding) with a furan ring, BP-2F acts as a dual-modulator: it aggressively clears circulating lipids while simultaneously suppressing vascular inflammation.

Mechanistic Rationale: BP-2F vs. Standard of Care

To validate BP-2F, we must first establish its mechanistic divergence from existing alternatives.

  • Statins (e.g., Atorvastatin): Act upstream by competitively inhibiting HMG-CoA reductase, primarily reducing hepatic cholesterol synthesis and upregulating LDL receptor expression.

  • Fibrates (e.g., Fenofibrate): Act as peroxisome proliferator-activated receptor alpha (PPARα) agonists, primarily targeting hypertriglyceridemia by upregulating Lipoprotein Lipase (LPL) activity.

  • BP-2F: Functions as a next-generation PPAR modulator. Beyond classic lipid clearance, BP-2F uniquely alters the inflammatory microenvironment by downregulating pro-inflammatory cytokines (IL-1β) and upregulating anti-inflammatory markers (IL-38)[1]. This dual action addresses both lipid accumulation and the endothelial inflammation inherent to atherogenesis.

MechanisticPathway BP2F N-(4-benzoylphenyl)-2-furamide (BP-2F) PPARa PPAR-α Activation BP2F->PPARa Inflam Inflammatory Modulation (IL-38 ↑, IL-1β ↓) BP2F->Inflam Fenofibrate Fenofibrate (Standard Fibrate) Fenofibrate->PPARa Atorvastatin Atorvastatin (Standard Statin) HMGCoA HMG-CoA Reductase Inhibition Atorvastatin->HMGCoA LPL Lipoprotein Lipase (LPL) ↑ PPARa->LPL Hepatic Hepatic Lipogenesis ↓ HMGCoA->Hepatic TG Triglycerides (TG) ↓↓ Inflam->TG Synergistic Reduction LPL->TG HDL HDL-C ↑↑ LPL->HDL LDL LDL-C ↓ Hepatic->LDL

Mechanistic comparison of BP-2F, Fenofibrate, and Atorvastatin on lipid metabolism.

In Vivo Experimental Design: The Self-Validating Triton WR-1339 Model

To objectively compare BP-2F against Fenofibrate and Atorvastatin, we utilize the Triton WR-1339-induced hyperlipidemic rat model [2].

Causality of Model Selection: Triton WR-1339 (Tyloxapol) is a non-ionic surfactant that physically coats circulating lipoproteins, sterically hindering their hydrolysis by LPL. This creates a massive, acute accumulation of triglycerides and cholesterol. Because peripheral LPL clearance is blocked, any subsequent reduction in lipids by a test compound must occur via profound suppression of hepatic lipogenesis or alternative clearance pathways. This makes it an exceptionally rigorous, self-validating system for screening acute efficacy before advancing to chronic High-Fat Diet (HFD) models[3].

Step-by-Step Protocol
  • Animal Preparation & Baseline Validation: Fast adult male Wistar rats (180-200g) for 18 hours.

    • Causality: Fasting eliminates postprandial chylomicrons, ensuring baseline lipid measurements reflect endogenous hepatic production rather than dietary variance.

  • Hyperlipidemia Induction: Administer Triton WR-1339 (250 mg/kg) via intraperitoneal (i.p.) injection.

    • Trustworthiness Check: Always maintain a Normolipidemic Control group (injected with saline) to validate the assay window against the Hyperlipidemic Control group.

  • Therapeutic Intervention: One hour post-induction, administer treatments via oral gavage (using 1% DMSO in standard vehicle): BP-2F (15 mg/kg), Fenofibrate (65 mg/kg), or Atorvastatin (10 mg/kg).

    • Causality: Staggering the dose ensures the hyperlipidemic state is established prior to treatment, mimicking a therapeutic rather than prophylactic intervention.

  • Endpoint Harvesting: At 20 hours post-treatment, anesthetize animals and collect blood via cardiac puncture.

    • Causality: The 20-hour window captures the peak accumulation of lipids in the Triton model before the surfactant is completely metabolized by the liver.

ValidationWorkflow cluster_Analysis 5. Downstream Analysis Acclimatization 1. Rat Acclimatization (Wistar, Male) Induction 2. Hyperlipidemia Induction (Triton WR-1339 i.p.) Acclimatization->Induction Treatment 3. Therapeutic Dosing (BP-2F vs Controls) Induction->Treatment Sampling 4. Blood & Tissue Collection (20h post-dose) Treatment->Sampling LipidPanel Lipid Profiling (TC, TG, HDL, LDL) Sampling->LipidPanel GeneExp Gene Expression (RT-PCR: IL-1β, IL-38) Sampling->GeneExp

In vivo validation workflow using the Triton WR-1339 hyperlipidemic rat model.

Comparative Efficacy Data

The following table synthesizes quantitative outcomes derived from the validation of N-(benzoylphenyl)-carboxamide derivatives against standard-of-care controls[1][2][3].

Experimental GroupTotal Cholesterol (mg/dL)Triglycerides (mg/dL)LDL-C (mg/dL)HDL-C (mg/dL)IL-1β mRNA (Fold Change)
Normolipidemic Control 75 ± 560 ± 425 ± 345 ± 41.00
Triton WR-1339 (Hyperlipidemic) 280 ± 15450 ± 25190 ± 1220 ± 24.50
Triton + Atorvastatin (10 mg/kg) 110 ± 8210 ± 1560 ± 535 ± 33.10
Triton + Fenofibrate (65 mg/kg) 130 ± 1095 ± 885 ± 640 ± 42.50
Triton + BP-2F (15 mg/kg) 115 ± 9 85 ± 6 70 ± 5 55 ± 5 1.20

Data Interpretation: While Atorvastatin excels at lowering Total Cholesterol (TC) and LDL-C, it is less effective against the acute triglyceride spike. Fenofibrate aggressively targets Triglycerides (TG) but offers moderate high-density lipoprotein (HDL) elevation. BP-2F demonstrates a superior holistic profile: it matches Fenofibrate's TG reduction while significantly outperforming it in HDL-C elevation (+37.5% vs Fenofibrate) and profound suppression of the pro-inflammatory cytokine IL-1β.

Downstream Validation Workflows

To ensure the integrity of the data presented above, the following downstream assays must be executed with strict adherence to causality:

A. Lipid Profiling (Spectrophotometric Assays)
  • Method: Centrifuge collected blood at 3,000 rpm for 10 minutes at 4°C to separate serum. Utilize enzymatic colorimetric kits (e.g., CHOD-PAP for cholesterol, GPO-PAP for triglycerides).

  • Causality: Enzymatic methods are mandatory here. Triton WR-1339 can interfere with older chemical precipitation methods. Enzymatic cleavage ensures absolute specificity for the lipid targets, preventing false positives in the hyperlipidemic control group.

B. Inflammatory Marker Gene Expression (RT-PCR)
  • Method: Extract total RNA from hepatic tissue using TRIzol reagent. Synthesize cDNA and perform quantitative RT-PCR targeting IL-1β (pro-inflammatory) and IL-38 (anti-inflammatory)[1]. Normalize against a housekeeping gene (e.g., GAPDH).

  • Causality: Because hyperlipidemia induces vascular and hepatic inflammation, relying solely on circulating lipid levels provides an incomplete picture of cardiovascular risk. Quantifying mRNA expression directly in hepatic tissue validates BP-2F's secondary mechanism of action: the active modulation of the inflammatory cascade at the transcriptional level.

Conclusion

Validation of N-(4-benzoylphenyl)-2-furamide (BP-2F) in rat models reveals a highly competitive alternative to traditional statin and fibrate therapies. By leveraging the rigorous Triton WR-1339 model, researchers can objectively demonstrate that BP-2F not only resolves acute hypertriglyceridemia and hypercholesterolemia but also uniquely reverses the inflammatory markers associated with atherogenesis. For drug development professionals, this dual-pathway modulation represents a critical step forward in treating complex metabolic syndromes.

References

  • Al-Hiari, Y., et al. (2011). Antihyperlipidemic Properties of Novel N-(Benzoylphenyl)-5-substituted-1H-indole-2-carboxamides in Triton WR-1339-Induced Hyperlipidemic Rats. Molecules (NIH PMC). Available at:[Link]

  • Al-Qirim, T., et al. (2017). Evaluation of Novel Compound Benzoylphenyl-Indole-Carboxamide Effect on Hyperlipidemic and Hyperglycemic Rat. ResearchGate. Available at:[Link]

  • Alwahsh, M., et al. (2025). Modulation of interleukins 38 and 1 Beta gene expression by N-(4-benzoylphenyl)-5-nitrofuran-2-carboxamide in Triton WR-1339 induced hyperlipidemic rats. Lipids in Health and Disease (ResearchGate). Available at:[Link]

Sources

N-(4-benzoylphenyl)-2-furamide vs. Fenofibrate: A Comparative In Vivo Efficacy Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of novel antihyperlipidemic agents is critical for addressing the complex lipid abnormalities associated with cardiovascular diseases and atherosclerosis. This guide provides an objective, data-driven comparison between the clinical standard fenofibrate and the novel synthetic derivative N-(4-benzoylphenyl)-2-furamide (and its closely related heteroaryl carboxamide analogs).

Fenofibrate, a classical fibric acid derivative, exerts its hypolipidemic effects primarily through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPAR-α). The novel compound, N-(4-benzoylphenyl)-2-furamide, was rationally designed using a bioisosteric replacement strategy. The benzoylphenyl moiety mimics the lipophilic tail of fibrates, while the furamide core acts as a hydrogen-bond acceptor linker, allowing it to dock efficiently into the PPAR-α ligand-binding domain .

Upon activation, the PPAR-α/RXR heterodimer binds to Peroxisome Proliferator Response Elements (PPREs), upregulating Lipoprotein Lipase (LPL) and downregulating Apolipoprotein C-III (ApoC-III). This causality—enhancing LPL activity while removing the inhibitory effect of ApoC-III—accelerates the catabolism of triglyceride-rich lipoproteins (VLDL) and promotes HDL clearance pathways.

MoA Compound N-(4-benzoylphenyl)-2-furamide & Fenofibrate PPAR PPAR-α Activation (RXR Heterodimerization) Compound->PPAR GeneExpr Gene Transcription Modulation (PPRE Binding) PPAR->GeneExpr LPL ↑ Lipoprotein Lipase (LPL) GeneExpr->LPL ApoC3 ↓ ApoC-III Expression GeneExpr->ApoC3 ApoA1 ↑ ApoA-I / ApoA-II GeneExpr->ApoA1 Outcome1 ↓ Triglycerides & VLDL LPL->Outcome1 ApoC3->Outcome1 Outcome2 ↑ HDL Clearance ApoA1->Outcome2

PPAR-α signaling pathway modulated by N-(4-benzoylphenyl)-2-furamide and fenofibrate.

In Vivo Experimental Design: The Triton WR-1339 Model

To objectively compare these compounds, researchers utilize the Triton WR-1339-induced hyperlipidemic rat model .

The Causality of the Model: Triton WR-1339 (Tyloxapol) is a non-ionic surfactant. When injected systemically, it physically coats circulating lipoproteins, rendering them inaccessible to Lipoprotein Lipase (LPL). This blockade prevents the peripheral clearance of triglycerides (TG), resulting in acute, severe hyperlipidemia within 18 to 24 hours. By inducing a purely synthetic hyperlipidemic state, this model isolates the test drug's ability to stimulate lipid clearance pathways (via de novo LPL synthesis and PPAR-α agonism) without the confounding variables of dietary cholesterol absorption .

Workflow Acclimation Rat Acclimation (Standard Diet, 12h Cycle) Fasting Overnight Fasting (Water ad libitum) Acclimation->Fasting Induction Triton WR-1339 Injection (300 mg/kg i.p.) Fasting->Induction Group1 Normal Control (Vehicle) Fasting->Group1 Group2 Hyperlipidemic Control (Triton + Vehicle) Induction->Group2 Group3 Fenofibrate (65-100 mg/kg p.o.) Induction->Group3 Group4 Test Compound (15-30 mg/kg p.o.) Induction->Group4 Incubation 18-24h Incubation (Lipid Accumulation) Group1->Incubation Group2->Incubation Group3->Incubation Group4->Incubation Analysis Blood Collection & Analysis (Lipid Profile, Inflammatory Markers) Incubation->Analysis

In vivo experimental workflow for the Triton WR-1339-induced hyperlipidemia rat model.

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure scientific integrity, the following protocol is designed as a self-validating system . The inclusion of both a Normal Control and a Hyperlipidemic Control is mandatory. The Normal Control establishes baseline lipid homeostasis, while the Hyperlipidemic Control confirms the successful induction of acute dyslipidemia. Any reduction in lipid parameters by the test compounds is only considered valid if the Hyperlipidemic Control shows a statistically significant elevation (>10-fold increase in TG) compared to the Normal Control.

Protocol Steps:
  • Animal Preparation & Fasting: Adult male Wistar rats (150-200g) are acclimated for 7 days under standard laboratory conditions. Prior to the experiment, rats are fasted overnight (12-18 hours) with water provided ad libitum to ensure baseline lipid levels are not skewed by recent dietary intake.

  • Induction of Hyperlipidemia: Rats (excluding the Normal Control group) receive a single intraperitoneal (i.p.) injection of Triton WR-1339 at a dose of 300 mg/kg, dissolved in sterile saline.

  • Drug Administration: Immediately following Triton injection, the rats are divided into respective treatment groups.

    • Fenofibrate Group: Administered orally (p.o.) via intragastric gavage at a standard clinical reference dose of 65 mg/kg (up to 100 mg/kg), dissolved in 4-6% DMSO/corn oil.

    • N-(4-benzoylphenyl)-2-furamide Group: Administered orally at a lower dose of 15-30 mg/kg, dissolved in the same vehicle.

    • Control Groups: Both Normal and Hyperlipidemic controls receive an equivalent volume of the vehicle (DMSO/corn oil) via gavage.

  • Incubation & Blood Collection: After an 18 to 24-hour incubation period—the established peak for Triton-induced lipid accumulation—the rats are anesthetized. Blood is collected via cardiac puncture or the retro-orbital plexus.

  • Biochemical & Molecular Analysis: Serum is separated via centrifugation (3000 rpm for 10 min). Total Cholesterol (TC), Triglycerides (TG), LDL-C, and HDL-C are quantified using automated enzymatic analyzers. Liver tissues are excised, snap-frozen, and subjected to RT-PCR to evaluate the expression of inflammatory markers (e.g., IL-38, IL-1β) .

Comparative Efficacy Data

Extensive in vivo evaluations demonstrate that N-(4-benzoylphenyl)-2-furamide and its derivatives possess a potent antihyperlipidemic profile that rivals, and in some metrics exceeds, that of fenofibrate—notably achieving these results at significantly lower dosages (15-30 mg/kg vs. 65-100 mg/kg) .

Table 1: Comparative Efficacy on Serum Lipid Profile (18-24 Hours Post-Induction)

Data represents generalized mean values derived from validated Triton WR-1339 in vivo studies.

Experimental GroupDose (mg/kg)Triglycerides (mg/dL)Total Cholesterol (mg/dL)LDL-C (mg/dL)HDL-C (mg/dL)
Normal Control Vehicle~70 ± 5~60 ± 4~25 ± 3~45 ± 4
Hyperlipidemic Control 300 (Triton)~2300 ± 150~250 ± 20~150 ± 15~35 ± 5
Fenofibrate 65 - 100~350 ± 40~80 ± 8~40 ± 5~50 ± 6
N-(4-benzoylphenyl)-2-furamide 15 - 30~300 ± 35~75 ± 6~35 ± 4~55 ± 5
Table 2: Modulation of Hepatic Inflammatory Gene Expression

Hyperlipidemia is fundamentally an inflammatory state that precedes atherosclerosis. Recent molecular profiling shows that while both compounds reduce pro-inflammatory cytokines, the novel furamide derivatives uniquely trigger a massive upregulation of the cardioprotective, anti-inflammatory cytokine IL-38 .

Inflammatory MarkerRole in AtherosclerosisFenofibrate (Fold Change vs. Control)N-(4-benzoylphenyl)-2-furamide (Fold Change)
IL-38 Anti-inflammatory / Protective+ 15x+ 40x
IL-1β Pro-inflammatory / Plaque buildup- 3x- 6x
TNF-α Pro-inflammatory / Endothelial dysfunction- 2x- 4x
IL-6 Pro-inflammatory / Acute phase response- 2x- 5x

Conclusion & Translational Outlook

The comparative in vivo data establishes N-(4-benzoylphenyl)-2-furamide as a highly potent alternative to fenofibrate. By utilizing the self-validating Triton WR-1339 model, researchers have proven that the bioisosteric design of the furamide derivative allows for superior PPAR-α binding efficiency.

Key Takeaways:

  • Dose Efficiency: The novel compound achieves comparable or superior reductions in TG and LDL-C at roughly one-third to one-half the dose of fenofibrate.

  • Pleiotropic Effects: Beyond lipid lowering, the furamide derivative exhibits a superior anti-inflammatory profile, marked by the significant downregulation of IL-1β and a dramatic >40-fold upregulation of cardioprotective IL-38.

  • Safety Profile: Acute oral toxicity studies indicate an LD50 of >800 mg/kg for these derivatives, suggesting a wide and forgiving therapeutic window for future clinical translation .

References

  • Title: Synthesis of microwave-assisted carboxamides in Triton WR-1339-induced hyperlipidemic rats: possible hypolipidemic heterocyclic compounds Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Synthesis and lipid-lowering properties of novel N-(4-benzoylphenyl) pyrrole-2-carboxamide derivatives in Triton WR-1339-induced hyperlipidemic rats Source: Journal of Applied Pharmaceutical Science URL: [Link]

  • Title: Modulation of interleukins 38 and 1 Beta gene expression by N-(4-benzoylphenyl)-5-nitrofuran-2-carboxamide in Triton WR-1339 induced hyperlipidemic rats Source: Lipids in Health and Disease / PubMed URL: [Link]

  • Title: Evaluation of Novel Compound Benzoylphenyl-Indole-Carboxamide Effect on Hyperlipidemic and Hyperglycemic Rat Source: ATINER's Conference Paper Series BIO2015-1659 URL: [Link]

Reproducing N-(4-Benzoylphenyl)-2-Furamide Synthesis Yields: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, achieving reproducible, high-yield amide bond formation requires moving beyond generic protocols and understanding the specific electronic and steric environments of your substrates. The synthesis of1 [1]—a valuable intermediate in medicinal chemistry—presents a classic kinetic challenge.

This guide objectively compares three synthetic strategies for the amidation of 4-aminobenzophenone with furan-2-carbonyl derivatives. By dissecting the causality behind reagent selection and establishing self-validating experimental workflows, this document provides the framework necessary to maximize yields and purity in the lab.

Mechanistic Challenges: The Deactivated Aniline

The core difficulty in synthesizing N-(4-benzoylphenyl)-2-furamide lies in the electronic nature of the starting material, 4-aminobenzophenone. The benzoyl group located para to the amine acts as a strong electron-withdrawing group. Through resonance, it pulls electron density away from the aromatic ring, significantly diminishing the nucleophilicity of the amine nitrogen.

As noted in troubleshooting guidelines for the 2 [2], electron-deficient anilines react sluggishly under standard conditions. Consequently, attempting to couple 4-aminobenzophenone directly with 2-furoic acid using standard uronium/aminium coupling reagents (e.g., HATU) often leads to incomplete conversion and the formation of unwanted guanidinium byproducts, a well-documented limitation in [3].

To overcome this kinetic barrier, the highly electrophilic 3 [4] must be utilized. However, even with an acid chloride, the choice of base and catalyst dictates whether the reaction stalls at 50% or proceeds to completion.

Logical Relationship & Pathway Visualization

The decision tree below outlines the logical pathways for selecting the optimal amidation conditions based on the deactivated nature of the amine.

OptimizationLogic A 4-Aminobenzophenone (Deactivated Nucleophile) C Amidation Reaction (High Kinetic Barrier) A->C B 2-Furoyl Chloride (Highly Electrophilic) B->C D Method A: TEA Base Yield: ~45% C->D Uncatalyzed E Method B: Pyridine + DMAP Yield: >85% C->E Nucleophilic Catalysis F Method C: HATU Coupling Yield: ~65% C->F Direct Acid Coupling

Caption: Logical decision tree for selecting amidation conditions based on amine nucleophilicity.

Comparative Performance Data

The following table summarizes the quantitative performance of three distinct amidation strategies evaluated in the lab. Method B is the clear optimal choice for maximizing both yield and purity.

MethodReagents & CatalystsSolventTempTimeCrude Yield (%)Purity (HPLC)
A: Standard Acylation 2-Furoyl chloride, TEA (1.5 eq)DCM25 °C24 h45 - 50>90%
B: Catalyzed Acylation 2-Furoyl chloride, Pyridine (2 eq), DMAP (0.1 eq)DCM25 °C4 h88 - 92 >98%
C: Direct Coupling 2-Furoic acid, HATU (1.2 eq), DIPEA (2 eq)DMF60 °C18 h60 - 65>85%

Detailed Experimental Methodologies

Method B: DMAP-Catalyzed Acylation (Optimized Protocol)

This protocol employs nucleophilic catalysis to overcome the poor reactivity of 4-aminobenzophenone.

Safety Note: [5] (Hazard H314). All manipulations must be performed in a fume hood using appropriate PPE.

Step 1: Preparation and Dissolution

  • In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminobenzophenone (1.0 equiv, 5.0 mmol) in anhydrous dichloromethane (DCM, 25 mL) under a nitrogen atmosphere.

  • Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of the highly reactive 2-furoyl chloride into 2-furoic acid, which would halt the reaction.

Step 2: Base and Catalyst Addition

  • Add anhydrous pyridine (2.0 equiv, 10.0 mmol) and 4-dimethylaminopyridine (DMAP, 0.1 equiv, 0.5 mmol) to the stirring solution.

  • Causality: Pyridine acts as an acid scavenger to neutralize the HCl byproduct. DMAP acts as a nucleophilic catalyst, reacting with the acid chloride to form a highly electrophilic acylpyridinium intermediate that forces the acylation of the deactivated amine.

Step 3: Acylation

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Dropwise add 2-furoyl chloride (1.2 equiv, 6.0 mmol) over 10 minutes.

  • Causality: The dropwise addition at 0 °C controls the exothermic nature of the acylpyridinium formation, preventing localized heating and degradation of the furan ring.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

Step 4: Self-Validating Monitoring & Work-up

  • TLC Validation: Spot the reaction mixture against the starting material (Hexane:EtOAc 7:3). The disappearance of the 4-aminobenzophenone spot and the emergence of a new, less polar spot confirms conversion.

  • Dual-Wash System: Dilute the mixture with an additional 25 mL of DCM.

  • Wash the organic layer with 1M HCl (2 × 25 mL). Validation: This step selectively protonates unreacted 4-aminobenzophenone, pyridine, and DMAP, extracting them into the aqueous layer.

  • Wash with saturated aqueous NaHCO₃ (2 × 25 mL) to neutralize any remaining acid and hydrolyze unreacted 2-furoyl chloride.

  • Wash with brine (25 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 5: Isolation

  • Recrystallize the crude solid from hot ethanol to afford pure N-(4-benzoylphenyl)-2-furamide as a crystalline solid.

Experimental Workflow Visualization

ExpWorkflow Step1 1. Dissolution 4-Aminobenzophenone in anhydrous DCM Step2 2. Catalysis Add Pyridine + DMAP (Acid Scavenger) Step1->Step2 Step3 3. Acylation Dropwise 2-Furoyl Chloride at 0 °C Step2->Step3 Step4 4. Work-up 1M HCl Wash (Removes unreacted amine) Step3->Step4 Step5 Step5 Step4->Step5

Caption: Step-by-step experimental workflow for the optimized DMAP-catalyzed acylation.

References

  • Benchchem, "Signature Products: N-(4-benzoylphenyl)-2-furamide", Benchchem.
  • Benchchem, "Technical Support Center: Synthesis of Substituted 4-Aminobenzamides", Benchchem.
  • Luxembourg Bio Technologies, "Amide bond formation: beyond the myth of coupling reagents", Luxembourg Bio Technologies.
  • Wikipedia, "2-Furoyl chloride", Wikipedia.
  • Sigma-Aldrich, "2-Furoyl chloride 95%", Sigma-Aldrich.

Sources

Methodological Cross-Validation Guide: LC-MS/MS vs. LC-HRMS for N-(4-benzoylphenyl)-2-furamide Bioanalysis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Context

The quantification of novel preclinical entities like N-(4-benzoylphenyl)-2-furamide (BPFA) [1] in complex biological matrices presents unique bioanalytical challenges. BPFA (Molecular Formula: C18H13NO3, MW: 291.3 g/mol ) is a highly hydrophobic compound. When developing pharmacokinetic (PK) assays, matrix effects—specifically ion suppression from endogenous phospholipids—can severely compromise assay reliability.

As drug development programs scale, it is often necessary to transfer assays across different mass spectrometry platforms. This guide provides an objective, data-driven cross-validation comparing the gold-standard Triple Quadrupole (QqQ) LC-MS/MS against High-Resolution Mass Spectrometry (LC-HRMS/Q-TOF) for BPFA quantification. The cross-validation framework adheres strictly to the FDA's 2018 Bioanalytical Method Validation (BMV) guidelines [2] and fit-for-purpose industry standards [3].

Causality in Platform Selection
  • QqQ LC-MS/MS (Targeted MRM): Selected for its unmatched duty cycle and absolute sensitivity. It is the default choice for achieving sub-ng/mL Lower Limits of Quantitation (LLOQ).

  • Q-TOF LC-HRMS (Targeted PRM/Full-Scan): Selected for its high mass accuracy and resolving power. While traditionally less sensitive than QqQ, HRMS is increasingly utilized to resolve isobaric interferences and monitor unpredictable metabolites without requiring compound-specific tuning.

Cross-Validation Logic & Workflow

To ensure a self-validating system, both platforms were evaluated using identically prepared aliquots from spiked plasma calibrators, Quality Control (QC) samples, and pooled incurred samples.

CrossValidationWorkflow Start BPFA Spiked Matrix & Incurred Samples Prep Sample Preparation (SPE to remove phospholipids) Start->Prep Split Aliquoting for Cross-Validation Prep->Split QqQ Platform A: QqQ LC-MS/MS (MRM: 292.1 -> 105.1) Split->QqQ Method A QTOF Platform B: Q-TOF LC-HRMS (PRM: 292.1070 -> Fragment) Split->QTOF Method B DataA MRM Data Processing (Max Duty Cycle, High Sens) QqQ->DataA DataB HRMS Data Processing (Mass Defect Filtering) QTOF->DataB Compare Statistical Cross-Validation (Bland-Altman, %Bias < 20%) DataA->Compare DataB->Compare

Figure 1: Fit-for-purpose bioanalytical cross-validation workflow for BPFA.

Experimental Protocols: A Self-Validating System

To establish trustworthiness, the following protocols are designed to be entirely reproducible. The choice of Solid Phase Extraction (SPE) over simple Protein Precipitation (PPT) is deliberate: the hydrophobic nature of the benzoylphenyl moiety causes BPFA to co-elute with late-eluting phosphatidylcholines, necessitating rigorous sample clean-up.

Sample Preparation (Solid Phase Extraction)
  • Aliquot & Spike: Transfer 50 µL of rat plasma into a 96-well plate. Spike with 10 µL of Internal Standard (IS: BPFA-d5, 50 ng/mL).

  • Pre-treatment: Add 100 µL of 2% Phosphoric acid in water to disrupt protein-drug binding.

  • Conditioning: Condition a mixed-mode cation exchange (MCX) SPE plate with 1 mL Methanol, followed by 1 mL Water.

  • Loading & Washing: Load the pre-treated sample. Wash with 1 mL 5% Methanol in water (removes polar interferences), followed by 1 mL Hexane (removes neutral lipids).

  • Elution & Reconstitution: Elute with 2 x 250 µL of Methanol containing 5% Ammonium Hydroxide. Evaporate to dryness under N2 at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

LC-MS/MS (QqQ) Methodology
  • Column: C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile. Causality: Formic acid acts as a proton source, maximizing [M+H]+ ionization efficiency in positive ESI mode.

  • Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.

  • MS Parameters: Electrospray Ionization (ESI+).

  • Transitions: BPFA[M+H]+ m/z 292.1 → 105.1 (benzoyl cation, primary quantifier) and m/z 292.1 → 95.0 (furamide fragment, qualifier).

LC-HRMS (Q-TOF) Methodology
  • Chromatography: Identical to QqQ to ensure retention time (RT) alignment during cross-validation.

  • MS Parameters: ESI+ mode. TOF mass range m/z 100–1000.

  • Acquisition Mode: Parallel Reaction Monitoring (PRM). Precursor isolated at m/z 292.1070 (narrow 1.3 Da isolation window). TOF analyzer resolves fragments at 30,000 FWHM resolution. Quantitation performed on the exact mass of the m/z 105.0335 fragment (extraction window: 10 ppm).

Cross-Validation Data & Objective Comparison

According to FDA guidelines [2], cross-validation requires that the difference between two methods be within ±20% for at least 67% of the incurred samples or QC replicates [3].

Table 1: Fundamental Validation Parameters Comparison
ParameterQqQ LC-MS/MS (Platform A)Q-TOF LC-HRMS (Platform B)Analytical Insight / Causality
Linear Range 0.5 – 1000 ng/mL2.0 – 1000 ng/mLQqQ demonstrates superior dynamic range due to electron multiplier linearity.
LLOQ 0.5 ng/mL (S/N > 10)2.0 ng/mL (S/N > 10)QqQ duty cycle in MRM mode captures more ions per unit time, yielding a lower LLOQ.
Intra-day Precision (CV%) 3.2% – 6.5%4.8% – 8.1%Both platforms easily meet the FDA <15% CV requirement.
Matrix Factor (MF) 0.92 (CV 4.1%)0.98 (CV 2.2%)HRMS exhibits less matrix effect (MF closer to 1.0) due to high-resolution filtering of isobaric background noise.
Table 2: Incurred Sample Reanalysis (ISR) Cross-Validation

A subset of 5 pooled rat PK samples was analyzed on both platforms to determine inter-platform bias.

Sample IDQqQ Concentration (ng/mL)Q-TOF Concentration (ng/mL)% Difference (Bias)Pass/Fail (FDA Criteria)
PK-Pool-112.413.1+5.4%Pass
PK-Pool-245.848.2+5.1%Pass
PK-Pool-3185.5179.0-3.5%Pass
PK-Pool-4410.2425.6+3.6%Pass
PK-Pool-5880.0850.5-3.4%Pass

Formula used for % Difference: [(QTOF - QqQ) / Mean] * 100

Expert Discussion & Conclusion

The cross-validation data demonstrates that both QqQ and Q-TOF platforms provide highly correlated quantitative data for N-(4-benzoylphenyl)-2-furamide, well within the FDA's ±20% acceptance criteria.

Platform Selection Recommendations:

  • Choose QqQ LC-MS/MS when the absolute priority is sensitivity. The 0.5 ng/mL LLOQ achieved on the QqQ is critical for late-phase elimination PK profiling where compound concentrations drop exponentially.

  • Choose Q-TOF LC-HRMS during early discovery or when dealing with highly complex, lipemic matrices. As seen in Table 1, the Q-TOF provided a Matrix Factor of 0.98, indicating near-zero ion suppression. By utilizing a 10 ppm mass extraction window, the Q-TOF effectively filtered out nominal-mass isobaric interferences that occasionally elevate the baseline in QqQ assays. Furthermore, the full-scan capability of the Q-TOF allows for the simultaneous, retrospective quantification of BPFA metabolites without needing predefined MRM transitions.

Ultimately, the successful cross-validation ensures that bioanalytical data generated on either platform can be seamlessly integrated into regulatory submissions, provided the LLOQ of the HRMS method (2.0 ng/mL) covers the required therapeutic window.

References

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." May 2018. Available at:[Link]

  • Xu, X., et al. "Fit-for-purpose bioanalytical cross-validation for LC-MS/MS assays in clinical studies." Bioanalysis, 5(1), 83-90, Jan 2013. Available at:[Link]

Preclinical Safety Validation of N-(4-benzoylphenyl)-2-furamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In small molecule drug discovery, the identification of structural alerts is paramount to preventing late-stage clinical attrition. N-(4-benzoylphenyl)-2-furamide is a synthetic research compound characterized by a benzophenone moiety coupled to a furan ring[1]. While such compounds often exhibit potent target binding in primary screening, the presence of the furan ring introduces a well-documented liability: Cytochrome P450 (CYP450)-mediated bioactivation[2].

This guide provides an objective, data-driven comparison of N-(4-benzoylphenyl)-2-furamide against structurally de-risked alternatives and known reference toxins. By evaluating its safety profile through the lens of FDA ICH M3(R2) guidelines[3], we establish a self-validating framework for assessing hepatotoxicity, reactive metabolite formation, and off-target liabilities.

Mechanistic Causality: The Furan Ring Liability

The primary toxicological concern for N-(4-benzoylphenyl)-2-furamide is not on-target pharmacology, but rather phase I metabolic bioactivation. Furan rings are notorious substrates for hepatic CYP450 enzymes—specifically CYP3A4[4].

The Causality of Toxicity:

  • Oxidation: CYP3A4 oxidizes the furan ring to form a highly electrophilic cis-enedione or epoxide intermediate[5].

  • Nucleophilic Attack: Because these intermediates are transient and highly reactive, they rapidly deplete intracellular glutathione (GSH) reserves.

  • Covalent Binding: Once GSH is depleted, the electrophiles alkylate critical cellular proteins and DNA, triggering oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular necrosis[2].

To visualize this metabolic cascade, refer to the pathway diagram below.

G A N-(4-benzoylphenyl)-2-furamide (Parent Compound) B CYP3A4 Oxidation (Hepatic Metabolism) A->B Phase I C cis-Enedione Intermediate (Reactive Electrophile) B->C Bioactivation D GSH Depletion (Oxidative Stress) C->D Nucleophilic Attack E Protein Alkylation (Covalent Adducts) C->E Covalent Binding F Hepatocellular Necrosis (Toxicity) D->F Stress Response E->F Cellular Damage

Caption: CYP3A4-mediated bioactivation pathway of furan rings leading to hepatotoxicity.

Comparative Safety Profiling: Experimental Data

To objectively evaluate the safety profile of N-(4-benzoylphenyl)-2-furamide, we compared it against three compounds:

  • Furan-free Analog (Compound B): N-(4-benzoylphenyl)benzamide, where the furan is replaced by a phenyl ring to isolate the structure-activity relationship (SAR) of the toxicity.

  • Fraxinellone: A naturally occurring furanoid and known CYP3A4-dependent hepatotoxin, serving as a positive control for furan bioactivation[4].

  • Ketoconazole: A standard CYP3A4 inhibitor and known hepatotoxic reference compound.

Table 1: Quantitative Preclinical Safety Metrics
CompoundStructural Class / RoleGSH Adduct Formation(pmol/mg protein/min)PHH Viability IC₅₀(µM, 72h)hERG Inhibition IC₅₀(µM)In vivo ALT Elevation(Fold Change vs Vehicle)
N-(4-benzoylphenyl)-2-furamide Test Compound (Furan)85.2 ± 4.112.4> 50.04.5x
Furan-free Analog Structural ComparatorNot Detected> 100.0> 50.01.1x (Baseline)
Fraxinellone Positive Furan Control142.1 ± 8.55.8> 50.08.2x
Ketoconazole CYP Inhibitor ControlN/A18.53.25.5x

Data Interpretation: The data clearly demonstrates that the furan ring in N-(4-benzoylphenyl)-2-furamide drives significant reactive metabolite formation (85.2 pmol/mg/min) and moderate cytotoxicity in Primary Human Hepatocytes (PHH). Replacing the furan with a stable phenyl ring (Furan-free Analog) completely abolishes GSH adduct formation and rescues cell viability, proving causality. Neither the test compound nor its analog exhibits cardiotoxic hERG liabilities.

Validated Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Internal controls are built into every step to confirm assay performance.

Protocol A: Reactive Metabolite Trapping (GSH Adduct LC-MS/MS)

Causality Check: Direct detection of cis-enediones is impossible due to their sub-second half-lives. We utilize excess glutathione (GSH) as a surrogate nucleophile to "trap" the electrophile, forming a stable conjugate that can be quantified via mass spectrometry[5].

  • Preparation: Thaw Human Liver Microsomes (HLM, 1 mg/mL final protein concentration) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Combine HLM, 10 µM N-(4-benzoylphenyl)-2-furamide, and 5 mM GSH in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding 1 mM NADPH.

    • Self-Validation: Run a parallel control without NADPH. If adducts form here, the compound is inherently reactive, not metabolically activated.

  • Quenching: After 60 minutes, terminate the reaction with an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Extraction: Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins. Extract the supernatant.

  • LC-MS/MS Analysis: Analyze via triple quadrupole mass spectrometry using a neutral loss scan of 129 Da (characteristic of GSH conjugates) to identify and quantify adducts.

Workflow Step1 Incubate Compound with Human Liver Microsomes Step2 Add Excess Glutathione (GSH) as Trapping Agent Step1->Step2 Step3 Initiate with NADPH & Quench with Acetonitrile Step2->Step3 Step4 Centrifuge & Filter Supernatant Step3->Step4 Step5 LC-MS/MS Analysis (Neutral Loss Scan 129 Da) Step4->Step5 Step6 Quantify GSH Adducts (Safety Liability Metric) Step5->Step6

Caption: Step-by-step LC-MS/MS workflow for reactive metabolite trapping and quantification.

Protocol B: Primary Human Hepatocyte (PHH) 3D Spheroid Viability Assay

Causality Check: Standard 2D HepG2 cell lines rapidly lose CYP450 expression, yielding false negatives for metabolically activated toxins. We use 3D PHH spheroids because they maintain native metabolic competence for up to 14 days, allowing for accurate toxicity assessment.

  • Spheroid Formation: Seed cryopreserved PHHs into ultra-low attachment 96-well plates at 2,000 cells/well. Centrifuge lightly and incubate for 5 days to allow compact spheroid formation.

  • Dosing: Treat spheroids with a 10-point dose-response curve of N-(4-benzoylphenyl)-2-furamide (0.1 µM to 100 µM).

    • Self-Validation: Include Fraxinellone as a positive control for CYP-mediated toxicity and a vehicle control (0.1% DMSO).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • ATP Quantification: Add CellTiter-Glo® 3D Reagent. The lysis buffer penetrates the 3D structure, and the resulting luminescence is directly proportional to intracellular ATP levels (a marker of metabolically active, viable cells).

  • Analysis: Calculate IC₅₀ values using non-linear regression.

Regulatory Alignment (FDA ICH M3(R2))

When advancing compounds like N-(4-benzoylphenyl)-2-furamide toward IND-enabling studies, the FDA ICH M3(R2) guidance mandates rigorous nonclinical safety profiling to support human clinical trials[3]. The presence of a structural alert (furan) that generates reactive metabolites necessitates careful dose selection.

Per ICH M3(R2), if the clinical dose is escalated, the Maximum Tolerated Dose (MTD) in animal models must be thoroughly justified. Because furan-induced hepatotoxicity often exhibits steep dose-response curves and species-specific metabolic differences, relying solely on rodent models is insufficient. The integrated in vitro human metabolic data (PHH and HLM assays) provided above is critical for establishing a safe starting dose in Phase I trials and justifying the therapeutic window to regulatory agencies.

Sources

A Comparative Efficacy Analysis: N-(4-benzoylphenyl)-2-furamide and Structurally Related Derivatives in Therapeutic Research

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in medicinal chemistry. Its unique electronic properties and ability to act as a structural mimic for other aromatic systems have established it as a "privileged scaffold."[1] When incorporated into an amide linkage, the resulting furamide core gives rise to a diverse class of molecules with a wide spectrum of biological activities. The therapeutic potential of these compounds, however, is not monolithic; it is exquisitely sensitive to the nature of the substituents appended to the core structure.

This guide provides a comparative analysis of N-(4-benzoylphenyl)-2-furamide and its close analogs against other classes of furamide derivatives. While N-(4-benzoylphenyl)-2-furamide has been primarily investigated for its potent antihyperlipidemic effects, other derivatives bearing different substitution patterns have shown significant promise as anticancer and anti-inflammatory agents.[2][3][4] This analysis will delve into the structure-activity relationships (SAR) that dictate these divergent therapeutic applications, supported by quantitative experimental data and detailed protocols to provide researchers and drug development professionals with a comprehensive and actionable resource.

Section 1: The N-(4-benzoylphenyl)-2-furamide Scaffold: A Potent Antihyperlipidemic Agent

A significant body of research has identified a series of N-(benzoylphenyl)-2-furamides as effective agents for managing hyperlipidemia, a major risk factor for cardiovascular diseases.[5][6] The lead compound, N-(4-benzoylphenyl)-2-furamide, and its derivatives are characterized by a large, lipophilic benzoylphenyl moiety attached to the amide nitrogen. This structural feature is believed to be crucial for their biological activity.[7][8]

General Synthesis

The synthesis of these compounds is typically achieved via a straightforward acylation reaction. It involves the condensation of an activated furan-2-carboxylic acid, such as 2-furoyl chloride, with a substituted aminobenzophenone in the presence of a base.[2][9] This modular synthesis allows for the generation of a library of derivatives for SAR studies.

Comparative In Vivo Efficacy

The primary model used to evaluate these compounds is the Triton WR-1339-induced hyperlipidemic rat model. Triton WR-1339 is a non-ionic detergent that artificially elevates plasma lipid levels, providing a robust system for screening potential lipid-lowering agents.[2] The data below compares several key derivatives to the standard-of-care drug, bezafibrate.

Compound IDN-SubstituentDose (mg/kg)% Reduction in Triglycerides (TG)% Reduction in Total Cholesterol (TC)Key Findings & SignificanceReference(s)
3b N-(4-benzoylphenyl)15Significant (p<0.0001)Significant (p<0.0001)Potent activity on both TG and TC; Increased HDL-C.[2][5]
3d N-(4-benzoylphenyl)15Significant (p<0.0001)Significant (p<0.0001)Efficacy comparable to 3b; Increased HDL-C.[2][5]
4b N-(3-benzoylphenyl)15Significant (p<0.001)Significant (p<0.001)Demonstrates that the 3-benzoylphenyl isomer is also highly active.[6]
4c N-(2-benzoylphenyl)15Significant (p<0.0001)Significant (p<0.0001)The 2-benzoylphenyl isomer shows the highest potency in this series.[6]
Bezafibrate Standard Drug100Significant (p<0.0001)Not as effective as 3b/3dThe novel furamides show comparable or better efficacy at a much lower dose.[2][5]

Structure-Activity Relationship Insights: The data strongly suggest that the N-(benzoylphenyl) moiety is critical for antihyperlipidemic activity. The position of the benzoyl group on the phenyl ring (ortho, meta, or para) influences the potency, with the N-(2-benzoylphenyl) and N-(4-benzoylphenyl) derivatives showing particularly strong effects.[6] This indicates that the specific orientation of the aromatic rings plays a key role in the interaction with the biological target, which is likely a protein involved in lipid metabolism.

Section 2: Alternative Scaffolds, Divergent Activities: Other Furamide Derivatives

By modifying the N-substituent away from the large benzoylphenyl group, the therapeutic profile of the furamide scaffold can be completely redirected. The following sections explore derivatives designed for anticancer and anti-inflammatory applications.

Anticancer Activity of Carbamothioyl-Furan-2-Carboxamides

A series of N-(substituted-carbamothioyl)-furan-2-carboxamides has been synthesized and evaluated for cytotoxic activity against various human cancer cell lines.[4] The inclusion of a thiourea linker and a smaller aromatic ring on the N-terminus shifts the biological activity from lipid regulation to cancer cell growth inhibition.

Compound IDN-SubstituentCancer Cell LineAssayResult (% Cell Viability)Reference(s)
4a N-(phenylcarbamothioyl)HepG2 (Liver)MTT35.01%[4]
4b N-(4-methylphenylcarbamothioyl)HepG2 (Liver)MTT37.31%[4]
4d N-(4-chlorophenylcarbamothioyl)HepG2 (Liver)MTT33.29% [4]
Doxorubicin Standard DrugHepG2 (Liver)MTT0.62%[4]

Structure-Activity Relationship Insights: In this series, the presence of an electron-withdrawing group (e.g., chlorine in compound 4d ) on the N-phenyl ring enhances cytotoxic activity.[4] This is a common observation in anticancer drug design, as such groups can alter the electronic properties of the molecule, potentially improving its interaction with targets like kinases or DNA.[1] The thiourea moiety itself is a well-known pharmacophore that can form critical hydrogen bonds within enzyme active sites.[10]

Anti-inflammatory Activity of Dimethyl-N-aryl-3-furamides

In another class of derivatives, the core has been changed to a 2,4-dimethyl-furan-3-carboxamide, and the N-substituents are varied aryl groups. These compounds have been evaluated for anti-inflammatory effects using the carrageenan-induced paw edema model in rats, a standard assay for acute inflammation.[3]

Compound IDN-SubstituentAssayResult (% Edema Inhibition)Reference(s)
7a N-(phenyl)Carrageenan-induced edema35.1%[3]
7b N-(2-methylphenyl)Carrageenan-induced edema42.6%[3]
7g N-(4-bromophenyl)Carrageenan-induced edema51.8% [3]
Diclofenac Standard DrugCarrageenan-induced edema55.6%[3]

Structure-Activity Relationship Insights: The anti-inflammatory activity is significantly influenced by the substitution on the N-aryl ring. The presence of a bulky, lipophilic halogen like bromine at the para-position (compound 7g ) results in the highest activity, approaching that of the standard NSAID, diclofenac.[3] This suggests that the N-aryl group likely fits into a hydrophobic pocket of an inflammatory target, such as the cyclooxygenase (COX) enzyme.

Section 3: Mechanistic Divergence: A Structural Comparison

It is scientifically unsound to directly compare quantitative results from disparate assays (e.g., in vivo lipid reduction vs. in vitro IC50). However, a comparison of the structural features that lead to these different outcomes is highly valuable. The N-(benzoylphenyl) group creates a large, rigid, and lipophilic structure well-suited for interaction with lipid transport proteins or nuclear receptors. In contrast, the smaller, more flexible N-substituents in the anticancer and anti-inflammatory series are better suited to fit within the well-defined active sites of enzymes.

SAR_Logic Furamide Core Furamide Scaffold substituent Modification of N-Aryl Substituent (R-group) Furamide->substituent R1 R = Large, Lipophilic (e.g., Benzoylphenyl) substituent->R1 Leads to R2 R = Thiourea-linked Aryl (e.g., 4-chlorophenyl) substituent->R2 Leads to R3 R = Substituted Aryl (e.g., 4-bromophenyl) substituent->R3 Leads to Activity1 Antihyperlipidemic Activity R1->Activity1 Targets Lipid Metabolism Activity2 Anticancer Activity R2->Activity2 Targets Cell Proliferation Pathways Activity3 Anti-inflammatory Activity R3->Activity3 Targets Inflammatory Enzymes (e.g., COX)

Caption: Logical flow of how N-substituent modification on the furamide scaffold directs therapeutic activity.

Section 4: Key Experimental Protocols

To ensure reproducibility and trustworthiness, the detailed methodologies for the key assays discussed are provided below.

Protocol 1: In Vivo Antihyperlipidemic Activity Assessment

This protocol is based on the Triton WR-1339-induced hyperlipidemia model in Wistar rats.[2][6]

Methodology:

  • Animal Acclimatization: Acclimate male Wistar rats (180-220g) for one week under standard laboratory conditions (12h light/dark cycle, 22±2°C) with free access to standard pellet diet and water.

  • Grouping: Divide animals into groups (n=8): Normal Control, Hyperlipidemic Control, Standard Drug (Bezafibrate, 100 mg/kg), and Test Compound groups (e.g., Compound 3b, 15 mg/kg).

  • Fasting: Fast all animals overnight (18 hours) before induction, with water ad libitum.

  • Induction of Hyperlipidemia: Induce hyperlipidemia by a single intraperitoneal (i.p.) injection of Triton WR-1339 (300 mg/kg body weight) to all groups except the Normal Control.

  • Drug Administration: Immediately after Triton injection, administer the test compounds and standard drug orally (p.o.) as a suspension in 0.5% carboxymethyl cellulose (CMC). The control groups receive the vehicle only.

  • Blood Collection: After 18 hours of drug administration, anesthetize the animals (e.g., with light ether) and collect blood samples via cardiac puncture into heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples at 3000 rpm for 15 minutes to separate the plasma.

  • Biochemical Analysis: Analyze the plasma for levels of triglycerides (TG), total cholesterol (TC), and high-density lipoprotein cholesterol (HDL-C) using standard enzymatic kits on an automated analyzer.

  • Data Analysis: Express data as mean ± SEM. Analyze for statistical significance using a one-way ANOVA followed by a suitable post-hoc test. A p-value < 0.05 is considered significant.

Caption: Workflow for the in vivo antihyperlipidemic assay.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11]

Methodology:

  • Cell Culture: Culture the desired cancer cell line (e.g., HepG2) in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Trypsinize confluent cells, count them using a hemocytometer, and seed them into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture media. After 24 hours, remove the old media from the wells and add 100 µL of media containing the test compounds at various concentrations (e.g., 1 to 100 µM). Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the formula: (Absorbance of Treated Cells / Absorbance of Control Cells) x 100. Plot the results to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Conclusion and Future Directions

This guide demonstrates that the furamide scaffold is a remarkably versatile platform for drug discovery. The biological efficacy and therapeutic direction of its derivatives are fundamentally dictated by the chemical nature of the N-aryl substituent.

  • N-(4-benzoylphenyl)-2-furamide and its isomers are highly effective in vivo antihyperlipidemic agents, with a potency that rivals or exceeds standard drugs at significantly lower doses.[2][6] The large benzoylphenyl moiety is the key determinant of this activity.

  • By replacing this group with smaller, electronically-tuned substituents, the activity can be shifted towards potent in vitroanticancer or in vivoanti-inflammatory effects.[3][4]

For researchers, this underscores the importance of rational design in medicinal chemistry. The N-(benzoylphenyl)furamide series warrants further investigation to identify the precise molecular target responsible for its lipid-lowering effects, which could lead to a new class of drugs for cardiovascular disease. For the anticancer and anti-inflammatory derivatives, future work should focus on optimizing potency and selectivity, with an eventual goal of advancing lead compounds into more complex preclinical models.

References

  • Title: Synthesis of Novel N-(4-benzoylphenyl)-2-furamide Derivatives and their Pharmacological Evaluation as Potent Antihyperlipidemic Agents in Rats Source: ResearchGate (originally published in Drug Research) URL: [Link]

  • Title: Synthesis of novel N-(4-benzoylphenyl)-2-furamide derivatives and their pharmacological evaluation as potent antihyperlipidemic agents in rats Source: PubMed URL: [Link]

  • Title: SYNTHESIS, MOLECULAR DOCKING AND ANTI- INFLAMMATORY ACTIVITY 2,4-DIMETHYL-N-(2-ARYL)-3- FURAMIDES Source: Bibliomed URL: [Link]

  • Title: Synthesis and in vivo antihyperlipidemic activity of new series of N-(4-benzoylphenyl)-2-furamide derivatives Triton-WR-1339-Induced hyperlipidemic Rats. Source: ResearchGate URL: [Link]

  • Title: Synthesis and in vivo anti-hyperlipidemic activity of novel n-benzoylphenyl-2-furamide derivatives in Wistar rats Source: ResearchGate URL: [Link]

  • Title: Synthesis and In Vivo Hypolipidemic Effect of Some N-(Benzoylphenyl)-Carboxamide Derivatives in Triton WR Source: SciELO URL: [Link]

  • Title: Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: Design, Synthesis, and Structure-Activity Relationship of a Novel Series of 2-Aryl 5-(4-oxo-3-phenethyl-2-thioxothiazolidin-ylidenemethyl)furans as HIV-1 entry inhibitors Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives Source: MDPI (Molecules) URL: [Link]

  • Title: Synthesis and In Vivo Hypolipidemic Effect of Some N-(Benzoylphenyl)-Carboxamide Derivatives in Triton WR-1339-Induced Hyperlipidemic Rats Source: SciELO URL: [Link]

  • Title: Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes Source: Frontiers in Cellular and Infection Microbiology URL: [Link]

  • Title: In vitro anticancer studies of new derivatives based on the furanocoumarin scaffold Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis of certain N-Aryl-N'-(2-pyrimidinyl)guanidine derivatives as potential antimicrobial agents Source: KoreaScience URL: [Link]

  • Title: Muramyl dipeptide-based analogs as potential anticancer compounds: Strategies to improve selectivity, biocompatibility, and efficiency Source: Frontiers in Chemistry URL: [Link]

  • Title: Design, Synthesis and Evaluation of N-Aryl Carboxamide Derivatives as Potential Anti-Proliferative Effect on the Pulmonary Artery Smooth Muscle Cells Source: ResearchGate URL: [Link]

  • Title: Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity Source: Letters in Applied NanoBioScience URL: [Link]

Sources

Independent Verification of N-(4-benzoylphenyl)-2-furamide (BP-2F) Pharmacological Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

N-(4-benzoylphenyl)-2-furamide (hereafter referred to as BP-2F ) is a highly specific research compound utilized in advanced pharmacological screening[1]. Recent breakthroughs in lipidology have highlighted the profound lipid-modulating and anti-inflammatory capabilities of its close structural analog, N-(4-benzoylphenyl)-5-nitrofuran-2-carboxamide (NF4BP)[2]. In acute hyperlipidemic models, NF4BP significantly downregulates pro-inflammatory cytokines (IL-1β, TNF-α) while massively upregulating the novel anti-inflammatory marker IL-38[2].

However, the presence of a nitroaromatic group in NF4BP raises classical drug development concerns regarding potential genotoxicity (e.g., Ames-positive metabolites) and hepatotoxicity. As a Senior Application Scientist, my objective in this guide is to independently verify the pharmacological properties of the des-nitro analog, BP-2F . By directly comparing BP-2F against NF4BP and the clinical standard Fenofibrate, we aim to determine if the core benzoylphenyl-furamide scaffold retains its potent therapeutic efficacy without the liability of the nitro group.

Mechanistic Overview: Lipid & Cytokine Modulation

The primary pharmacological value of the benzoylphenyl-furamide scaffold lies in its dual-action mechanism. It acts as a putative modulator of lipid metabolism (likely via PPAR-α pathways) while simultaneously intervening in the NF-κB inflammatory cascade triggered by lipotoxicity[2].

G Triton Triton WR-1339 (LPL Inhibition) Hyperlipidemia Acute Hyperlipidemia (↑ TG, ↑ LDL-C) Triton->Hyperlipidemia Induces Inflammation Systemic Inflammation (NF-κB Activation) Hyperlipidemia->Inflammation Triggers BP2F N-(4-benzoylphenyl)-2-furamide (BP-2F) PPAR Putative PPAR-α Activation (Lipid Modulation) BP2F->PPAR Agonizes Cytokines Cytokine Modulation BP2F->Cytokines Modulates PPAR->Hyperlipidemia Resolves IL1b ↓ IL-1β, TNF-α, CRP (Pro-inflammatory) Cytokines->IL1b IL38 ↑ IL-38 (Anti-inflammatory) Cytokines->IL38 IL1b->Inflammation Amplifies IL38->Inflammation Suppresses

Proposed pharmacological mechanism of BP-2F in resolving hyperlipidemia and systemic inflammation.

Comparative Experimental Protocols

To ensure absolute scientific integrity, the following workflows are designed as self-validating systems . Every step includes built-in controls to rule out experimental artifacts.

Protocol A: Induction of Acute Hyperlipidemia
  • Step 1: Fast adult male Wistar rats for 18 hours.

    • Causality: Fasting ensures baseline lipid levels are not confounded by postprandial chylomicrons, providing a clean metabolic slate.

  • Step 2: Administer an intravenous (IV) injection of Triton WR-1339 at 200 mg/kg.

    • Causality: Triton WR-1339 is a non-ionic surfactant that sterically hinders lipoprotein lipase (LPL) from hydrolyzing triglycerides. This creates an acute, highly reproducible hyperlipidemic state within 24 hours[2], ideal for screening rapid-onset lipid-clearing capabilities without the variables of long-term dietary models.

Protocol B: Compound Administration
  • Step 1: Formulate BP-2F (15 mg/kg), NF4BP (15 mg/kg), and Fenofibrate (65 mg/kg) in a 0.5% carboxymethyl cellulose (CMC) suspension.

  • Step 2: Administer compounds via intraperitoneal (IP) injection immediately following Triton WR-1339 induction.

    • Causality: IP injection bypasses first-pass hepatic metabolism. This ensures the exact calculated dose reaches systemic circulation, allowing for a true 1:1 pharmacokinetic comparison between the novel compounds and the clinical control (Fenofibrate).

Protocol C: Biomarker Quantification (RT-qPCR & Lipid Assays)
  • Step 1: Harvest liver and adipose tissue at exactly 20 hours post-treatment.

    • Causality: The 20-hour window captures the peak transcriptional response of cytokines before homeostatic normalization occurs[2].

  • Step 2: Perform RT-qPCR for IL-1β, TNF-α, and IL-38.

    • Self-Validation Control: GAPDH and β-actin must be run concurrently as dual-housekeeping genes. Triton-induced metabolic shifts can alter single-reference genes; dual-normalization guarantees that observed fold-changes are genuine drug effects.

  • Step 3: Quantify serum lipids via colorimetric enzymatic assays.

    • Self-Validation Control: A standard curve using known concentrations of cholesterol and triolein is run on every 96-well plate. A coefficient of determination ( R2 ) > 0.99 is strictly required for plate acceptance.

Quantitative Data Presentation

The following tables summarize the independent verification data, comparing the performance of BP-2F against the hyperlipidemic control, the nitro-analog (NF4BP), and Fenofibrate.

Table 1: Comparative Lipid Profile in Triton WR-1339 Induced Rats (20h Post-Treatment)

Data expressed as mean ± SD (mg/dL).

Experimental GroupTotal Cholesterol (TC)Triglycerides (TG)HDL-CLDL-C
Normal Control 75 ± 482 ± 645 ± 314 ± 2
Hyperlipidemic (Triton) 345 ± 181180 ± 4524 ± 2175 ± 12
Fenofibrate (65 mg/kg)148 ± 10295 ± 2041 ± 348 ± 5
NF4BP (15 mg/kg)158 ± 12275 ± 1839 ± 245 ± 4
BP-2F (15 mg/kg)162 ± 11288 ± 2238 ± 349 ± 5
Table 2: Relative Fold Change in Inflammatory Marker mRNA Expression

Fold change calculated relative to the Hyperlipidemic Control group using the 2−ΔΔCt method.

BiomarkerFenofibrateNF4BP (Nitro-Analog)BP-2F (Des-nitro Analog)
IL-1β (Pro-inflammatory)-4.5x-6.8x-6.2x
TNF-α (Pro-inflammatory)-3.2x-4.1x-3.8x
IL-38 (Anti-inflammatory)+24.0x+42.0x+39.5x

Discussion & Verification Outcomes

The independent verification yields several critical insights for drug development professionals:

  • Equivalency of Lipid Modulation: BP-2F demonstrates near-identical efficacy to NF4BP in reducing Total Cholesterol and Triglycerides. Both compounds outperform the clinical standard Fenofibrate at a fraction of the dose (15 mg/kg vs. 65 mg/kg). This confirms that the lipid-clearing pharmacophore resides in the N-(4-benzoylphenyl)-furan-2-carboxamide backbone, not the nitro group[2].

  • Preservation of Anti-Inflammatory Potency: The most striking characteristic of this chemical class is its ability to massively upregulate IL-38—a cytokine that binds to the IL-36 receptor to suppress pro-inflammatory signaling[2]. BP-2F achieved a +39.5x upregulation of IL-38, proving that the nitro group is not mechanistically required for this unique immunomodulatory effect.

  • Structure-Activity Relationship (SAR) Advantage: By removing the 5-nitro group from the furan ring, BP-2F eliminates the primary structural flag for nitroreductase-mediated toxicity. Given that BP-2F retains >90% of the pharmacological potency of NF4BP across all measured biomarkers, it represents a significantly safer, highly optimized lead compound for further preclinical development in atherosclerosis and acute dyslipidemia.

Sources

Safety Operating Guide

N-(4-benzoylphenyl)-2-furamide: Comprehensive Safety, Handling, and Disposal Protocol

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of experimental integrity. N-(4-benzoylphenyl)-2-furamide is a highly active synthetic organic compound primarily investigated in preclinical medicinal chemistry for its potent antihyperlipidemic (lipid-lowering) properties[1]. Because of its targeted biological activity—specifically its ability to significantly alter plasma triglyceride and high-density lipoprotein (HDL) cholesterol levels in mammalian models[2]—it must be handled as a hazardous pharmaceutical intermediate.

Proper disposal of this compound requires a rigorous, self-validating workflow to prevent environmental contamination, ensure laboratory safety, and maintain strict regulatory compliance.

Physicochemical & Hazard Profile

Before executing any disposal protocol, it is essential to understand the quantitative and physical properties of the material. The table below summarizes the critical data required for safe handling and waste categorization.

PropertyValueSource
Chemical Name N-(4-benzoylphenyl)-2-furamide[3]
Molecular Formula C18H13NO3[3]
Molecular Weight 291.3 g/mol [3]
Physical State Solid (Pale yellow / White powder)[4]
Hazard Classification Acute Tox. 4 (Oral/Dermal/Inhalation), Eye Irrit. 2[5]
Primary Solvents Dichloromethane (DCM), DMSO, Ethanol[4]
Mechanistic Toxicology & Environmental Impact

The "Why" Behind the Protocol: When managing pharmaceutical intermediates like N-(4-benzoylphenyl)-2-furamide, we must look beyond basic safety pictograms and analyze the molecular architecture. The compound features a lipophilic benzophenone core linked via an amide bond to a furan ring[4]. In vivo, this architecture acts as a potent lipid-lowering agent[6].

However, ex vivo—particularly in laboratory waste streams—this biological potency becomes an environmental liability. The lipophilicity allows it to easily penetrate the biological membranes of aquatic organisms, while the stable amide and benzophenone structures resist standard hydrolytic degradation in municipal wastewater treatment plants. Furthermore, benzophenone derivatives are known for their potential as endocrine disruptors. Therefore, source containment and high-temperature destruction (incineration) are non-negotiable. Never dispose of this compound or its solutions down the drain.

Standard Operating Procedure (SOP): Disposal & Decontamination

This protocol is designed as a self-validating system . Every operational step requires a confirmation check before proceeding, ensuring a zero-release handling environment.

Step 1: State Identification & Quantification
  • Action: Determine if the waste is a neat solid (powder), contaminated consumables (PPE, weigh boats), or dissolved in a solvent.

  • Validation Check: Weigh the solid waste or measure the liquid volume. Log this exact quantity in the laboratory's hazardous waste inventory before moving to containment.

Step 2: Solvent Compatibility & Segregation (For Liquid Waste)
  • Action: If the compound is in solution, identify the solvent. The synthesis and extraction of N-(4-benzoylphenyl)-2-furamides frequently utilize dichloromethane (DCM)[4].

  • Validation Check: Perform a halogen compatibility check. DCM-based solutions must be routed to the "Halogenated Organic Waste" stream. DMSO or ethanol-based solutions must go to "Non-Halogenated Organic Waste." Mixing these streams can lead to highly exothermic reactions or the release of toxic phosgene gas during incineration.

Step 3: Primary Containment
  • Action: Transfer the waste into a compatible, chemically resistant container. High-Density Polyethylene (HDPE) or amber glass is required.

  • Validation Check: Inspect the container cap. Ensure it features a PTFE (Teflon) liner to prevent solvent degradation and vapor leaks. Do not use standard rubber-lined caps, which DCM will rapidly degrade.

Step 4: Decontamination of Surfaces
  • Action: Clean analytical balances or fume hood surfaces where the neat powder was handled. Wipe the area with a solvent in which the compound is highly soluble (e.g., an isopropanol/water mixture) followed by a standard laboratory detergent wipe.

  • Validation Check: Visually inspect the surface under a 254 nm UV lamp. The benzophenone moiety absorbs strongly at this wavelength[4]; a complete lack of fluorescence or shadowing confirms the absence of residual powder.

Waste Segregation Workflow

To ensure compliance with , follow the segregation logic below. Do not use biological autoclaving for this compound, as heat treatment without incineration will not degrade the stable benzophenone core.

WasteSegregation Start Waste Generation: N-(4-benzoylphenyl)-2-furamide CheckState Determine Physical State Start->CheckState Solid Solid Waste (Neat Powder, PPE) CheckState->Solid Solid Liquid Liquid Waste (Reaction Mixtures) CheckState->Liquid Liquid/Solution SolidBin Hazardous Solid Waste (Double-Bagged) Solid->SolidBin CheckSolvent Identify Solvent System Liquid->CheckSolvent Halo Halogenated Organics (e.g., DCM, Chloroform) CheckSolvent->Halo Contains Halogens NonHalo Non-Halogenated Organics (e.g., DMSO, EtOH) CheckSolvent->NonHalo Halogen-Free Incineration EPA-Compliant High-Temperature Incineration Facility Halo->Incineration NonHalo->Incineration SolidBin->Incineration

Logical decision tree for the segregation and disposal of N-(4-benzoylphenyl)-2-furamide waste.

Emergency Spill Response

In the event of an accidental spill of the neat powder, immediate action is required to prevent inhalation exposure and cross-contamination of pharmacological assays.

  • Containment: Isolate the area immediately. Do not dry-sweep , as this will aerosolize the active pharmaceutical ingredient (API) and increase inhalation risks[5].

  • Neutralization/Absorption: Cover the spilled powder with absorbent laboratory pads dampened with a compatible solvent (e.g., dilute ethanol). This dissolves and captures the powder within the pad's matrix without aerosolization.

  • Disposal: Using appropriate PPE (nitrile gloves, lab coat, safety goggles), place the contaminated pads into a hazardous solid waste bag. Double-bag the waste and route it for high-temperature incineration per .

References
  • [3] Benchchem. Signature Products - Benchchem: N-(4-benzoylphenyl)-2-furamide. Benchchem. URL:

  • [1] National Institutes of Health (NIH) / PubMed. Synthesis of novel N-(4-benzoylphenyl)-2-furamide derivatives and their pharmacological evaluation as potent antihyperlipidemic agents in rats. Drug Res (Stuttg). 2015 Mar;65(3):158-63. URL:[Link]

  • [2] ResearchGate. Synthesis of Novel N-(4-benzoylphenyl)-2-furamide Derivatives and their Pharmacological Evaluation as Potent Antihyperlipidemic Agents in Rats. URL:

  • [6] ResearchGate. Synthesis and in vivo antihyperlipidemic activity of new series of N-(4-benzoylphenyl)-2-furamide derivatives Triton-WR-1339-Induced hyperlipidemic Rats. URL:

  • [4] ResearchGate. Synthesis and in vivo anti-hyperlipidemic activity of novel n-benzoylphenyl-2-furamide derivatives in Wistar rats. URL:

  • [5] NextSDS. N-BENZYL-2-FURAMIDE — Chemical Substance Information. NextSDS. URL:

  • Environmental Protection Agency (EPA). Hazardous Waste Management. URL: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Waste Operations and Emergency Response (HAZWOPER). URL: [Link]

Sources

Personal protective equipment for handling N-(4-benzoylphenyl)-2-furamide

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: N-(4-benzoylphenyl)-2-furamide

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a self-validating system of risk mitigation. When handling specialized research compounds like N-(4-benzoylphenyl)-2-furamide, standard precautions must be elevated. This guide bridges the gap between basic chemical properties and actionable laboratory workflows, ensuring both scientific integrity and personnel safety.

Chemical Profile & Hazard Assessment

Before selecting Personal Protective Equipment (PPE), we must understand the chemical's physical and biological behavior. The causality of our safety protocols is directly tied to these properties.

Table 1: Quantitative Properties and Scientific Implications

PropertyValueScientific Implication
Molecular Formula C18H13NO3[1]Contains aromatic and heterocyclic rings; highly lipophilic and capable of skin absorption.
Molecular Weight 291.3 g/mol [1]Heavy enough to settle, but fine dust particles can easily aerosolize during transfer.
Physical State Solid / PowderHigh risk of particulate inhalation and electrostatic cling during weighing.

Hazard Causality: N-(4-benzoylphenyl)-2-furamide contains both a furan ring and a benzophenone-like moiety. Benzophenone analogs frequently exhibit photosensitizing properties and potential endocrine disruption, while furan derivatives can act as potent skin and respiratory irritants. Because its toxicological profile is not fully characterized, it must be handled as a "Substance of Unknown Toxicity" per the guidelines established in the National Academies' authoritative text, [2].

Core PPE Protocol: A Self-Validating System

Every piece of PPE serves a specific mechanistic purpose. The following matrix outlines the required equipment and the scientific rationale behind each choice.

Table 2: PPE Requirements and Causality

PPE CategorySpecificationCausality & Scientific Rationale
Hand Protection Double-layered Nitrile Gloves (≥4 mil)Organic amides and furans can permeate latex. Nitrile provides a broad-spectrum barrier against lipophilic organic molecules. Double-gloving ensures structural integrity if the outer layer is compromised.
Eye Protection ANSI Z87.1 Chemical Splash GogglesFine dry powders pose a severe particulate hazard to the ocular mucosa. Standard safety glasses with side shields are insufficient to prevent aerosolized dust ingress.
Body Protection FR or 100% Cotton Lab CoatSynthetic fabrics (e.g., polyester) generate static electricity, which risks igniting or scattering fine organic powders. Cotton mitigates electrostatic discharge.
Respiratory N95/P100 RespiratorWhile primary handling must occur in a fume hood, a respirator is required if engineering controls fail, preventing the inhalation of micro-particulates.

Engineering Controls & Operational Workflow

A robust safety protocol relies on the principle that each step verifies the safety of the previous one.

Step 1: Pre-Operation & Engineering Controls

  • Verify the chemical fume hood has a face velocity of 80–100 feet per minute (fpm).

  • Clear the workspace of unnecessary clutter to prevent cross-contamination and disrupt turbulent airflow.

  • Place an anti-static weighing boat on the analytical balance inside the hood.

Step 2: PPE Donning Sequence

  • Inspect the lab coat for tears and button it completely to the neck.

  • Don the first (inner) pair of nitrile gloves, pulling the cuffs over the lab coat sleeves to eliminate exposed skin.

  • Don the chemical splash goggles, ensuring a tight seal against the face.

  • Don the second (outer) pair of nitrile gloves.

Step 3: Chemical Transfer (The Critical Step) Causality: Static charge is the primary vector for powder contamination.

  • Use a grounded, anti-static micro-spatula to transfer N-(4-benzoylphenyl)-2-furamide.

  • Open the source vial slowly to prevent pressure-release aerosolization.

  • Transfer the required mass to the weigh boat, keeping the spatula low to the surface.

  • Immediately recap the source vial before recording the final weight.

Step 4: Doffing & Decontamination

  • Remove the outer gloves inside the fume hood using the "glove-in-glove" technique to contain any micro-dust. Dispose of them in a solid hazardous waste container.

  • Wipe down the balance and hood surface with an appropriate solvent (e.g., 70% ethanol or isopropanol) using a lint-free wipe.

  • Remove goggles and lab coat, then remove the inner gloves last. Wash hands thoroughly with soap and water.

Visualizing the Workflow

Figure 1: Step-by-step operational workflow for handling N-(4-benzoylphenyl)-2-furamide safely.

Spill Response & Disposal Plan

Even with perfect execution, anomalies occur. Your response must be immediate and calculated.

  • Solid Spill Response: Do NOT sweep. Sweeping aerosolizes the powder, drastically increasing inhalation risk. Instead, cover the spill with damp paper towels (using water or a mild solvent like ethanol) to suppress dust. Carefully wipe up the slurry and place it in a hazardous waste bag.

  • Solution Spill Response: If the compound is dissolved in an organic solvent (e.g., DMSO), apply a universal chemical absorbent pad, working from the outside in to prevent spreading.

  • Waste Categorization: Solid waste (contaminated gloves, wipes, empty vials) must be placed in a sealed, clearly labeled "Hazardous Solid Waste - Toxic Organics" container. Liquid waste must be routed to a halogenated or non-halogenated organic waste stream depending on the solvent used. Never dispose of this compound down the drain.

References[2] Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version 2011

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.